Gelucire 50-13
Description
Propriétés
Numéro CAS |
121548-05-8 |
|---|---|
Formule moléculaire |
C23H32N12O8S |
Poids moléculaire |
636.645 |
Nom IUPAC |
2-amino-N-[2-[2-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfonyl]ethylamino]-2-oxoethyl]-7,7-dimethyl-4-oxo-2,3,6,8-tetrahydropteridine-6-carboxamide |
InChI |
InChI=1S/C23H32N12O8S/c1-23(2)15(31-12-17(34-23)32-22(25)33-19(12)39)20(40)27-5-10(36)26-3-4-44(41,42)6-9-13(37)14(38)21(43-9)35-8-30-11-16(24)28-7-29-18(11)35/h7-9,13-15,21-22,37-38H,3-6,25H2,1-2H3,(H,26,36)(H,27,40)(H,32,34)(H,33,39)(H2,24,28,29)/t9-,13-,14-,15?,21-,22?/m1/s1 |
Clé InChI |
LVYTZKIEAKDANY-YAQNMJSUSA-N |
SMILES |
CC1(C(N=C2C(=NC(NC2=O)N)N1)C(=O)NCC(=O)NCCS(=O)(=O)CC3C(C(C(O3)N4C=NC5=C4N=CN=C5N)O)O)C |
Synonymes |
Gelucire 50-13 |
Origine du produit |
United States |
Foundational & Exploratory
Physicochemical Properties of Gelucire 50/13: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelucire 50/13, with the compendial name Stearoyl Polyoxyl-32 Glycerides, is a non-ionic, water-dispersible surfactant widely utilized in the pharmaceutical industry.[1][2][3] Its amphiphilic nature, arising from a mixture of mono-, di-, and triglycerides of well-defined fatty acids and polyethylene (B3416737) glycol (PEG) esters, makes it a versatile excipient for a range of applications.[1][4][5] This technical guide provides a comprehensive overview of the core physicochemical properties of Gelucire 50/13, complete with detailed experimental protocols and visual workflows to support researchers and formulation scientists in its effective application. The name "Gelucire 50/13" itself provides key information: "50" refers to its approximate melting point in degrees Celsius, and "13" indicates its Hydrophilic-Lipophilic Balance (HLB) value.[2][5][6][7]
Chemical Composition and Structure
Gelucire 50/13 is produced through the alcoholysis of hydrogenated palm oil with PEG-32.[1][8] This process results in a complex mixture of components that contribute to its unique functional properties.
Table 1: Typical Composition of Gelucire 50/13 [8]
| Component | Percentage (w/w) |
| PEG-32 monoesters | 40–50% |
| PEG-32 diesters | 20–30% |
| Triglycerides | 10–15% |
| Free PEG-32 | 5–10% |
| Free glycerol | <1% |
The fatty acid profile is predominantly composed of stearic acid (C18) and palmitic acid (C16).[1][8] This composition of glycerides and PEG esters confers its surface-active properties, enabling it to act as a solubilizer and bioavailability enhancer for poorly water-soluble drugs.[3][5]
Quantitative Physicochemical Properties
The key physicochemical properties of Gelucire 50/13 are summarized in the table below, providing a quantitative basis for its application in pharmaceutical development.
Table 2: Key Physicochemical Properties of Gelucire 50/13
| Property | Value | References |
| Melting Point | 46 - 51 °C (Range), ~50 °C (Nominal) | [2][3][5][6][7] |
| Hydrophilic-Lipophilic Balance (HLB) | 13 - 15 | [2][3][5][6][7] |
| Critical Micelle Concentration (CMC) | 0.01 - 0.1 mg/mL | [3] |
| Physical Form | Waxy, semi-solid pellets at room temperature | [1][3] |
| Viscosity | Low viscosity in molten state | [9][10] |
| Appearance | White to yellowish waxy solid | [11] |
Detailed Experimental Protocols
To ensure accurate and reproducible characterization of Gelucire 50/13, the following detailed experimental methodologies are provided for its key physicochemical properties.
Determination of Melting Point (Capillary Method - USP/Ph. Eur.)
This method determines the temperature at which the last solid particle of a substance in a capillary tube transitions into the liquid phase.
Apparatus:
-
Melting point apparatus with a heating bath and a means for stirring.
-
Calibrated thermometer with 0.5 °C or finer gradations.
-
Glass capillary tubes (sealed at one end, 0.9-1.1 mm internal diameter, 0.10-0.15 mm wall thickness).
Procedure:
-
Sample Preparation: Finely powder the Gelucire 50/13 sample. Introduce the powder into a capillary tube to form a compact column of 4-6 mm in height.
-
Apparatus Setup: Place the capillary tube in the melting point apparatus. The heating bath liquid (e.g., silicone oil) should be at a temperature about 10 °C below the expected melting point of Gelucire 50/13.
-
Heating: Heat the bath with a rate of temperature increase of approximately 1 °C per minute.
-
Observation: Continuously observe the sample. The temperature at which the last solid particle disappears is recorded as the melting point.
-
Replicates: Perform the determination in triplicate and report the average value.
Caption: Workflow for Melting Point Determination.
Determination of Hydrophilic-Lipophilic Balance (HLB) Value
The HLB value is an indicator of the emulsifying properties of a surfactant. For polyethoxylated esters like Gelucire 50/13, the Griffin's method is a common calculation approach.
Calculation (Griffin's Method): HLB = 20 * (Mh / M)
Where:
-
Mh is the molecular mass of the hydrophilic portion (the PEG-32 chain).
-
M is the molecular mass of the entire molecule.
Given the complex composition of Gelucire 50/13, an experimental approach is often preferred. The Phase Inversion Temperature (PIT) method is a reliable experimental technique.
Experimental Protocol (Phase Inversion Temperature - PIT Method):
-
Emulsion Preparation: Prepare a series of oil-in-water emulsions with a fixed concentration of Gelucire 50/13 (e.g., 5% w/w) and a standard oil phase (e.g., liquid paraffin).
-
Heating and Observation: Heat the emulsion slowly while stirring. Observe the emulsion for a change in appearance. The temperature at which the emulsion inverts from an oil-in-water (O/W) to a water-in-oil (W/O) emulsion is the Phase Inversion Temperature (PIT). This is often accompanied by a sharp change in conductivity.
-
HLB Correlation: The PIT is then correlated to the HLB value using established charts or equations for the specific oil phase used.
Caption: Workflow for HLB Determination via PIT Method.
Determination of Critical Micelle Concentration (CMC) using UV-Vis Spectroscopy
The CMC is the concentration at which surfactant molecules begin to form micelles. The iodine solubilization method is a common technique for its determination.
Apparatus:
-
UV-Vis Spectrophotometer.
-
Volumetric flasks and pipettes.
Reagents:
-
Iodine (I₂) solution in potassium iodide (KI).
-
Deionized water.
-
Gelucire 50/13.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Gelucire 50/13 in deionized water.
-
Serial Dilutions: Prepare a series of dilutions of the Gelucire 50/13 stock solution to cover a range of concentrations.
-
Iodine Addition: Add a constant, small amount of the I₂/KI solution to each dilution.
-
UV-Vis Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for the iodine-micelle complex (typically around 360 nm).
-
Data Analysis: Plot the absorbance as a function of the Gelucire 50/13 concentration. The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.
References
- 1. uspbpep.com [uspbpep.com]
- 2. Appendix V A. Determination of Melting Point [drugfuture.com]
- 3. scribd.com [scribd.com]
- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 5. scribd.com [scribd.com]
- 6. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 7. rjptonline.org [rjptonline.org]
- 8. To determine the HLB number of a surfactant by saponification method | PPTX [slideshare.net]
- 9. thinksrs.com [thinksrs.com]
- 10. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 11. expresspharma.in [expresspharma.in]
A Technical Guide to the Mechanism of Action of Gelucire 50/13 in Drug Delivery
Introduction
Gelucire 50/13, with the pharmacopoeial name Stearoyl polyoxyl-32 glycerides, is a highly versatile lipid-based excipient extensively utilized in the pharmaceutical industry to overcome the challenges associated with poorly water-soluble active pharmaceutical ingredients (APIs).[1][2] As a non-ionic, water-dispersible surfactant, it is a mixture of mono-, di-, and triglycerides, along with mono- and diesters of polyethylene (B3416737) glycol (PEG) 32.[1][3] Its primary application lies in the formulation of solid dispersions and self-emulsifying drug delivery systems (SEDDS) to enhance the solubility, dissolution rate, and ultimately, the oral bioavailability of drugs, particularly those belonging to the Biopharmaceutics Classification System (BCS) Class II and IV.[2][4][5] This technical guide provides an in-depth exploration of the multifaceted mechanisms through which Gelucire 50/13 exerts its bioavailability-enhancing effects.
Section 1: Physicochemical Properties of Gelucire 50/13
The functional performance of Gelucire 50/13 is intrinsically linked to its unique physicochemical properties. Comprising both lipophilic glycerides and hydrophilic PEG esters, its amphiphilic nature is fundamental to its mechanism of action.
| Property | Value / Description | Reference |
| USP/NF Name | Stearoyl polyoxyl-32 glycerides | [1] |
| Composition | Mono-, di-, and triglycerides with PEG-32 mono- and diesters of palmitic (C16) and stearic (C18) acids. | [1] |
| Appearance | Waxy, white to yellowish pellets. | [1] |
| Melting Range | 46 - 51 °C | [1] |
| HLB Value | Approx. 11-15 | [1][3] |
| Critical Micelle Concentration (CMC) | 100 mg/L (at 25°C) | [1] |
| Functionality | Solubilizer, bioavailability enhancer, self-emulsifying agent, melt binder. | [1][2] |
Section 2: Core Mechanisms of Bioavailability Enhancement
Gelucire 50/13 enhances oral bioavailability through a combination of mechanisms that improve drug dissolution and promote absorption across the intestinal epithelium.
Solubility and Dissolution Enhancement
The primary rate-limiting step for the absorption of BCS Class II drugs is their poor aqueous solubility. Gelucire 50/13 directly addresses this limitation through several synergistic actions.
-
Self-Emulsification: Upon contact with aqueous fluids in the gastrointestinal (GI) tract, Gelucire 50/13 has the ability to self-emulsify, forming a fine oil-in-water dispersion or microemulsion.[1][3][6] This process dramatically increases the surface area of the lipid phase containing the dissolved drug, which significantly accelerates the dissolution rate.[7]
-
Micellar Solubilization: As a surfactant with a high Hydrophile-Lipophile Balance (HLB), Gelucire 50/13 forms micelles in aqueous environments.[8] Poorly soluble drug molecules can partition into the hydrophobic core of these micelles, increasing their apparent solubility in the GI lumen and maintaining a concentration gradient favorable for absorption.[8]
-
Improved Wettability: The surfactant properties of Gelucire 50/13 reduce the interfacial tension between the hydrophobic drug particles and the aqueous GI fluid, thereby improving the wettability of the drug.[5][9]
-
Formation of Amorphous Solid Dispersions: When formulated using melt techniques, Gelucire 50/13 can disrupt the crystalline lattice of the API, leading to the formation of a higher-energy, more soluble amorphous state.[5][10] The stabilization of this amorphous form, often through hydrogen bonding between the drug and the excipient, prevents recrystallization and maintains the solubility advantage.[2][11]
Intestinal Absorption Enhancement
Beyond improving dissolution, Gelucire 50/13 actively facilitates the transport of drug molecules across the intestinal barrier.
-
P-glycoprotein (P-gp) Inhibition: P-gp is an efflux transporter located on the apical membrane of enterocytes that actively pumps absorbed drugs back into the GI lumen, limiting their bioavailability.[12] Gelucire and its components have been demonstrated to inhibit P-gp activity.[12][13][14] This inhibition increases the intracellular concentration of the drug, leading to a greater net flux into the systemic circulation.[15] The mechanism may involve direct interaction with the transporter or a decrease in P-gp protein expression over time.[16]
-
Lymphatic Transport: For highly lipophilic drugs (Log P > 5), Gelucire 50/13 can promote absorption via the intestinal lymphatic system.[12] The lipid components of the formulation stimulate the formation of chylomicrons within the enterocytes.[12] The lipophilic drug becomes associated with these chylomicrons, which are then exocytosed into the mesenteric lymph, thereby bypassing the portal circulation and avoiding first-pass hepatic metabolism.[12][15]
-
Modulation of Membrane Permeability: Lipid-based excipients, including Gelucire, can enhance drug permeation across the intestinal membrane.[10] This can occur through mechanisms such as increasing the fluidity of the cell membrane or by reversibly modulating the tightness of the junctions between epithelial cells, allowing for paracellular transport.[15]
Section 3: Drug Release Dynamics
The chemical composition of Gelucire 50/13 also dictates the mechanism by which the drug is released from a solid matrix. Unlike other lipidic excipients that may release drugs primarily through diffusion, studies have shown that drug release from Gelucire 50/13 matrices is governed principally by erosion.[17][18] The process is dominated by the swelling of the matrix upon hydration, followed by its gradual disintegration and erosion, which liberates the incorporated drug.[17][18] This property allows for its use in formulating both immediate and modified-release dosage forms.
Section 4: Quantitative Data Summary
The efficacy of Gelucire 50/13 has been quantified in numerous studies, demonstrating significant improvements in solubility, dissolution, and in vivo bioavailability.
Table 2: Enhancement of Drug Solubility with Gelucire 50/13
| Drug | Formulation Type | Solubility Enhancement | Reference |
| Carbamazepine | Solid Dispersion (1:9 ratio) | 2.90-fold increase vs. pure drug | [8] |
| Meloxicam | Solid Dispersion (1:4 ratio) | 3.85-fold increase vs. pure drug | [19] |
| Folic Acid | Solid Dispersion (1:4 ratio) | 8.5-fold increase vs. pure drug | [20] |
| Berberine HCl | Solid Dispersion (1:2 ratio) | Up to 4-fold increase vs. pure drug | [21] |
Table 3: In Vitro Drug Release Enhancement
| Drug | Formulation Type | Key Result | Reference |
| Racecadotril | Solid Dispersion | 99.84% release in 15 min (vs. 11.95% for pure drug) | [9] |
| Cilnidipine | Solid Dispersion (1:3 ratio) | 93% release in 15 min | [22] |
| Everolimus | Solid Dispersion (1:5 ratio) | >80% release in 2 hours (vs. <44% for pure drug) | [23] |
| Flutamide | Solid Dispersion (Fusion) | 91.06% release in 6 hours | [24] |
Table 4: In Vivo Bioavailability Enhancement in Animal Models
| Drug | Animal Model | Key Result | Reference |
| Nevirapine | Rats | 2-fold increase in AUC vs. pure drug | [6] |
| Racecadotril | Not Specified | 1.75-fold increase in Cmax; 180.22-fold increase in relative bioavailability | [9] |
| Meloxicam | Rats | Superior anti-inflammatory activity vs. pure drug, indicating enhanced bioavailability | [19] |
Section 5: Key Experimental Protocols
The following are generalized protocols for common experiments used to characterize Gelucire 50/13 formulations.
Preparation of Solid Dispersions (Melt Method)
This protocol is a common method for preparing solid dispersions with thermosensitive excipients like Gelucire 50/13.
-
Melting the Carrier: Weigh the required amount of Gelucire 50/13 and place it in a suitable vessel (e.g., a beaker or porcelain dish). Heat the carrier on a thermostatically controlled hot plate or water bath to approximately 10-20°C above its melting point (e.g., 65-70°C).[8]
-
Drug Incorporation: Once the Gelucire 50/13 is completely molten, gradually add the pre-weighed API to the molten carrier under constant stirring to ensure a homogenous mixture.[8][9]
-
Rapid Cooling (Quenching): Immediately transfer the molten mixture onto an ice bath or into a freezer (-18 to -20°C) for rapid solidification.[8] This quenching step is critical to prevent phase separation and drug crystallization, thereby locking the drug in an amorphous state.
-
Pulverization and Sieving: Scrape the solidified mass, pulverize it using a mortar and pestle, and pass the resulting powder through a sieve of a specific mesh size (e.g., 50-mesh) to obtain uniform particles.[8]
-
Storage: Store the final solid dispersion powder in a desiccator to protect it from moisture until further evaluation.[22]
In Vitro Dissolution Studies
This protocol assesses the rate and extent of drug release from the formulation.
-
Apparatus Setup: Use a USP Type II (paddle) dissolution apparatus.[19]
-
Media Preparation: Prepare 900 mL of the desired dissolution medium (e.g., 0.1 N HCl to simulate gastric fluid or pH 7.4 phosphate (B84403) buffer to simulate intestinal fluid). De-gas the medium and maintain its temperature at 37 ± 0.5°C.[19]
-
Test Execution: Place a sample of the solid dispersion (or pure drug for comparison) equivalent to a specified dose of the API into the dissolution vessel. Start the apparatus with a paddle speed of 50 or 100 rpm.[19]
-
Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes). Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed medium to maintain a constant volume.
-
Sample Analysis: Filter the collected samples through a suitable microfilter (e.g., 0.45 µm).[19] Analyze the filtrate for drug concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[19]
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point and plot it against time to generate a dissolution profile.
In Vivo Pharmacokinetic Studies in Rats
This protocol is used to determine the effect of the formulation on the drug's absorption and bioavailability in a living system.
-
Animal Preparation: Use healthy male Sprague-Dawley or Wistar rats (weighing 200-250 g). Acclimatize the animals and fast them overnight (e.g., 12 hours) before the experiment, with free access to water.[19]
-
Dosing Groups: Divide the rats randomly into groups (n=6 per group), such as: Group 1 (Control: pure drug suspension), Group 2 (Test: Gelucire 50/13-based formulation).[19]
-
Formulation Administration: Administer the respective formulations to the rats via oral gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approx. 0.3-0.5 mL) from the retro-orbital plexus or tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized microcentrifuge tubes.
-
Plasma Separation: Centrifuge the blood samples (e.g., at 10,000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -20°C or lower until analysis.
-
Bioanalysis: Extract the drug from the plasma samples and determine its concentration using a validated bioanalytical method, typically LC-MS/MS or HPLC.
-
Pharmacokinetic Analysis: Plot the mean plasma concentration versus time for each group. Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) using non-compartmental analysis to assess the extent and rate of drug absorption.
The mechanism of action of Gelucire 50/13 in drug delivery is a sophisticated, multi-pronged approach that effectively enhances the oral bioavailability of poorly soluble drugs. It acts not merely as a passive carrier but as a dynamic functional excipient. By simultaneously improving drug solubility and dissolution through self-emulsification and amorphization, and by actively promoting intestinal absorption via P-gp inhibition and potential lymphatic uptake, Gelucire 50/13 provides a robust and reliable platform for the formulation of challenging APIs. This comprehensive understanding of its mechanisms is crucial for researchers and drug development professionals seeking to rationally design effective oral dosage forms for modern therapeutics.
References
- 1. Gelucire® 50/13 ⋅ Gattefossé [gattefosse.com]
- 2. rjptonline.org [rjptonline.org]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. japsonline.com [japsonline.com]
- 7. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. sid.ir [sid.ir]
- 10. Solid Dispersion of Ursolic Acid in Gelucire 50/13: a Strategy to Enhance Drug Release and Trypanocidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Self-Assembled Lipid Nanoparticles for Oral Delivery of Heparin-Coated Iron Oxide Nanoparticles for Theranostic Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ocl-journal.org [ocl-journal.org]
- 14. researchgate.net [researchgate.net]
- 15. ovid.com [ovid.com]
- 16. sites.ualberta.ca [sites.ualberta.ca]
- 17. An evaluation of the mechanisms of drug release from glyceride bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Physicochemical Characterization and Dissolution Properties of Meloxicam-Gelucire 50/13 Binary Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijcrt.org [ijcrt.org]
- 21. japsonline.com [japsonline.com]
- 22. rjptonline.org [rjptonline.org]
- 23. Preparation of Solid Dispersion of Everolimus in Gelucire 50/13 using Melt Granulation Technique for Enhanced Drug Release -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 24. ijppr.humanjournals.com [ijppr.humanjournals.com]
Understanding the HLB Value of Gelucire 50/13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of the Hydrophile-Lipophile Balance (HLB) system, with a specific focus on the pharmaceutical excipient Gelucire 50/13. This document provides a comprehensive overview of its physicochemical properties, the methodologies for determining its HLB value, and its applications in drug formulation, adhering to stringent data presentation and visualization requirements for clarity and practical use in a research and development setting.
Introduction to Gelucire 50/13 and the HLB System
Gelucire 50/13 is a non-ionic, semi-solid, waxy material that is amphiphilic in character.[1] It is a versatile excipient used in the pharmaceutical industry, primarily as a solubilizer and bioavailability enhancer for poorly water-soluble active pharmaceutical ingredients (APIs).[2][3][4][5] Its functionality is intrinsically linked to its Hydrophile-Lipophile Balance (HLB) value.
The HLB system, an empirical scale developed by Griffin, provides a means to quantify the degree of hydrophilicity or lipophilicity of a surfactant.[6] The scale typically ranges from 0 to 20, where a lower HLB value indicates a more lipophilic (oil-soluble) nature, and a higher value signifies a more hydrophilic (water-soluble) character.[7] This balance is crucial for the formulation of stable emulsions and for predicting the emulsifying performance of a surfactant.
Gelucire 50/13's name itself is a direct reference to its physical properties: the "50" indicates its melting point of approximately 50°C, and the "13" refers to its theoretical HLB value.[8][9]
Physicochemical Properties of Gelucire 50/13
Gelucire 50/13 is chemically classified as stearoyl polyoxyl-32 glycerides (USP NF) or stearoyl macrogol-32 glycerides (EP).[2][8] Its unique properties stem from its complex composition, which is a result of the alcoholysis reaction of natural oils with polyethylene (B3416737) glycols (PEG).[1]
Composition
The primary components of Gelucire 50/13 are a mixture of:
-
Mono-, di-, and triglycerides of long-chain fatty acids (primarily palmitic acid C16 and stearic acid C18).[10][11]
This amphiphilic nature, with both lipophilic glyceride portions and a hydrophilic PEG portion, allows Gelucire 50/13 to act as an effective surfactant.[10]
Quantitative Data Summary
The key quantitative properties of Gelucire 50/13 are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| HLB Value | 15 ± 1 (PIT method) | [2] |
| ~13 (Theoretical) | [8][12] | |
| 11 | [10][13][14] | |
| Melting Range | 46 - 51 °C | [2] |
| Critical Micelle Concentration (CMC) | 100 mg/L (at 25°C) | [2] |
| Chemical Name | Stearoyl polyoxyl-32 glycerides (USP NF) | [2][8] |
| Stearoyl macrogol-32 glycerides (EP) | [2][8] | |
| Appearance | Waxy, semi-solid pellets | [2][11] |
Determination of the HLB Value: Experimental Protocols
The HLB value of a surfactant can be determined through various theoretical and experimental methods. While the manufacturer, Gattefossé, specifies the HLB of Gelucire 50/13 as 15 ± 1 using the Phase Inversion Temperature (PIT) method, other experimental approaches can also be employed for verification or in the absence of manufacturer data.[2]
Theoretical Calculation Methods
-
Griffin's Method: Primarily for non-ionic surfactants, this method calculates the HLB based on the molecular weight of the hydrophilic portion (Mh) and the total molecular weight of the molecule (M): HLB = 20 * (Mh / M).[6]
-
Davies' Method: This approach assigns specific group numbers to the various chemical groups within the surfactant molecule to calculate the HLB value.[7]
Experimental Determination Methods
A common experimental approach involves creating a series of emulsions with a known oil phase and varying ratios of two emulsifiers with known HLB values—one high and one low. The blend that provides the most stable emulsion is considered to have an HLB value that matches the required HLB of the oil.
Hypothetical Experimental Workflow for HLB Determination of an Unknown Surfactant (e.g., Gelucire 50/13):
Caption: A logical workflow for the experimental determination of a surfactant's HLB value.
Detailed Protocol for Emulsification Test:
-
Preparation of Surfactant Blends:
-
Prepare a series of blends of a high HLB surfactant (e.g., Tween 80, HLB = 15) and a low HLB surfactant (e.g., Span 80, HLB = 4.3) to achieve a range of HLB values (e.g., from 8 to 14 in increments of 1).
-
-
Emulsion Formulation:
-
For each surfactant blend, prepare an oil-in-water (O/W) emulsion. A typical formulation would consist of 5% w/w surfactant blend, 30% w/w oil phase (e.g., mineral oil), and 65% w/w purified water.
-
-
Homogenization:
-
The components are initially mixed and then homogenized using a high-shear mixer for a specified time (e.g., 5 minutes) to ensure uniform droplet size.
-
-
Stability Assessment:
-
The resulting emulsions are stored at a controlled temperature and observed for signs of instability such as creaming, coalescence, and phase separation at various time points (e.g., 1 hour, 24 hours, 7 days).
-
-
Droplet Size Analysis:
-
The emulsion with the highest stability is further analyzed for mean droplet size and polydispersity index (PDI) using a particle size analyzer. The surfactant blend that produces the emulsion with the smallest and most uniform droplet size is considered to have an HLB value that corresponds to the required HLB of the oil. This, in turn, indicates the HLB of the unknown surfactant if it were to be used as the sole emulsifier.
-
The Role of HLB in Gelucire 50/13's Functionality
The HLB value of Gelucire 50/13, being in the range of 11-15, indicates its hydrophilic nature, making it suitable for use as an oil-in-water (O/W) emulsifier and a solubilizing agent.[15] This property is pivotal in its application in lipid-based drug delivery systems, particularly Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS).
When Gelucire 50/13 comes into contact with aqueous media, such as the gastrointestinal fluids, it has the ability to self-emulsify, forming a fine dispersion or microemulsion.[2][4][5] This process enhances the dissolution and absorption of poorly water-soluble drugs that are incorporated within the Gelucire matrix.
The logical relationship between the HLB value and its application is illustrated below:
Caption: The relationship between Gelucire 50/13's HLB value and its primary applications.
Conclusion
The HLB value of Gelucire 50/13 is a critical parameter that defines its functionality as a pharmaceutical excipient. Its hydrophilic nature, indicated by an HLB value in the range of 11-15, makes it an excellent choice for enhancing the solubility and bioavailability of poorly water-soluble drugs through the formation of stable emulsions in aqueous environments. A thorough understanding of the HLB system and the experimental methods for its determination is essential for formulators to effectively utilize Gelucire 50/13 in the development of robust and effective drug delivery systems. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists in the field of drug development.
References
- 1. pjps.pk [pjps.pk]
- 2. Gelucire® 50/13 ⋅ Gattefossé [gattefosse.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. pharmamanufacturingdirectory.com [pharmamanufacturingdirectory.com]
- 5. cphi-online.com [cphi-online.com]
- 6. pharmajournal.net [pharmajournal.net]
- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 8. Gelucire 50-13 (121548-05-8) for sale [vulcanchem.com]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. This compound|Stearoyl Polyoxyl-32 Glycerides Supplier [benchchem.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. japsonline.com [japsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. HLB Calculator - Materials [hlbcalc.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
An In-depth Technical Guide to the Chemical Composition of Stearoyl Polyoxyl-32 Glycerides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearoyl polyoxyl-32 glycerides are a complex mixture of well-defined lipophilic and hydrophilic components, rendering them highly effective nonionic surfactants and solubilizing agents in pharmaceutical formulations.[1][2] Commercially known under trade names such as Gelucire® 50/13, this excipient is a semi-solid waxy material utilized to enhance the oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1][3][4][5] Its utility is primarily derived from its ability to form fine dispersions and microemulsions upon contact with aqueous media.[1][2][3] This guide provides a detailed examination of the chemical composition, synthesis, and analytical characterization of stearoyl polyoxyl-32 glycerides.
Chemical Composition
Stearoyl polyoxyl-32 glycerides are composed of a mixture of mono-, di-, and triglycerides of fatty acids, along with mono- and diesters of polyethylene (B3416737) glycol (PEG) 32.[1][6] The primary fatty acids in its composition are stearic acid (C18) and palmitic acid (C16).[1][6] The material may also contain a small fraction of free PEG.[5]
Component Distribution
The precise composition can vary depending on the manufacturing process, but a typical distribution of the major components is detailed in the table below.
| Component | Typical Percentage (w/w) |
| PEG-32 Monoesters | 40 - 50% |
| PEG-32 Diesters | 20 - 30% |
| Triglycerides | 10 - 15% |
| Free PEG-32 | 5 - 10% |
| Free Glycerol (B35011) | < 1% |
Fatty Acid Profile
The fatty acid composition is a critical determinant of the physicochemical properties of stearoyl polyoxyl-32 glycerides. The typical fatty acid profile is summarized in the following table.
| Fatty Acid | Carbon Chain | Typical Percentage (%) |
| Stearic Acid | C18:0 | 48.0 - 58.0% |
| Palmitic Acid | C16:0 | 40.0 - 50.0% |
| Lauric Acid | C12:0 | ≤ 5.0% |
| Myristic Acid | C14:0 | ≤ 5.0% |
Physicochemical Properties
Key physicochemical properties of stearoyl polyoxyl-32 glycerides are presented below.
| Property | Value |
| Appearance | Pale-yellow waxy solid |
| Melting Range | 46 - 51 °C[1] |
| Hydrophilic-Lipophilic Balance (HLB) | 11 - 15[1] |
| Saponification Value | 67 - 112 |
| Hydroxyl Value | 25 - 56 |
| Acid Value | ≤ 2.0 |
| Iodine Value | ≤ 2.0 |
| Peroxide Value | ≤ 6.0 |
| Water Content | ≤ 1.0% |
| Total Ash | ≤ 0.2% |
Synthesis of Stearoyl Polyoxyl-32 Glycerides
Stearoyl polyoxyl-32 glycerides are produced through one of two primary synthesis routes: alcoholysis (transesterification) of hydrogenated vegetable oils with polyethylene glycol or direct esterification of glycerol and polyethylene glycol with fatty acids.[7][8]
Synthesis via Transesterification
This method involves the reaction of hydrogenated palm oil, which is rich in triglycerides of stearic and palmitic acids, with polyethylene glycol 1500 (PEG-32) in the presence of an alkaline catalyst.[9][10][11][12]
Synthesis via Esterification
Alternatively, the direct esterification of a mixture of glycerol and polyethylene glycol with stearic and palmitic acids can be employed.[13][14]
Experimental Protocols for Chemical Analysis
A comprehensive analysis of stearoyl polyoxyl-32 glycerides involves several analytical techniques to determine its composition and purity.
Analytical Workflow
The general workflow for the analysis of stearoyl polyoxyl-32 glycerides is depicted below.
Determination of Fatty Acid Composition by Gas Chromatography (GC)
This method is based on the standard procedure for the analysis of fats and fixed oils.[6][15]
1. Sample Preparation (Saponification and Esterification):
-
Weigh accurately about 1.0 g of the substance into a flask.
-
Add 10 mL of 0.5 N alcoholic potassium hydroxide (B78521) and reflux for 30 minutes.
-
Add 15 mL of a saturated solution of sodium chloride and 25 mL of water.
-
Acidify the solution with hydrochloric acid and extract the fatty acids with three 25 mL portions of hexane (B92381).
-
Wash the combined hexane extracts with water until neutral and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and dissolve the fatty acid residue in 10 mL of methanol (B129727).
-
Add 2 mL of boron trifluoride-methanol solution and reflux for 2 minutes.
-
The resulting solution contains the fatty acid methyl esters (FAMEs).
2. GC-MS Analysis:
-
Column: A capillary column with a polar stationary phase (e.g., polyethylene glycol) is typically used.[6]
-
Injector Temperature: 220 °C.[6]
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp at 5 °C/minute to 240 °C.
-
Hold at 240 °C for 5 minutes.[6]
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/minute.[6]
-
Detector: Mass Spectrometer (MS) or Flame Ionization Detector (FID).
-
Identification: Peaks are identified by comparing their retention times and mass spectra with those of known standards.
Analysis of Glycerides and PEG Esters by HPLC-ELSD
High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (ELSD) is a suitable method for the separation and quantification of the non-volatile glycerides and PEG esters.[7][16][17]
1. Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in a suitable solvent such as a mixture of methanol and acetonitrile (B52724).
2. HPLC Conditions:
-
Column: A reversed-phase C8 or C18 column is commonly employed.[16]
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol is typical.[16][17]
-
Flow Rate: Approximately 1.0 mL/minute.
-
Detector: Evaporative Light Scattering Detector (ELSD). The ELSD is necessary as the analytes lack a UV chromophore.
Impurities
The manufacturing process may result in the presence of certain impurities. The limits for these are defined in pharmacopeial monographs.
| Impurity | Limit |
| Free Ethylene Oxide | Not more than 1 µg/g |
| Dioxane | Not more than 10 µg/g |
| Free Glycerol | Not more than 5.0% |
| Heavy Metals | Not more than 0.001% |
Conclusion
Stearoyl polyoxyl-32 glycerides are a multifaceted excipient with a well-defined, albeit complex, chemical composition. A thorough understanding of its components, their relative proportions, and the methods for their characterization is crucial for formulators in the pharmaceutical industry. The data and protocols presented in this guide offer a comprehensive technical overview for researchers and drug development professionals working with this versatile surfactant and solubilizer. The analytical methods described, when properly validated, can ensure the quality and consistency of stearoyl polyoxyl-32 glycerides in pharmaceutical products.
References
- 1. HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 7. Analysis of Mono-, Di- and Tri-glycerides by high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) -Analytical Science and Technology | Korea Science [koreascience.kr]
- 8. Stearoyl Polyoxylglycerides [doi.usp.org]
- 9. thescipub.com [thescipub.com]
- 10. palmoilis.mpob.gov.my [palmoilis.mpob.gov.my]
- 11. researchgate.net [researchgate.net]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. Esterification | Esterification Reaction | Ester Process | Venus Ethoxyethers [venus-goa.com]
- 14. researchgate.net [researchgate.net]
- 15. trungtamthuoc.com [trungtamthuoc.com]
- 16. Separation and determination of polyethylene glycol fatty acid esters in cosmetics by a reversed-phase HPLC/ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. assets.fishersci.com [assets.fishersci.com]
An In-Depth Technical Guide to Gelucire® 50/13 for Solubility Enhancement of BCS Class II Drugs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Gelucire® 50/13 as a versatile excipient for enhancing the solubility and dissolution of Biopharmaceutics Classification System (BCS) Class II drugs. These drugs are characterized by high permeability but low aqueous solubility, which often limits their oral bioavailability. Gelucire® 50/13, a semi-solid excipient with a unique composition, offers multiple mechanisms to overcome this challenge. This document details the physicochemical properties of Gelucire® 50/13, its mechanisms of action in solubility enhancement, detailed experimental protocols for the preparation and characterization of solid dispersions, and a summary of its efficacy with various BCS Class II drugs.
Introduction to Gelucire® 50/13
Gelucire® 50/13, chemically known as stearoyl polyoxyl-32 glycerides, is a non-ionic, water-dispersible surfactant.[1] The numerical designation "50/13" refers to its melting point of approximately 50°C and a Hydrophilic-Lipophilic Balance (HLB) value of 13.[1][2] This amphiphilic nature is key to its function as a solubility and bioavailability enhancer.[3][4]
Physicochemical Properties
A thorough understanding of Gelucire® 50/13's properties is crucial for its effective application in drug formulation.
| Property | Value/Description | Reference(s) |
| Chemical Name | Stearoyl polyoxyl-32 glycerides | [1] |
| Appearance | Waxy, semi-solid | [5] |
| Melting Point | ~50°C | [1][2] |
| HLB Value | 13 | [1][2] |
| Composition | A mixture of mono-, di-, and triglycerides, and mono- and di-fatty acid esters of polyethylene (B3416737) glycol (PEG) | [1] |
| Solubility | Dispersible in water, forming a fine emulsion or microemulsion | [6][7] |
Mechanism of Solubility Enhancement for BCS Class II Drugs
The primary challenge with BCS Class II drugs is their poor dissolution in the gastrointestinal tract, which is the rate-limiting step for their absorption.[8][9] Gelucire® 50/13 addresses this through several mechanisms:
-
Improved Wetting and Dispersibility: Its surfactant properties reduce the interfacial tension between the hydrophobic drug particles and the aqueous gastrointestinal fluid, promoting better wetting and dispersion.[7]
-
Micellar Solubilization: Upon contact with aqueous media, Gelucire® 50/13 can form micelles, encapsulating the poorly soluble drug molecules and increasing their apparent solubility.[4]
-
Formation of Solid Dispersions: Gelucire® 50/13 is an excellent carrier for creating solid dispersions, where the drug is molecularly dispersed within the excipient matrix. This can lead to:
-
Reduced Particle Size: The drug is dispersed at a molecular level, significantly increasing the surface area available for dissolution.[2]
-
Amorphization: The crystalline structure of the drug can be converted into a higher-energy amorphous state, which has greater solubility and faster dissolution rates.[2][4]
-
-
Inhibition of Precipitation: By keeping the drug in a solubilized or finely dispersed state, Gelucire® 50/13 can prevent its precipitation or recrystallization in the gastrointestinal tract.[2]
Diagram: Mechanism of Gelucire® 50/13 Solubility Enhancement
Caption: Logical relationship of Gelucire® 50/13's mechanisms for enhancing the solubility of BCS Class II drugs.
Experimental Protocols
The following sections provide detailed methodologies for the preparation and characterization of Gelucire® 50/13-based solid dispersions.
Preparation of Solid Dispersions
Several techniques can be employed to prepare solid dispersions with Gelucire® 50/13. The choice of method depends on the physicochemical properties of the drug and the desired characteristics of the final product.
This is a simple and solvent-free method suitable for thermostable drugs.[10]
-
Weigh the required amounts of Gelucire® 50/13 and the BCS Class II drug.
-
Heat the Gelucire® 50/13 in a suitable vessel to approximately 10-20°C above its melting point (i.e., 60-70°C) with continuous stirring.[10]
-
Once the Gelucire® 50/13 is completely molten, gradually add the drug powder to the molten carrier while stirring to ensure a homogenous dispersion.[10]
-
Continue stirring for a specified period (e.g., 15-30 minutes) to ensure complete dissolution or dispersion of the drug.
-
The molten mixture can then be cooled rapidly in an ice bath or by pouring it onto a cold plate to solidify.[3]
-
The resulting solid mass is then pulverized using a mortar and pestle and sieved to obtain granules of a uniform size.[11]
This method is suitable for thermolabile drugs.
-
Select a common volatile solvent in which both the drug and Gelucire® 50/13 are soluble (e.g., ethanol, methanol).[1][2]
-
Dissolve the accurately weighed drug and Gelucire® 50/13 in the chosen solvent in a beaker with stirring.
-
The solvent is then evaporated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).[3]
-
The resulting solid mass is further dried in a vacuum oven to remove any residual solvent.
-
The dried solid dispersion is then scraped, pulverized, and sieved.[2]
This technique allows for the production of spherical microparticles with a narrow size distribution.[12][13]
-
Prepare a molten mixture of the drug and Gelucire® 50/13 as described in the melt granulation method.[13]
-
The molten mixture is then atomized through a heated nozzle into a cooling chamber.[13]
-
The atomized droplets solidify into microparticles as they fall through the cooling chamber.[13]
-
The solidified microparticles are then collected from the bottom of the chamber.
Diagram: Experimental Workflow for Solid Dispersion Preparation
Caption: Workflow for common methods of preparing Gelucire® 50/13 solid dispersions.
Characterization of Solid Dispersions
The prepared solid dispersions should be characterized to understand their physicochemical properties and performance.
DSC is used to evaluate the thermal properties and physical state of the drug within the solid dispersion.
-
Accurately weigh 3-5 mg of the sample into an aluminum pan and seal it.
-
Place the pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 30-300°C) under a nitrogen purge.[4]
-
The disappearance or broadening of the drug's melting endotherm in the solid dispersion thermogram compared to the pure drug indicates a reduction in crystallinity or amorphization.[4][5]
PXRD is used to confirm the crystalline or amorphous nature of the drug in the solid dispersion.
-
Pack the powder sample into a sample holder.
-
Place the holder in the PXRD instrument.
-
Scan the sample over a specific 2θ range (e.g., 5-60°) using a copper Kα radiation source.[13]
-
The absence of sharp diffraction peaks characteristic of the crystalline drug in the solid dispersion pattern confirms the amorphous state.[5][13]
FTIR is used to investigate potential interactions between the drug and Gelucire® 50/13.
-
Mix a small amount of the sample with potassium bromide (KBr) and compress it into a thin pellet.[11]
-
Place the pellet in the FTIR spectrometer.
-
Scan the sample over a specific wavenumber range (e.g., 4000-400 cm⁻¹).[11]
-
Shifts, broadening, or disappearance of characteristic peaks of the drug in the solid dispersion spectrum may indicate interactions such as hydrogen bonding.[2]
Dissolution testing is performed to evaluate the rate and extent of drug release from the solid dispersion.
-
Use a USP Type II (paddle) dissolution apparatus.[5]
-
The dissolution medium should be selected based on the drug's properties and physiological relevance (e.g., 900 mL of 0.1 N HCl or phosphate (B84403) buffer pH 6.8).[3][5]
-
Maintain the temperature at 37 ± 0.5°C and the paddle speed at 50-100 rpm.[5]
-
Place a sample of the solid dispersion equivalent to a specific dose of the drug into the dissolution vessel.
-
Withdraw aliquots of the dissolution medium at predetermined time intervals and replace them with fresh medium to maintain sink conditions.[3]
-
Analyze the drug concentration in the withdrawn samples using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[6]
Performance Data of Gelucire® 50/13 with BCS Class II Drugs
The following tables summarize the quantitative data on the solubility and dissolution enhancement of various BCS Class II drugs formulated with Gelucire® 50/13.
Table 1: Solubility Enhancement of BCS Class II Drugs with Gelucire® 50/13
| Drug | Drug:Carrier Ratio (w/w) | Method | Solubility Enhancement (Fold Increase) | Reference(s) |
| Carbamazepine | 1:9 | Hot Melt Extrusion | ~3 | [4][11] |
| Meloxicam | 1:4 | Spray Drying | ~3.85 (in SD vs. PM) | [5] |
| Diflunisal | - (2% Gelucire® 50/13 solution) | Phase Solubility | ~6.6 | [14] |
| Ursolic Acid | 1:15 (Drug:Gelucire) | Solvent Evaporation | ~3.86 (in SD vs. PM) | [2] |
| Flutamide | 1:2 | Fusion | Significant increase | [6] |
Table 2: Dissolution Enhancement of BCS Class II Drugs with Gelucire® 50/13
| Drug | Drug:Carrier Ratio (w/w) | Dissolution Medium | % Drug Released (Time) | Reference(s) |
| Nifedipine | 1:2 | - | 85% (30 min) | [11] |
| Everolimus | 1:5 (with MCC) | Distilled Water | >80% (10 min) | [10] |
| Nevirapine | 1:4 | Phosphate Buffer pH 6.8 | 87.2% (180 min) | [3] |
| Meloxicam | 1:4 | 0.1 N HCl | ~35% (120 min) | [5] |
| Flutamide | 1:2 | Phosphate Buffer pH 7.2 | 91.06% (6 hours) | [6] |
Conclusion
Gelucire® 50/13 has proven to be a highly effective and versatile excipient for enhancing the solubility and dissolution of BCS Class II drugs. Its amphiphilic nature, self-emulsifying properties, and suitability for various solid dispersion manufacturing techniques make it a valuable tool for formulation scientists. By improving the dissolution rate-limited absorption of these challenging compounds, Gelucire® 50/13 can significantly enhance their oral bioavailability and therapeutic efficacy. This technical guide provides the foundational knowledge and experimental protocols necessary for the successful application of Gelucire® 50/13 in the development of robust oral dosage forms for poorly soluble drugs.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Solid Dispersion of Ursolic Acid in Gelucire 50/13: a Strategy to Enhance Drug Release and Trypanocidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. scielo.br [scielo.br]
- 5. Physicochemical Characterization and Dissolution Properties of Meloxicam-Gelucire 50/13 Binary Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. files.sdiarticle5.com [files.sdiarticle5.com]
- 9. OhioLINK ETD: Patel, Niraja Kiritkumar [etd.ohiolink.edu]
- 10. Preparation of Solid Dispersion of Everolimus in Gelucire 50/13 using Melt Granulation Technique for Enhanced Drug Release -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 11. scielo.br [scielo.br]
- 12. scispace.com [scispace.com]
- 13. Different BCS Class II Drug-Gelucire Solid Dispersions Prepared by Spray Congealing: Evaluation of Solid State Properties and In Vitro Performances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijarsct.co.in [ijarsct.co.in]
The Role of Gelucire® 50/13 as a Lipid-Based Excipient: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Gelucire® 50/13, with its unique physicochemical properties, has carved a significant niche in pharmaceutical formulation development. This technical guide provides an in-depth exploration of its role as a versatile lipid-based excipient, focusing on its application in enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).
Physicochemical and Compositional Overview
Gelucire® 50/13, chemically known as stearoyl polyoxyl-32 glycerides, is a non-ionic, water-dispersible surfactant.[1][2] Its numerical designation, "50/13," refers to its melting point of approximately 50°C and a Hydrophilic-Lipophilic Balance (HLB) value of around 11.[1][2] This semi-solid excipient is composed of a mixture of mono-, di-, and triglycerides of C16-C18 fatty acids (mainly palmitic and stearic acids), along with mono- and diesters of polyethylene (B3416737) glycol (PEG) 32 (with a molecular weight of 1500).[1][3][4] This amphiphilic nature is central to its functionality in pharmaceutical formulations.[5]
Table 1: Physicochemical Properties of Gelucire® 50/13
| Property | Value | References |
| Chemical Name | Stearoyl polyoxyl-32 glycerides | [1][3] |
| Physical Form | Semi-solid, waxy pellets or block | [1][3] |
| Melting Point | 46 - 51 °C | [3] |
| HLB Value | 11 - 15 | [1][2][3] |
| Critical Micelle Concentration (CMC) | 100 mg/L (at 25°C) | [3] |
| Molecular Weight | Approximately 636.641 g/mol | [1] |
| Density | 2.0 ± 0.1 g/cm³ | [1] |
| Regulatory Status | FDA IID listing, approved as a US Food Additive | [4][6] |
Mechanism of Action in Drug Delivery
Gelucire® 50/13 primarily enhances the oral bioavailability of poorly soluble drugs (BCS Class II) through several key mechanisms:
-
Solubility Enhancement: Its surfactant properties facilitate the formation of micelles in aqueous media, effectively solubilizing hydrophobic drug molecules.[5] This micellar solubilization increases the concentration of the drug in the gastrointestinal fluids.
-
Improved Wettability: By reducing the interfacial tension between the drug particles and the dissolution medium, Gelucire® 50/13 improves the wetting of the drug, which is often a prerequisite for dissolution.[5]
-
Formation of Self-Emulsifying Systems: Upon contact with aqueous fluids in the gastrointestinal tract, Gelucire® 50/13 can self-emulsify to form fine dispersions or microemulsions (SMEDDS), presenting the drug in a solubilized state with a large surface area for absorption.[2][3][7]
-
Inhibition of Drug Precipitation: By keeping the drug in a solubilized or finely dispersed state, it can prevent or reduce the precipitation of the drug upon dilution in the gastrointestinal fluids.
-
P-glycoprotein (P-gp) Inhibition: Some studies suggest that lipid-based excipients, including components of Gelucire®, may inhibit the efflux transporter P-gp, thereby increasing the intracellular concentration of the drug and enhancing its absorption.
Below is a diagram illustrating the logical relationship of Gelucire® 50/13's mechanism of action.
References
- 1. Gelucire 50-13 (121548-05-8) for sale [vulcanchem.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Gelucire® 50/13 ⋅ Gattefossé [gattefosse.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. scielo.br [scielo.br]
- 6. Solid Lipid Nanoparticles Administering Antioxidant Grape Seed-Derived Polyphenol Compounds: A Potential Application in Aquaculture | MDPI [mdpi.com]
- 7. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
Thermoplastic Properties of Gelucire® 50/13: An In-Depth Technical Guide for Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelucire® 50/13, a stearoyl polyoxyl-32 glyceride, is a multifunctional excipient widely utilized in the pharmaceutical industry for its unique thermoplastic properties.[1][2] It is a non-ionic, water-dispersible surfactant composed of a mixture of mono-, di-, and triglycerides with polyethylene (B3416737) glycol (PEG) esters of fatty acids.[3][4] The numerical designation "50/13" refers to its nominal melting point of 50°C and a hydrophilic-lipophilic balance (HLB) value of approximately 13, respectively.[2][3] These characteristics make it particularly suitable for various melt-based pharmaceutical manufacturing processes, including hot-melt extrusion (HME), spray congealing, and melt granulation, to enhance the solubility and bioavailability of poorly water-soluble drugs.[1][4] This technical guide provides a comprehensive overview of the core thermoplastic properties of Gelucire® 50/13, detailed experimental protocols for its characterization, and its application in modern pharmaceutical manufacturing.
Physicochemical and Thermoplastic Properties
The utility of Gelucire® 50/13 in pharmaceutical manufacturing is dictated by its key physicochemical and thermoplastic properties. These properties are summarized in the tables below.
General Physicochemical Properties
| Property | Value | References |
| Chemical Name | Stearoyl polyoxyl-32 glycerides | [1][2] |
| Physical Form | Waxy solid pellets | [1] |
| HLB Value | ~13 | [2][3] |
| Melting Point | 46-51°C | [1] |
Thermal and Rheological Properties
The thermal behavior of Gelucire® 50/13 is a critical parameter for melt-based processing techniques. It exhibits a sharp melting range, which is advantageous for processes requiring rapid solidification. While a distinct glass transition temperature (Tg) is not a primary characteristic of this semi-crystalline material, its molten state viscosity is a key factor in processability.
| Property | Value/Observation | References |
| Melting Endotherm (DSC) | Broad peak around 45-50°C | [5] |
| Molten State Viscosity | Low viscosity at temperatures above the melting point. Can be extremely high if not completely melted. | [6] |
| Rheological Behavior | Pure Gelucire® 50/13 mixtures can exhibit slight shear-thickening behavior. | [3] |
Pharmaceutical Manufacturing Applications and Workflows
The thermoplastic nature of Gelucire® 50/13 makes it an ideal candidate for several solvent-free manufacturing technologies aimed at improving drug delivery.
Hot-Melt Extrusion (HME)
In HME, a drug is dispersed within the molten Gelucire® 50/13 matrix, often leading to the formation of an amorphous solid dispersion. This process is continuous and offers excellent control over drug content uniformity and release characteristics.
Caption: Workflow for Hot-Melt Extrusion with Gelucire® 50/13.
Spray Congealing (Spray Chilling)
Spray congealing is a process where a molten mixture of the drug and Gelucire® 50/13 is atomized into a cooling chamber. The rapid solidification of the droplets forms spherical microparticles, which can enhance dissolution rates.
Caption: Workflow for Spray Congealing with Gelucire® 50/13.
Experimental Protocols
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and thermal behavior of Gelucire® 50/13 and its formulations.
Methodology:
-
Accurately weigh 2-5 mg of the sample into a standard aluminum pan.
-
Seal the pan hermetically. An empty sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC instrument.
-
Heat the sample at a constant rate, typically 10°C/min, over a temperature range of 25°C to 200°C.
-
Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Record the heat flow as a function of temperature to obtain the DSC thermogram. The endothermic peak corresponds to the melting of the material.
Rheometry
Objective: To characterize the flow behavior of molten Gelucire® 50/13.
Methodology:
-
Use a rotational rheometer equipped with a parallel plate or cone-and-plate geometry.
-
Place a sufficient amount of Gelucire® 50/13 on the lower plate and heat it to the desired temperature above its melting point (e.g., 60°C, 70°C, 80°C).
-
Lower the upper plate to the desired gap setting.
-
Allow the sample to equilibrate at the set temperature for a specified time.
-
Perform a shear rate sweep, typically from 0.1 to 100 s⁻¹, to measure the viscosity as a function of shear rate.
-
Alternatively, perform a temperature sweep at a constant shear rate to determine the viscosity-temperature profile.
Texture Analysis
Objective: To evaluate the mechanical properties (e.g., hardness, fracturability) of solid matrices prepared with Gelucire® 50/13.
Methodology:
-
Prepare solid matrices of Gelucire® 50/13 (with or without an active pharmaceutical ingredient) by melting and solidifying in a mold of a specific dimension.
-
Use a texture analyzer equipped with a cylindrical or spherical probe.
-
Position the probe above the center of the matrix.
-
Perform a compression test by moving the probe downwards at a constant speed (e.g., 1 mm/s) to a defined distance or until a specific force is reached.
-
Record the force as a function of distance.
-
From the resulting force-displacement curve, calculate parameters such as hardness (peak force) and fracturability (force at the first significant drop).
Conclusion
Gelucire® 50/13 is a versatile excipient with well-defined thermoplastic properties that are highly advantageous for modern pharmaceutical manufacturing. Its suitable melting point, low melt viscosity, and ability to enhance drug solubility and bioavailability make it a valuable tool for formulation scientists. By understanding and controlling its thermoplastic behavior through the application of appropriate analytical techniques and processing technologies, researchers can effectively develop robust and efficacious drug delivery systems for poorly soluble compounds.
References
- 1. Gelucire® 50/13 ⋅ Gattefossé [gattefosse.com]
- 2. Gelucire 50-13 (121548-05-8) for sale [vulcanchem.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Solid Dispersion of Ursolic Acid in Gelucire 50/13: a Strategy to Enhance Drug Release and Trypanocidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cjtech.co.kr [cjtech.co.kr]
The Self-Emulsifying Properties of Gelucire 50/13 in Aqueous Media: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelucire 50/13, chemically known as stearoyl polyoxyl-32 glycerides, is a semi-solid, waxy excipient widely utilized in the pharmaceutical industry.[1][2] It is a non-ionic, water-dispersible surfactant renowned for its ability to self-emulsify upon contact with aqueous media, forming a fine dispersion or microemulsion.[2][3] This property makes it an exceptional candidate for formulating Self-Emulsifying Drug Delivery Systems (SEDDS), particularly for enhancing the solubility and oral bioavailability of poorly water-soluble drugs, often classified under the Biopharmaceutics Classification System (BCS) Class II.[4][5][6] Its utility stems from its amphiphilic nature, which facilitates drug solubilization and absorption in the gastrointestinal tract.[7]
Composition and Physicochemical Properties
Gelucire 50/13 is a complex mixture derived from the alcoholysis of hydrogenated palm oil with polyethylene (B3416737) glycol (PEG) 32.[8][9] Its unique composition of glycerides and PEG esters imparts its characteristic self-emulsifying properties. The numerical designation "50/13" refers to its approximate melting point of 50°C and a Hydrophilic-Lipophilic Balance (HLB) value of 13, indicating its hydrophilic nature.[1][2]
Table 1: Physicochemical Properties of Gelucire 50/13
| Property | Value / Description | References |
| Chemical Name | Stearoyl polyoxyl-32 glycerides (USP/NF); Stearoyl macrogol-32 glycerides (EP) | [1][3] |
| Melting Point | 46 - 51°C (approx. 50°C) | [1][3] |
| HLB Value | 11 - 15 | [1][3][8] |
| Composition | A mixture of mono-, di-, and triglycerides of stearic (C18) and palmitic (C16) acids; mono- and di-esters of PEG-32; and free PEG-32. | [1][8] |
| Appearance | Waxy, semi-solid pellets or blocks. | [1][3] |
| Critical Micelle Concentration (CMC) | 100 mg/L (at 25°C) | [3] |
| Functionality | Solubility enhancer, bioavailability enhancer, self-emulsifying agent (SMEDDS), release modifier. | [3][10] |
Mechanism of Self-Emulsification
The self-emulsification process of Gelucire 50/13 is a spontaneous event that occurs upon its introduction into an aqueous environment with gentle agitation, such as that provided by gastrointestinal motility. The mechanism is driven by the reduction of the interfacial tension between the lipid phase and the aqueous phase.
When Gelucire 50/13 comes into contact with water, the aqueous phase readily penetrates the amphiphilic matrix. This penetration leads to the formation of a liquid crystalline phase at the oil-water interface, causing swelling and a subsequent breakup of the interface. This process results in the formation of fine oil droplets dispersed in the aqueous medium, creating a stable microemulsion (o/w).[2][5] The thermodynamic stability of the resulting dispersion is a key advantage of SEDDS formulations.[5]
Caption: Mechanism of self-emulsification for Gelucire 50/13 in aqueous media.
Quantitative Data on Formulation Performance
The performance of Gelucire 50/13-based formulations is well-documented. Its ability to enhance solubility and dissolution leads to the formation of stable emulsions with small particle sizes, which is critical for bioavailability enhancement.
Table 2: Summary of Quantitative Performance Data for Gelucire 50/13 Formulations
| Parameter | Drug | Formulation Details | Result | References |
| Solubility Enhancement | Ursolic Acid | Solid dispersion with Gelucire 50/13 | Increased from 75.98 µg/mL to 293.43 µg/mL. | [1] |
| Carbamazepine | Solid dispersion (1:9 drug-to-carrier ratio) | 2.9-fold higher solubility than pure drug. | [11] | |
| Itraconazole (B105839) | Self-emulsifying micelles (SEMCs) with Gelucire 50/13 | 70 to 87-fold increase in solubility depending on preparation method. | [12] | |
| Particle Size | Nevirapine | Self-dispersing lipid formulation (SDLF) | 108.2 nm (for optimized SES component). | [4] |
| Itraconazole | SEMCs | 63.4 nm to 284.2 nm. | [12] | |
| Probucol | Solid self-emulsified system | Micelles around 360 nm. | [5] | |
| Zeta Potential | Itraconazole | SEMCs | -16 mV to -27 mV. | [12] |
| In Vitro Drug Release | Nevirapine | SDLF in basic pH | 87.2% release vs. 28.8% for pure drug. | [4] |
| Everolimus | Solid dispersion (1:5:10 drug:Gelucire:MCC ratio) | >80% release within 10 minutes. | [13] | |
| Nimodipine | SEDDS | >80% release within 10 minutes, irrespective of pH. | [14] |
Experimental Protocols for Characterization
The evaluation of Gelucire 50/13-based self-emulsifying systems involves a series of standardized experimental protocols to ensure formulation efficacy, stability, and quality.
Preparation of Solid Dispersions by Melt Method
-
Melting: Accurately weigh the required amount of Gelucire 50/13 and place it in a suitable vessel (e.g., glass beaker). Heat the excipient on a hot plate or in a water bath to approximately 10-20°C above its melting point (i.e., 60-70°C).[15]
-
Drug Incorporation: Once the Gelucire 50/13 is completely molten, gradually add the pre-weighed active pharmaceutical ingredient (API) under continuous stirring until a homogenous dispersion is formed.[4][15]
-
Cooling and Solidification: Pour the molten mixture onto a flat surface or into a mold and allow it to cool rapidly in a freezer or on an ice bath for at least 60 minutes to solidify.[15]
-
Size Reduction: Pulverize the solidified mass using a mortar and pestle.
-
Sieving: Pass the resulting powder through a sieve of a specific mesh size (e.g., 50-mesh) to obtain uniformly sized particles for further analysis.[15]
Particle Size and Zeta Potential Analysis
-
Sample Preparation: Disperse a known amount of the Gelucire 50/13 formulation (e.g., 100 mg) in a specified volume of aqueous medium (e.g., 100 mL of distilled water) by gentle stirring to form the emulsion.
-
Instrumentation: Utilize a dynamic light scattering (DLS) instrument, often referred to as a photon correlation spectrometer, for analysis.
-
Measurement: Transfer an aliquot of the emulsion into a cuvette and place it in the instrument.
-
Data Acquisition: The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the dispersed droplets. This data is then used to calculate the mean particle size (Z-average) and the polydispersity index (PDI), which indicates the width of the size distribution.
-
Zeta Potential: For zeta potential measurement, the same instrument (equipped with an electrode) is used to measure the electrophoretic mobility of the particles under an applied electric field, which provides an indication of the formulation's physical stability.
In Vitro Dissolution Studies
-
Apparatus: Use a USP Type 2 (paddle) dissolution apparatus.[13][15]
-
Dissolution Medium: Fill the dissolution vessels with 900 mL of a specified medium (e.g., pH 1.2 HCl buffer, pH 6.8 phosphate (B84403) buffer, or distilled water). Maintain the temperature at 37 ± 0.5°C.[13]
-
Procedure: Place a sample of the formulation (e.g., a capsule or an amount of solid dispersion equivalent to a specific drug dose) into each vessel.
-
Stirring Speed: Set the paddle speed to a specified rate, typically between 50 and 100 rpm.[13][15]
-
Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot (e.g., 5 mL) of the dissolution medium.[16] Immediately replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume.
-
Sample Analysis: Filter the samples (e.g., through a 0.45 µm filter) and analyze the drug concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[13]
Solid-State Characterization
-
Differential Scanning Calorimetry (DSC): DSC is used to evaluate the thermal properties of the formulation. It can determine if the drug is present in a crystalline or amorphous state within the Gelucire 50/13 matrix by detecting melting endotherms.[17] The absence of the drug's characteristic melting peak typically indicates its conversion to an amorphous or dissolved state.[16]
-
Powder X-Ray Diffraction (PXRD): PXRD is another critical technique to assess the physical state of the drug. Sharp, distinct peaks in the diffractogram indicate a crystalline structure, whereas a halo pattern suggests an amorphous form.[4][17]
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology and particle characteristics of the solid dispersion, providing insights into the distribution of the drug within the carrier.[18]
Caption: Experimental workflow for developing and characterizing Gelucire 50/13 SEDDS.
Conclusion
Gelucire 50/13 stands out as a versatile and highly effective excipient for the development of self-emulsifying drug delivery systems. Its well-defined physicochemical properties, particularly its high HLB value and specific composition, enable the spontaneous formation of stable microemulsions in aqueous environments. This inherent self-emulsifying capability is instrumental in overcoming the significant challenges associated with the oral delivery of poorly water-soluble drugs by enhancing their solubility, dissolution rate, and ultimately, their bioavailability. The comprehensive data and established experimental protocols outlined in this guide underscore its reliability and importance as a tool for modern pharmaceutical formulation, offering a robust platform for researchers and drug development professionals to innovate and improve therapeutic outcomes.
References
- 1. Gelucire 50-13 (121548-05-8) for sale [vulcanchem.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Gelucire® 50/13 ⋅ Gattefossé [gattefosse.com]
- 4. japsonline.com [japsonline.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. journals.ipinnovative.com [journals.ipinnovative.com]
- 8. benchchem.com [benchchem.com]
- 9. pjps.pk [pjps.pk]
- 10. farmaciajournal.com [farmaciajournal.com]
- 11. scielo.br [scielo.br]
- 12. Self-emulsifying micelles as a drug nanocarrier system for itraconazole oral bioavailability enhancement; in vitro and in vivo assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of Solid Dispersion of Everolimus in Gelucire 50/13 using Melt Granulation Technique for Enhanced Drug Release -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 14. Design and Evaluation of Self-Emulsifying Drug Delivery Systems (SEDDS) of Nimodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. rjptonline.org [rjptonline.org]
- 18. Physicochemical Characterization and Dissolution Properties of Meloxicam-Gelucire 50/13 Binary Systems - PMC [pmc.ncbi.nlm.nih.gov]
Gelucire® 50/13 as a Matrix Former for Sustained Drug Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dual Role of Gelucire® 50/13
Gelucire® 50/13, chemically known as Stearoyl macrogol-32 glycerides, is a versatile semi-solid lipid excipient widely utilized in the pharmaceutical industry.[1] Its name denotes its key physical properties: a melting point of approximately 50°C and a Hydrophilic-Lipophilic Balance (HLB) value of 13.[1][2] Composed of a complex mixture of mono-, di-, and triglycerides, along with mono- and diesters of polyethylene (B3416737) glycol (PEG) 32 and free PEG, Gelucire® 50/13 possesses a unique amphiphilic character.[1][3]
This amphiphilicity underpins its dual functionality. On one hand, its high HLB value and self-emulsifying properties make it an excellent solubilizer and bioavailability enhancer for poorly water-soluble (BCS Class II) drugs.[4][5] On the other hand, its waxy, thermoplastic nature allows it to function as a matrix former for modulating and sustaining the release of active pharmaceutical ingredients (APIs).[4][6] While often used to enhance dissolution, when formulated appropriately, Gelucire® 50/13 can form hydrophilic matrices that control drug release over an extended period, primarily through a process of swelling and erosion.[7][8] This guide provides an in-depth technical overview of its application as a sustained-release matrix former.
Physicochemical Properties
A clear understanding of Gelucire® 50/13's properties is essential for formulation development. Key characteristics are summarized in the table below.
| Property | Value / Description | Reference(s) |
| Chemical Name | Stearoyl macrogol-32 glycerides (EP); Stearoyl polyoxyl-32 glycerides (USP/NF) | [1] |
| Composition | Mono-, di-, and triglycerides of C16/C18 fatty acids; PEG-32 mono- and diesters; Free PEG-32. | [1] |
| Physical Form | Waxy, semi-solid pellets or block at room temperature. | [1] |
| Melting Point | 46 - 51 °C | [4] |
| HLB Value | ~13 (PIT Method: 15 ± 1) | [1][4] |
| Functionality | Solubilizer, bioavailability enhancer, sustained-release matrix former, lipid binder in melt processes. | [4][5] |
| Key Technologies | Melt Granulation, Hot-Melt Extrusion (HME), Semisolid matrix-filled capsules. | [1][9][10] |
| Solubility | Water-dispersible; self-emulsifies in aqueous media to form a fine dispersion (microemulsion). | [4][5] |
Mechanism of Sustained Release from Gelucire® 50/13 Matrices
Unlike purely hydrophobic lipid matrices that release drugs primarily via diffusion through a static matrix, Gelucire® 50/13-based systems exhibit a more dynamic release mechanism. The principal mechanism is erosion , which is dominated by the swelling and subsequent disintegration of the matrix upon contact with aqueous fluids.[7]
The process can be described as follows:
-
Hydration and Swelling: Upon exposure to the gastrointestinal fluid, the hydrophilic PEG components of the Gelucire® 50/13 matrix absorb water, causing the matrix to swell.[10]
-
Matrix Erosion/Disintegration: As the matrix hydrates and swells, the waxy structure begins to erode and/or disintegrate from the surface. This continuous erosion process exposes new layers of the drug-loaded matrix to the surrounding fluid.[7][8]
-
Drug Dissolution and Diffusion: The embedded drug is then released as the matrix erodes. Concurrently, some drug diffusion may occur through the swollen, hydrated gel layer.[11] The self-emulsifying nature of Gelucire® 50/13 can also aid in the solubilization of the released drug at the matrix-fluid interface.
The overall release rate is therefore a complex interplay between the rates of water uptake, swelling, matrix erosion, and drug diffusion. For highly water-soluble drugs, the release can be relatively rapid if Gelucire® 50/13 is used alone.[12] To achieve more prolonged, zero-order release profiles, it is often blended with hydrophobic excipients.[13][14][15]
Quantitative Data: In Vitro Release Performance
The release profile of a drug from a Gelucire® 50/13 matrix is highly dependent on the formulation composition. The following tables summarize quantitative data from studies investigating its use alone and in combination with other excipients.
Table 1: Effect of Gelucire® 50/13 Concentration on Salbutamol (B1663637) Sulphate Release [12] (Data extracted from dissolution profiles of semisolid matrices)
| Formulation ID | Drug:Gelucire® 50/13 Ratio | % Drug Released at 6 hours | Release Rate Constant (k, Zero-Order) | Release Exponent (n, Peppas Model) |
| F1 | 1:25 | ~100% | 15.617 | 0.718 |
| F2 | 1:30 | ~80% | 12.358 | 0.781 |
| F3 | 1:40 | ~60% | 9.273 | 0.813 |
Observation: Increasing the proportion of Gelucire® 50/13 in the matrix substantially decreases the release rate of the highly water-soluble drug, salbutamol sulphate.[12]
Table 2: Effect of Blending with Hydrophobic Excipients on Aceclofenac Release [14][15] (Data extracted from dissolution profiles)
| Formulation Base | Drug:Base Ratio | Time for Complete Drug Release | Release Profile |
| Gelucire® 50/13 alone | 1:2 | 10 - 13 hours | - |
| Gelucire® 43/01 alone | 1:2 | > 24 hours (only 11-14% released) | Highly retarded |
| Blend: Gelucire® 50/13 & 43/01 | 1:1:1 | ~24 hours | Sustained, near Zero-Order |
| Blend: Gelucire® 44/14 & 43/01 | 1:1:1 | ~24 hours | Sustained, near Zero-Order |
Observation: While Gelucire® 50/13 alone provides a moderately sustained release, blending it with a hydrophobic grade like Gelucire® 43/01 is necessary to achieve a 24-hour release profile.[14][15]
Table 3: Dissolution Enhancement of Indomethacin (B1671933) Solid Dispersions (SD) [16][17] (Data at pH 7.4)
| Formulation | Drug:Gelucire® 50/13 Ratio | % Drug Dissolved after 90 min | Relative Dissolution Rate (RDR) at 30 min |
| Pure Indomethacin | - | 35.5% | 1.0 |
| Physical Mixture (PM) | 1:4 | 45.2% | 1.94 |
| Solid Dispersion (SD) | 1:1 | 55.4% | 1.53 |
| Solid Dispersion (SD) | 1:2 | 65.2% | 1.92 |
| Solid Dispersion (SD) | 1:4 | 70.2% | 2.27 |
Observation: This table highlights Gelucire® 50/13's role as a dissolution enhancer, showing that formulating indomethacin as a solid dispersion significantly increases its dissolution rate compared to the pure drug or a simple physical mixture.[16][17] This enhancement is often a prerequisite for achieving effective sustained release from a matrix system.
Experimental Protocols & Formulation Techniques
The thermoplastic nature of Gelucire® 50/13 makes it highly suitable for solvent-free manufacturing processes like melt granulation and hot-melt extrusion.
Melt Granulation / Semisolid Matrix Preparation
Melt granulation is a common and straightforward method for preparing Gelucire® 50/13-based formulations.[9][18]
Detailed Protocol: Semisolid Matrix Capsule Filling (Adapted from[12])
-
Melting: Accurately weigh the required amount of Gelucire® 50/13 (and any other hydrophobic excipients like stearic acid) into a glass beaker. Heat the beaker in a water bath or on a hot plate to approximately 70°C until all contents are completely melted.
-
Drug Dispersion: Weigh the required amount of the API. Add the API to the molten lipid base while maintaining the temperature.
-
Homogenization: Stir the mixture continuously using a magnetic or overhead stirrer at a constant speed (e.g., 500 rpm) for 30 minutes to ensure a homogenous dispersion of the drug within the molten matrix.
-
Capsule Filling: While still in the molten state, accurately fill the target volume/weight of the drug-lipid mixture into hard gelatin capsules (e.g., Size No. 2).
-
Solidification: Allow the filled capsules to cool to room temperature to permit the matrix to solidify. Store in a desiccator until further evaluation.
In Vitro Dissolution Testing
The following is a generalized protocol for evaluating the in vitro release from Gelucire® 50/13 matrices, based on standard pharmacopeial methods.[12][19]
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Method).
-
Dissolution Medium: Typically, a two-stage dissolution is performed to simulate gastrointestinal transit.
-
First 2 hours: 900 mL of 0.1 N HCl (pH 1.2).
-
Subsequent hours: The medium is replaced with 900 mL of pH 6.8 or 7.4 phosphate (B84403) buffer.
-
-
Temperature: Maintain the medium at 37 ± 0.5°C.
-
Paddle Speed: 50 or 100 rpm.[12]
-
Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours). Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Sample Analysis: Filter the samples through a suitable membrane filter (e.g., 0.45 µm). Analyze the filtrate for drug concentration using a validated analytical method, such as UV-Vis Spectrophotometry or HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to generate the dissolution profile.
Conclusion
Gelucire® 50/13 stands out as a highly functional lipid excipient for developing sustained-release oral dosage forms. Its ability to act as a hydrophilic matrix former, releasing drugs via a swelling and erosion mechanism, provides a reliable method for controlling drug delivery. While it can offer moderate release extension on its own, its true strength lies in its versatility. By blending it with hydrophobic lipids, formulators can precisely modulate release rates to achieve desired profiles, from 12-hour to 24-hour delivery. Furthermore, its suitability for solvent-free manufacturing techniques like melt granulation and HME makes it an attractive option for modern, efficient, and environmentally friendly pharmaceutical development. This combination of tunable release, solubility enhancement, and manufacturing feasibility ensures that Gelucire® 50/13 will remain a core tool for scientists developing advanced oral drug delivery systems.
References
- 1. Gelucire 50-13 (121548-05-8) for sale [vulcanchem.com]
- 2. Physicochemical Characterization and Dissolution Properties of Meloxicam-Gelucire 50/13 Binary Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Gelucire® 50/13 ⋅ Gattefossé [gattefosse.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. journals.ipinnovative.com [journals.ipinnovative.com]
- 7. academic.oup.com [academic.oup.com]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. Preparation of Solid Dispersion of Everolimus in Gelucire 50/13 using Melt Granulation Technique for Enhanced Drug Release -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 10. sites.ualberta.ca [sites.ualberta.ca]
- 11. researchgate.net [researchgate.net]
- 12. pjps.pk [pjps.pk]
- 13. Suitability of Gelucire 50/13 for controlled release formulation of salbutamol sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Modulating drug release profiles by lipid semi solid matrix formulations for BCS class II drug--an in vitro and an in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Improvement of solubility and dissolution rate of indomethacin by solid dispersions in Gelucire 50/13 and PEG4000 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improvement of solubility and dissolution rate of indomethacin by solid dispersions in Gelucire 50/13 and PEG4000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. impactfactor.org [impactfactor.org]
- 19. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to the Critical Micelle Concentration of Gelucire 50/13
Introduction
Gelucire 50/13, chemically known as stearoyl polyoxyl-32 glycerides, is a non-ionic, water-dispersible surfactant widely utilized in the pharmaceutical industry.[1][2] It is a complex mixture of mono-, di-, and triglycerides, along with polyethylene (B3416737) glycol (PEG)-32 mono- and diesters of palmitic (C16) and stearic (C18) acids.[3] The numerical designation "50/13" refers to its melting point of approximately 50°C and a Hydrophilic-Lipophilic Balance (HLB) value of 13.[1][4][5] Its primary applications in drug development include enhancing the solubility and oral bioavailability of poorly water-soluble drugs (BCS Class II), acting as a release modifier, and serving as a binder in melt processes.[1][2][3]
The functionality of Gelucire 50/13 as a solubilizing and emulsifying agent is intrinsically linked to its surfactant properties, particularly its ability to form micelles in aqueous media.[2] Above a specific concentration, known as the Critical Micelle Concentration (CMC), individual surfactant monomers self-assemble into thermodynamically stable aggregates called micelles. These micelles possess a hydrophobic core, which can encapsulate poorly soluble drug molecules, and a hydrophilic shell, which interfaces with the aqueous environment. This encapsulation effectively increases the drug's solubility and dissolution rate.[6] Therefore, understanding the CMC of Gelucire 50/13 is critical for the rational design and optimization of lipid-based drug delivery systems such as Self-Microemulsifying Drug Delivery Systems (SMEDDS).[3]
Quantitative Data: Critical Micelle Concentration of Gelucire 50/13
The reported CMC of Gelucire 50/13 can vary based on the experimental methodology and conditions. The following table summarizes the available quantitative data.
| CMC Value | Temperature (°C) | Method of Determination | Reference |
| 7.99 ± 0.01 mg/mL | Not Specified | Iodine UV-Visible Spectroscopy | [7] |
| 100 mg/L (0.1 mg/mL) | 25 | Not Specified (Manufacturer Data) | [3] |
| ~500 µg/mL (0.5 mg/mL) | Not Specified | Inferred from crystallization inhibition studies | [8] |
Note: A study on ketoprofen (B1673614) crystallization noted distinct behaviors of Gelucire 50/13, with monomeric forms below 50 µg/mL, pre-micellar aggregates between 50-500 µg/mL, and solubilizing micelles forming above 500 µg/mL, which effectively inhibited drug crystallization.[8]
Experimental Protocols for CMC Determination
The determination of a surfactant's CMC is performed empirically using various physicochemical techniques.[9] The core principle involves monitoring a physical property of the surfactant solution that exhibits an abrupt change in its concentration dependence at the point of micelle formation.[10]
Iodine UV-Visible Spectroscopy
This method leverages the change in the absorbance spectrum of iodine upon its inclusion into the hydrophobic core of micelles.
Experimental Protocol:
-
Preparation of Solutions: A series of aqueous solutions of Gelucire 50/13 are prepared at various concentrations, ensuring the range brackets the expected CMC (e.g., 1 to 10 mg/mL).[7]
-
Addition of Iodine: A standard solution of potassium iodide/iodine (KI/I₂) is added to each Gelucire 50/13 dilution.[7]
-
Spectrophotometric Measurement: The UV-Visible absorbance of each solution is measured at a fixed wavelength (e.g., 225 nm was used in one study, although the peak for iodine partitioning is often observed at higher wavelengths).[7]
-
Data Analysis: A plot of absorbance versus the concentration of Gelucire 50/13 is generated. The CMC is identified as the concentration at which a sharp increase in absorbance occurs, indicating the partitioning of iodine into the newly formed micellar cores.[7]
Fluorescence Probe Spectroscopy
This highly sensitive method uses a hydrophobic fluorescent probe that exhibits different fluorescence characteristics in polar (aqueous) versus non-polar (micellar core) environments.[11][12]
Experimental Protocol:
-
Probe Selection: A hydrophobic fluorescent probe, such as pyrene (B120774) or 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), is selected.[10][12]
-
Preparation of Solutions: A stock solution of the probe is prepared in a suitable organic solvent. A series of Gelucire 50/13 solutions of varying concentrations are prepared in an aqueous buffer.
-
Probe Addition: A small, constant aliquot of the probe stock solution is added to each of the Gelucire 50/13 solutions. The final concentration of the probe should be very low to avoid self-quenching.
-
Equilibration: The solutions are incubated to allow for the partitioning of the probe between the aqueous phase and the micellar phase.
-
Fluorescence Measurement: The fluorescence intensity is measured using a spectrofluorometer at appropriate excitation and emission wavelengths for the chosen probe.[12]
-
Data Analysis: A plot of fluorescence intensity versus the logarithm of the Gelucire 50/13 concentration is constructed. The plot typically yields a sigmoidal curve. The CMC is determined from the inflection point of this curve, which corresponds to the concentration at which the probe begins to move into the hydrophobic micelle cores, causing a significant change in its fluorescence signal.[12]
Surface Tensiometry
This is a classical method for determining the CMC of surfactants. It is based on the principle that surfactants reduce the surface tension of a solvent up to the point of micelle formation, after which the surface tension remains relatively constant.[10]
Experimental Protocol:
-
Preparation of Solutions: A range of Gelucire 50/13 solutions are prepared in deionized water, with concentrations spanning from well below to well above the anticipated CMC.
-
Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer, employing methods such as the Du Noüy ring or Wilhelmy plate.[10]
-
Data Analysis: The measured surface tension values are plotted against the logarithm of the Gelucire 50/13 concentration. The resulting graph will show a region of decreasing surface tension followed by a plateau. The CMC is determined from the intersection of the two lines extrapolated from these distinct regions.[10]
Visualizations
Caption: Logical diagram of surfactant monomer self-assembly into a micelle above the CMC.
Caption: General experimental workflow for determining the Critical Micelle Concentration.
References
- 1. Gelucire 50-13 (121548-05-8) for sale [vulcanchem.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Gelucire® 50/13 ⋅ Gattefossé [gattefosse.com]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. Self-emulsifying micelles as a drug nanocarrier system for itraconazole oral bioavailability enhancement; in vitro and in vivo assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. Effect of polyoxylglycerides-based excipients (Gelucire®) on ketoprofen amorphous solubility and crystallization from the supersaturated state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 11. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 12. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
Biocompatibility and Safety Profile of Gelucire 50/13: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gelucire 50/13, chemically known as stearoyl polyoxyl-32 glycerides, is a non-ionic, water-dispersible surfactant widely utilized in the pharmaceutical industry as a solubility and bioavailability enhancer for poorly water-soluble active pharmaceutical ingredients (APIs).[1][2][3] Its utility in melt granulation, capsule filling, and self-emulsifying drug delivery systems (SMEDDS) is well-established.[1][4] This technical guide provides a comprehensive overview of the biocompatibility and safety profile of Gelucire 50/13, drawing upon available preclinical data. The safety of Gelucire 50/13 is generally inferred from toxicological data and its precedence of use in approved pharmaceutical products.[1][4]
Physicochemical Properties
Gelucire 50/13 is a complex mixture of mono-, di-, and triglycerides of stearic (C18) and palmitic (C16) acids, along with polyethylene (B3416737) glycol (PEG)-32 mono- and diesters.[1][3] The numerical designation "50/13" refers to its approximate melting point of 50°C and a Hydrophilic-Lipophilic Balance (HLB) value of 13, respectively.[5] This amphiphilic nature allows it to act as an effective solubilizing agent by forming fine dispersions or microemulsions in aqueous media.[1][2]
| Property | Value | Reference |
| Chemical Name | Stearoyl polyoxyl-32 glycerides | [1] |
| Synonyms | Stearoyl macrogol-32 glycerides | [1] |
| Appearance | Semi-solid, waxy material | [5] |
| Melting Point | Approximately 50°C | [5] |
| HLB Value | 13 | [5] |
| Composition | Mono-, di-, and triglycerides and PEG-32 mono- and diesters of C16/C18 fatty acids | [1][3] |
| Primary Functionality | Solubilizer, bioavailability enhancer, self-emulsifying agent | [1][2] |
In Vitro Biocompatibility
Cytotoxicity
The in vitro cytotoxicity of Gelucire 50/13 has been evaluated in various cell lines, with results indicating a concentration-dependent effect.
A study utilizing Caco-2 cells, a human colon adenocarcinoma cell line often used to model the intestinal epithelium, assessed cell viability via the MTT assay after a 12-hour exposure.[6][7] The findings showed that Gelucire 50/13 exhibited higher cytotoxicity compared to other excipients like Soluplus® and polyvinylpyrrolidone (B124986) (PVP).[6][7] At a concentration of 0.5%, Gelucire 50/13 resulted in approximately 50% cell viability.[7] However, at concentrations of 0.01% and below, no significant decrease in cell viability was observed.[7][8] It is important to note that in vitro models like Caco-2 monolayers lack the protective mucus layer present in the in vivo intestinal environment, which may lead to an overestimation of cytotoxicity.[7]
In another study, solid dispersions containing ursolic acid and Gelucire 50/13 were tested on LLC-MK2 (Rhesus monkey kidney epithelial) cells. The results demonstrated that at concentrations up to 256 μM, cell viability was maintained at approximately 100%, indicating safety at these levels.
| Cell Line | Assay | Concentration | Incubation Time | Result (Cell Viability) | Reference |
| Caco-2 | MTT | 0.5% | 12 hours | ~50% | [7] |
| Caco-2 | MTT | 0.1% | 12 hours | Toxic (Viability < 80%) | [7] |
| Caco-2 | MTT | ≤ 0.01% | 12 hours | No significant decrease | [7][8] |
| LLC-MK2 | MTT | up to 256 μM | 24 hours | ~100% |
Hemocompatibility
In Vivo Safety and Toxicology
Acute Oral Toxicity
Acute oral toxicity studies in animal models indicate that Gelucire 50/13 has a low order of acute toxicity. The reported LD50 (lethal dose, 50%) in rats is greater than 20 g/kg body weight.[11] In a study involving a 5-fluorouracil-loaded solid lipid nanoparticle formulation where Gelucire 50/13 was used, an acute toxicity study in Wistar rats showed an acceptable safety and biocompatible profile.[12]
| Species | Route of Administration | LD50 | Reference |
| Rat | Oral | > 20 g/kg | [11] |
Sub-chronic Toxicity
Detailed sub-chronic or chronic toxicity studies specifically for Gelucire 50/13 are not widely available in the public domain. However, data on a related excipient, Gelucire 44/14, from a 13-week study in dogs, showed no adverse effects at doses up to 1000 mg/kg/day.[13] At a higher dose of 2500 mg/kg/day, clinical signs such as diarrhea and soft or mucoid feces were observed.[13]
Genotoxicity
There is a lack of specific genotoxicity and mutagenicity data for Gelucire 50/13 in the reviewed literature. For the related compound, Gelucire 44/14, the Ames test and a mouse lymphoma assay were reported to be negative.[13]
Clinical Safety
The safety of Gelucire 50/13 in humans is largely inferred from its long-standing use in a variety of approved oral pharmaceutical products.[1][4] Clinical trials for drug products containing Gelucire 50/13 as an excipient have not reported adverse effects that are directly attributable to the excipient itself.[10] However, as with many surfactants, high concentrations could potentially lead to gastrointestinal disturbances.[10]
Signaling Pathways and Mechanism of Toxicity
The cytotoxic effects observed with surfactants like Gelucire 50/13 at high concentrations are generally attributed to their ability to interact with and disrupt cell membranes.[10][14] This can lead to increased membrane permeability and, ultimately, cell lysis.[14][15] The specific signaling pathways that might be modulated by Gelucire 50/13 have not been extensively studied. However, it is plausible that membrane disruption could indirectly affect various signaling cascades that are dependent on membrane integrity and the function of membrane-bound proteins.[16][17]
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
References
- 1. Gelucire® 50/13 ⋅ Gattefossé [gattefosse.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Gelucire 50-13|Stearoyl Polyoxyl-32 Glycerides Supplier [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pjps.pk [pjps.pk]
- 6. researchgate.net [researchgate.net]
- 7. ajprd.com [ajprd.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanistic studies on surfactant-induced membrane permeability enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development - PMC [pmc.ncbi.nlm.nih.gov]
Gelucire 50/13: A Technical Guide to Enhancing Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelucire 50/13, chemically known as Stearoyl macrogol-32 glycerides, is a highly versatile lipid-based excipient widely utilized in the pharmaceutical industry to overcome the challenges associated with poorly water-soluble active pharmaceutical ingredients (APIs).[1][2] As a non-ionic, water-dispersible surfactant, it is composed of a well-defined mixture of mono-, di-, and triglycerides, along with polyethylene (B3416737) glycol (PEG)-32 mono- and diesters of palmitic and stearic acids.[1][2][3] Its unique physicochemical properties, including a melting point of approximately 50°C and a hydrophilic-lipophilic balance (HLB) value of around 11-15, make it an exceptional candidate for enhancing the oral bioavailability of drugs.[1][2]
The primary mechanism of Gelucire 50/13 involves its ability to self-emulsify upon contact with aqueous media, forming a fine dispersion or microemulsion.[1][2] This action significantly improves the solubility and wettability of APIs, which in turn facilitates their absorption in the gastrointestinal tract.[1] This technical guide provides an in-depth overview of the applications, mechanisms, and formulation strategies involving Gelucire 50/13 for oral bioavailability enhancement, supported by quantitative data and detailed experimental protocols.
Core Mechanisms of Bioavailability Enhancement
Gelucire 50/13 enhances oral bioavailability through a multi-faceted mechanism primarily centered on improving drug solubilization and intestinal permeability.
-
Solubility and Dissolution Enhancement : By acting as a carrier in solid dispersions, Gelucire 50/13 can transform a crystalline drug into a more soluble, amorphous form.[4][5] Its amphiphilic nature promotes micellar solubilization, effectively creating a microenvironment where the hydrophobic drug can dissolve.[4][5] This, combined with improved drug wettability, leads to a significantly faster and more complete dissolution process.[1]
-
Permeability Enhancement : Beyond solubilization, Gelucire has been shown to enhance penetration across biological membranes.[4] The lipid components, particularly medium-chain fatty acids, can facilitate intestinal absorption through both transcellular (via membrane fluidization) and paracellular (via reversible opening of tight junctions) pathways.
-
Synergistic Effects : The versatility of Gelucire 50/13 allows for its use in combination with other excipients, such as P-glycoprotein (P-gp) inhibitors like Vitamin E TPGS. This can further boost bioavailability by preventing the efflux of the drug from intestinal cells back into the lumen.[6]
-
API Protection : As a lipid-based excipient, Gelucire can form a protective matrix around the API, shielding it from the harsh environment of the GI tract and potential degradation.[7]
Key Formulation Technologies
Gelucire 50/13 is adaptable to several solvent-free and conventional formulation techniques.
-
Solid Dispersions (SD) : This is one of the most effective methods for improving the dissolution of poorly soluble drugs.[4][5] The drug is dispersed in the Gelucire 50/13 matrix, often resulting in an amorphous state which enhances solubility.[5]
-
Melt Granulation/Fusion : This solvent-free technique involves melting Gelucire 50/13, dispersing the API within the molten carrier, and then cooling and solidifying the mixture.[1][8] The resulting granules or powder can be filled into capsules or compressed into tablets.
-
Solvent Evaporation : In this method, both the drug and Gelucire 50/13 are dissolved in a common volatile solvent, which is then evaporated to leave a solid dispersion of the drug in the carrier.[4]
-
-
Self-Emulsifying Drug Delivery Systems (SEDDS) : Gelucire 50/13 is a key component in Type III Lipid Formulation Classification Systems (LFCS), also known as SMEDDS.[2] These formulations are isotropic mixtures of lipids, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media. When solidified (Solid-SEDDS or S-SEDDS), Gelucire 50/13 can function as both the emulsifying and solidifying agent.[9]
-
Semisolid Matrix Filled Capsules : This technique involves melting Gelucire 50/13 with the API and other optional excipients, and then filling the molten, homogenous mixture directly into hard gelatin capsules, where it solidifies upon cooling.[3][9] This provides a simple and effective dosage form.
Quantitative Data on Performance Enhancement
The efficacy of Gelucire 50/13 in enhancing bioavailability is well-documented. The following tables summarize key quantitative data from various studies.
Table 1: Enhancement of API Solubility with Gelucire 50/13
| Drug | Formulation Type | Drug:Carrier Ratio | Fold Increase in Solubility | Reference |
| Carbamazepine | Solid Dispersion | 1:9 | 2.90x vs. pure drug | [5][10] |
| Ursolic Acid | Solid Dispersion | 1:15 (Drug:Carriers) | 3.86x vs. physical mixture | [4] |
| Cefuroxime Axetil | Melt Granulation | Not Specified | 8x | [1] |
| Glibenclamide | Hot Melt Granulation | Not Specified | Significant improvement noted | [1] |
Table 2: Improvement in In Vitro Dissolution Rate
| Drug | Formulation Type | Key Finding | Reference |
| Carvedilol | Solid Dispersion (1:1.75 ratio) | 83% release in 4 hours (vs. 16.7% for pure drug) | [6] |
| Carvedilol | SD with 10% TPGS | 88% release in 4 hours | [6] |
| Everolimus | Solid Dispersion (1:5:10 ratio) | >80% release within 10 minutes | [8] |
| Aceclofenac | Solid Dispersion | Significant enhancement in dissolution rate | [1] |
| Probucol | Solid SEDDS | Marked improvement in dissolution rate | [1] |
Table 3: Enhancement of In Vivo Oral Bioavailability
| Drug | Animal Model | Formulation Type | Key Finding | Reference |
| Carvedilol | Sprague-Dawley Rats | Solid Dispersion with TPGS | 169% higher relative bioavailability vs. pure drug suspension | [6] |
| Gliclazide | Not Specified | Solid Dispersion (Fusion) | Improved in vivo bioavailability | [1] |
| Tacrolimus | Not Specified | Lipid-Based Solid Dispersion | Enhanced intestinal permeability and bioavailability | [1] |
Detailed Experimental Protocols
The following protocols provide a methodological framework for developing and evaluating Gelucire 50/13-based formulations.
Protocol 1: Preparation of Solid Dispersion by Melt Granulation
This protocol is based on methodologies for formulating glibenclamide and everolimus.[1][8]
-
Melting : Weigh the required amount of Gelucire 50/13 and place it in a suitable vessel. Heat the vessel to approximately 65-70°C (about 20°C above the melting point of Gelucire) using a water bath or hot plate with continuous stirring until the excipient is completely molten.
-
Drug Dispersion : Gradually add the pre-weighed API to the molten Gelucire 50/13 with constant stirring to ensure a homogenous dispersion.
-
Adsorbent Addition (Optional) : If a free-flowing powder is desired, add an adsorbent like microcrystalline cellulose (B213188) to the molten mixture and mix until uniform. An example ratio is Drug:Gelucire:Cellulose at 1:5:10.[8]
-
Cooling and Solidification : Allow the mixture to cool to room temperature. The molten mass will solidify.
-
Sizing : Pulverize the solidified mass using a mortar and pestle and pass the resulting powder through a suitable sieve to obtain granules of a uniform size.
-
Storage : Store the final solid dispersion in a desiccator until further characterization.
Protocol 2: Preparation of Solid-SEDDS by Fusion
This protocol is based on the methodology for formulating probucol.[9]
-
Mixing and Melting : Weigh and combine the lipid phase (e.g., medium-chain triglycerides), Gelucire 50/13, and the API in a glass vessel.
-
Homogenization : Heat the mixture to approximately 65°C with continuous stirring until a homogenous, clear liquid is formed. Maintain this state for several minutes to ensure uniformity.
-
Capsule Filling : While still in the molten state, fill the specified volume of the mixture into hard gelatin capsules (e.g., size #00).
-
Solidification : Allow the filled capsules to cool to room temperature. The molten mass will solidify inside the capsule shell, forming the S-SEDDS.
-
Characterization : Characterize the formulation via dispersion testing in aqueous media, analyzing the resulting particle size of the emulsion, and performing in vitro dissolution studies.
Protocol 3: In Vitro Dissolution Testing
This protocol is a generalized method based on multiple studies.[3][6][8]
-
Apparatus : Use a USP Type II (paddle) dissolution apparatus.
-
Dissolution Medium : Prepare 900 mL of a physiologically relevant medium (e.g., phosphate (B84403) buffer pH 6.8 or simulated intestinal fluid).[6] Maintain the temperature at 37.0 ± 0.5°C.
-
Test Sample : Place the solid dispersion, capsule, or tablet containing a known amount of API into the dissolution vessel.
-
Agitation : Set the paddle rotation speed, typically between 50 and 100 rpm.[3][8]
-
Sampling : At predetermined time intervals (e.g., 5, 10, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 5 mL) of the dissolution medium. Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Preparation : Filter the collected samples through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.
-
Analysis : Quantify the concentration of the dissolved API in the filtrate using a validated analytical method, such as HPLC.
-
Data Calculation : Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile.
Conclusion
Gelucire 50/13 stands out as a multifunctional excipient that offers a robust and effective platform for enhancing the oral bioavailability of poorly soluble drugs. Its ability to act as a solubility and permeability enhancer through the formation of solid dispersions and self-emulsifying systems provides formulators with a versatile tool to address significant drug delivery challenges.[1][7] The use of solvent-free manufacturing techniques like melt granulation further adds to its appeal, aligning with modern principles of green chemistry and efficient production.[1][8] The quantitative evidence strongly supports its application, demonstrating marked improvements in drug solubility, dissolution, and in vivo performance across a range of APIs. By leveraging the principles and protocols outlined in this guide, researchers and drug development professionals can effectively harness the potential of Gelucire 50/13 to develop successful oral drug products.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Gelucire® 50/13 ⋅ Gattefossé [gattefosse.com]
- 3. pjps.pk [pjps.pk]
- 4. Solid Dispersion of Ursolic Acid in Gelucire 50/13: a Strategy to Enhance Drug Release and Trypanocidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. japsonline.com [japsonline.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Preparation of Solid Dispersion of Everolimus in Gelucire 50/13 using Melt Granulation Technique for Enhanced Drug Release -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
Methodological & Application
Application Notes and Protocols for Preparing Gelucire® 50/13 Solid Dispersions by the Fusion Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gelucire® 50/13, a semi-solid excipient composed of stearoyl polyoxyl-32 glycerides, is a versatile carrier for the formulation of solid dispersions, particularly for poorly water-soluble drugs. Its amphiphilic nature, with a melting point of approximately 50°C and a hydrophilic-lipophilic balance (HLB) of 13, makes it an excellent candidate for enhancing the solubility and dissolution rate of various active pharmaceutical ingredients (APIs).[1][2] The fusion, or melting, method is a straightforward and solvent-free technique for preparing Gelucire® 50/13 solid dispersions, making it an attractive approach in pharmaceutical development.[3][4]
This document provides detailed protocols for the preparation of Gelucire® 50/13 solid dispersions using the fusion method, along with common characterization techniques and a summary of reported performance enhancements.
Experimental Protocols
Preparation of Gelucire® 50/13 Solid Dispersions by the Fusion Method
This protocol describes a general procedure for preparing solid dispersions of a model drug with Gelucire® 50/13. The ratios of drug to carrier can be varied to optimize drug loading and release characteristics.[5][6]
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Gelucire® 50/13
-
Heating plate or water bath
-
Mortar and pestle
-
Sieves (e.g., 50-mesh)
-
Freezer or ice bath
Procedure:
-
Melting the Carrier: Accurately weigh the desired amount of Gelucire® 50/13 and place it in a suitable container (e.g., a beaker or evaporating dish). Heat the Gelucire® 50/13 to approximately 10°C above its melting point (around 60-70°C) using a heating plate or water bath until it is completely melted and forms a clear, homogenous liquid.[4][5][7]
-
Drug Incorporation: Gradually add the accurately weighed API to the molten Gelucire® 50/13 under constant, gentle stirring. Continue stirring until the drug is completely dissolved or uniformly dispersed in the molten carrier.
-
Cooling and Solidification: Once a homogenous melt is obtained, rapidly cool the mixture to solidify the dispersion. This can be achieved by placing the container in a freezer at approximately -18°C for about 60 minutes or in an ice bath.[5] Rapid cooling is crucial to promote the formation of an amorphous solid dispersion and prevent drug recrystallization.
-
Pulverization and Sieving: After complete solidification, scrape the solid dispersion from the container. Pulverize the solid mass using a mortar and pestle to obtain a fine powder.[5][8] Pass the powder through a sieve (e.g., 50-mesh) to ensure a uniform particle size, which is important for subsequent characterization and dissolution testing.[5]
-
Storage: Store the prepared solid dispersion in a tightly sealed container in a desiccator to protect it from moisture.
Characterization of Solid Dispersions
To evaluate the physicochemical properties and performance of the prepared solid dispersions, the following characterization techniques are commonly employed.
2.2.1. Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the thermal properties, such as melting point and crystallinity, of the drug in the solid dispersion. A disappearance or shift in the drug's melting endotherm can indicate its amorphous conversion.[5][9][10]
-
Protocol:
-
Accurately weigh 3-5 mg of the solid dispersion sample into an aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 300°C) under a nitrogen purge (e.g., 50 mL/min).[5]
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram for the presence, absence, or shifting of thermal events corresponding to the drug and carrier.
-
2.2.2. X-Ray Powder Diffraction (XRPD)
-
Purpose: To assess the crystalline or amorphous nature of the drug within the solid dispersion. The absence of characteristic crystalline peaks of the drug in the diffractogram of the solid dispersion suggests its amorphous state.[5][8][9][10]
-
Protocol:
-
Pack the solid dispersion powder into a sample holder.
-
Place the holder in the XRPD instrument.
-
Scan the sample over a defined 2θ range (e.g., 5° to 40°) using a specific X-ray source (e.g., Cu Kα radiation).
-
Analyze the diffraction pattern for the presence of sharp peaks (indicating crystallinity) or a halo pattern (indicating an amorphous state).
-
2.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To investigate potential molecular interactions (e.g., hydrogen bonding) between the drug and Gelucire® 50/13 in the solid dispersion.[5][8][10]
-
Protocol:
-
Mix a small amount of the solid dispersion with potassium bromide (KBr) and compress the mixture into a thin pellet.
-
Alternatively, place the powder directly on the ATR crystal of an FTIR spectrometer.
-
Scan the sample over a specific wavenumber range (e.g., 4000 to 400 cm⁻¹).
-
Compare the spectrum of the solid dispersion with the spectra of the pure drug and carrier to identify any shifts or changes in characteristic peaks.
-
2.2.4. In Vitro Dissolution Studies
-
Purpose: To determine the dissolution rate of the drug from the solid dispersion compared to the pure drug.
-
Protocol:
-
Use a USP Type II (paddle) dissolution apparatus.
-
Fill the dissolution vessels with a specified volume of dissolution medium (e.g., 900 mL of phosphate (B84403) buffer pH 7.2 or 0.1 N HCl).[6]
-
Maintain the temperature of the medium at 37 ± 0.5°C.
-
Add a precisely weighed amount of the solid dispersion (equivalent to a specific dose of the drug) to each vessel.
-
Rotate the paddles at a constant speed (e.g., 50 or 100 rpm).
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).[5]
-
Calculate the cumulative percentage of drug released over time.
-
Data Presentation
The following tables summarize quantitative data from various studies on Gelucire® 50/13 solid dispersions prepared by the fusion method, demonstrating the enhancement in solubility and dissolution.
Table 1: Enhancement of Aqueous Solubility
| Drug | Drug:Carrier Ratio | Solubility Enhancement (fold increase) | Reference |
| Carbamazepine | 1:9 | 2.90 | [5] |
| Canagliflozin | 1:7 | 12-25 | [11] |
| Meloxicam | 1:4 | 4.0 | [9] |
| Flutamide | 1:2 | - | [6] |
| Bosentan | - | 8.0 | [4][12] |
Table 2: Enhancement of In Vitro Drug Dissolution
| Drug | Drug:Carrier Ratio | Dissolution Conditions | % Drug Released (Time) | Reference |
| Flutamide | 1:2 | Phosphate Buffer pH 7.2 | 91.06% (6 hours) | [6] |
| Carvedilol (B1668590) | 1:5 | pH 6.8 Phosphate Buffer | 85.54% (1 hour) | [13] |
| Meloxicam | 1:4 | pH 7.4 | ~100% (30 min) | [9] |
Visualization
Workflow for Preparation of Gelucire® 50/13 Solid Dispersions by Fusion Method
Caption: Workflow of the fusion method for solid dispersion preparation.
Conclusion
The fusion method is a robust and efficient technique for preparing Gelucire® 50/13 solid dispersions. This approach can significantly enhance the solubility and dissolution rate of poorly water-soluble drugs by converting the crystalline drug into an amorphous state and improving its wettability.[5][8][9] The protocols and data presented herein provide a comprehensive guide for researchers and scientists in the field of drug development to effectively utilize Gelucire® 50/13 for solubility enhancement. Proper characterization is essential to confirm the physical state of the drug in the dispersion and to evaluate its performance benefits.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. scielo.br [scielo.br]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. ejmanager.com [ejmanager.com]
- 8. Solid Dispersion of Ursolic Acid in Gelucire 50/13: a Strategy to Enhance Drug Release and Trypanocidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Solubility enhancement and physicochemical characterization of carvedilol solid dispersion with Gelucire 50/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. japsonline.com [japsonline.com]
- 13. ajpp.in [ajpp.in]
Application Notes and Protocols for the Formulation of Solid Lipid Nanoparticles (SLNs) with Gelucire 50/13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system, offering advantages such as high stability, controlled release, and the use of physiologically well-tolerated lipids. Gelucire 50/13, a stearoyl polyoxyl-32 glyceride, is a widely used amphiphilic excipient in the formulation of SLNs due to its self-emulsifying properties, which facilitate the encapsulation of both lipophilic and hydrophilic drugs.[1][2] This document provides detailed application notes and experimental protocols for the formulation and characterization of SLNs using Gelucire 50/13.
Key Physicochemical Properties of Gelucire 50/13-based SLNs
The physicochemical characteristics of SLNs are critical for their in vivo performance. Key parameters include particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency (EE%), and drug loading (DL%). These parameters are influenced by the formulation composition and the preparation method.
Table 1: Influence of Gelucire 50/13 Concentration on SLN Properties
| Gelucire 50/13 Concentration (% w/v) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Reference |
| 1 | < 500 | - | [1] |
| 5 | Increases drastically | - | [3] |
| 10 | Results in microparticles | - | [3] |
Table 2: Encapsulation Efficiency and Drug Loading of Various Drugs in Gelucire 50/13 SLNs
| Drug | Drug Type | Preparation Method | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Glutathione (GSH) | Hydrophilic | Melt-emulsification | 40.1 - 82.7 | - | [2] |
| Grape Seed Extract (GSE) | Hydrophilic | Melt-emulsification | Satisfactory | - | [2] |
| Curcumin | Lipophilic | Microemulsion | - | 6.5 (w/w of lipid) | [3] |
| Melatonin | Lipophilic | - | 88 | - | [4] |
| Citicoline | Hydrophilic | Melt homogenization | High | - | [5] |
| Coumarin-6 | Lipophilic | Melt-emulsification | 95 | - |
Experimental Protocols
Preparation of SLNs by High-Shear Homogenization (Melt-Emulsification)
This method is suitable for thermostable drugs and involves the dispersion of a melted lipid phase into a hot aqueous phase.
Materials:
-
Gelucire 50/13
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Tween 85, Poloxamer 188)
-
Purified water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath or heating mantle
-
Beakers
-
Magnetic stirrer
Protocol:
-
Lipid Phase Preparation:
-
Weigh the required amount of Gelucire 50/13 and the lipophilic API.
-
Melt the Gelucire 50/13 at a temperature 5-10°C above its melting point (approximately 50°C).
-
Disperse or dissolve the API in the molten lipid with continuous stirring.
-
-
Aqueous Phase Preparation:
-
Weigh the required amount of surfactant and dissolve it in purified water.
-
If encapsulating a hydrophilic API, dissolve it in the aqueous phase.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the molten lipid phase under high-shear homogenization at a specified speed (e.g., 12,300 rpm) for a defined time (e.g., 2-10 minutes).[2]
-
-
Nanoparticle Formation:
-
Transfer the resulting hot pre-emulsion to cold water (2-4°C) under continuous stirring. This rapid cooling of the nanoemulsion leads to the solidification of the lipid droplets into SLNs.
-
-
Purification:
-
The SLN dispersion can be purified to remove excess surfactant and unencapsulated drug using methods like dialysis or centrifugation.
-
Preparation of SLNs by Microemulsion Method
This method involves the formation of a thermodynamically stable microemulsion which is then dispersed in a cold aqueous medium to form SLNs.
Materials:
-
Gelucire 50/13
-
API
-
Surfactant (e.g., Poloxamer 188)
-
Co-surfactant (e.g., Sodium taurocholate)
-
Purified water
Equipment:
-
Water bath or heating mantle
-
Beakers
-
Magnetic stirrer
Protocol:
-
Lipid Phase Preparation:
-
Melt Gelucire 50/13 at a temperature of about 60-70°C.
-
Dissolve the API in the molten lipid.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution containing the surfactant and co-surfactant.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Microemulsion Formation:
-
Add the aqueous phase to the molten lipid phase with gentle stirring until a transparent, homogenous microemulsion is formed.
-
-
Nanoparticle Formation:
-
Disperse the hot microemulsion into cold water (2-4°C) under continuous stirring. The volume of cold water should be significantly larger than the microemulsion volume (e.g., 1:25 ratio). The rapid temperature decrease causes the lipid to precipitate, forming SLNs.
-
-
Purification and Concentration:
-
The resulting SLN dispersion is typically dilute. It can be concentrated and purified using ultrafiltration or lyophilization.
-
Characterization of SLNs
a. Particle Size, PDI, and Zeta Potential Analysis:
-
Principle: Dynamic Light Scattering (DLS) is used to determine the mean particle size and PDI. Zeta potential is measured to assess the surface charge and predict the stability of the nanoparticle dispersion.
-
Protocol:
-
Dilute the SLN dispersion with purified water to an appropriate concentration.
-
Analyze the sample using a Zetasizer or a similar instrument.
-
Perform the measurement in triplicate and report the average values with standard deviation.
-
b. Encapsulation Efficiency (EE%) and Drug Loading (DL%):
-
Principle: This involves separating the unencapsulated drug from the SLN dispersion and quantifying the amount of encapsulated drug.
-
Protocol:
-
Centrifuge the SLN dispersion at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes) to pellet the SLNs.
-
Carefully collect the supernatant containing the unencapsulated drug.
-
Quantify the drug concentration in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate EE% and DL% using the following formulas:
-
EE% = [(Total Drug - Drug in Supernatant) / Total Drug] x 100
-
DL% = [(Total Drug - Drug in Supernatant) / Total Lipid] x 100
-
-
c. In Vitro Drug Release Study:
-
Principle: The dialysis bag method is commonly used to evaluate the in vitro drug release profile from SLNs.
-
Protocol:
-
Place a known amount of the SLN dispersion into a dialysis bag with a specific molecular weight cut-off (e.g., 12-14 kDa).
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the withdrawn samples using a suitable analytical method.
-
Plot the cumulative percentage of drug released against time.
-
Conclusion
Gelucire 50/13 is a versatile lipid excipient for the formulation of SLNs capable of encapsulating a wide range of therapeutic agents. The choice of preparation method significantly influences the physicochemical properties and drug release characteristics of the resulting nanoparticles. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists in the development and characterization of Gelucire 50/13-based SLNs for various drug delivery applications. Further optimization of formulation and process parameters may be required to achieve the desired product specifications for a specific application.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. pubs.aip.org [pubs.aip.org]
- 3. mdpi.com [mdpi.com]
- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 5. The Encapsulation of Citicoline within Solid Lipid Nanoparticles Enhances Its Capability to Counteract the 6-Hydroxydopamine-Induced Cytotoxicity in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Self-Emulsifying Drug Delivery Systems (SEDDS) using Gelucire 50/13
Audience: Researchers, scientists, and drug development professionals.
Introduction
Self-Emulsifying Drug Delivery Systems (SEDDS) represent a strategic approach to enhance the oral bioavailability of poorly water-soluble drugs.[1][2] These systems are isotropic mixtures of oils, surfactants, and sometimes cosolvents, which spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[2] This spontaneous emulsification leads to the formation of small lipid droplets, which provide a large interfacial area for drug absorption, thereby improving solubility and bioavailability.[3]
Gelucire 50/13 (Stearoyl macrogol-32 glycerides) is a non-ionic, water-dispersible surfactant with a melting point of 50°C and an HLB value of 11.[4] It is composed of polyethylene (B3416737) glycol (PEG) esters, a small glyceride fraction, and free PEG.[4] Its ability to self-emulsify upon contact with aqueous media to form a fine dispersion makes it an excellent candidate for developing SEDDS.[4][5] Gelucire 50/13 has been successfully utilized to enhance the solubility, dissolution rate, and bioavailability of various poorly soluble drugs.[4][6][7]
These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of SEDDS using Gelucire 50/13.
Key Advantages of Using Gelucire 50/13 in SEDDS
-
Solubility and Bioavailability Enhancement: Gelucire 50/13's surfactant properties significantly improve the solubilization of lipophilic drugs, leading to enhanced absorption and oral bioavailability.[4][5][8]
-
Formation of Fine Emulsions: It facilitates the spontaneous formation of fine emulsions or microemulsions upon contact with aqueous fluids.[4][5]
-
Solid SEDDS Formulation: Due to its semi-solid nature at room temperature, Gelucire 50/13 can be used to formulate solid SEDDS (S-SEDDS), which offer advantages over liquid SEDDS in terms of stability, handling, and dosage form design (e.g., filling into hard gelatin capsules or compressing into tablets).[1][9]
-
Melt Granulation: Its thermoplastic properties make it suitable for melt granulation techniques.[4][7]
Experimental Protocols
Protocol 1: Formulation of Liquid SEDDS (L-SEDDS)
This protocol describes a general method for preparing liquid SEDDS formulations. The specific ratios of oil, surfactant (Gelucire 50/13), and cosurfactant should be optimized based on the specific drug candidate and desired formulation characteristics.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Oil (e.g., Oleic acid, Capryol™ 90)
-
Surfactant: Gelucire 50/13
-
Cosurfactant/Cosolvent (e.g., Transcutol® HP, Cremophor® RH 40, PEG 400)
-
Glass vials
-
Magnetic stirrer and stir bar
-
Water bath or incubator
Procedure:
-
Solubility Studies: Determine the solubility of the API in various oils, surfactants, and cosurfactants to select the most appropriate excipients.
-
Formulation Preparation: a. Accurately weigh the required amounts of Gelucire 50/13, oil, and cosurfactant into a glass vial. b. Heat the mixture to 40-50°C using a water bath to melt the Gelucire 50/13 and facilitate mixing.[5] c. Stir the components gently using a magnetic stirrer until a homogenous, isotropic mixture is obtained.[10] d. Add the pre-weighed API to the excipient mixture and continue stirring until the drug is completely dissolved. e. Store the resulting L-SEDDS formulation at room temperature.
Protocol 2: Formulation of Solid SEDDS (S-SEDDS) by Melt Method
This protocol outlines the preparation of S-SEDDS, which can be filled into hard gelatin capsules.
Materials:
-
API
-
Gelucire 50/13
-
Optional: Oil (e.g., medium-chain triglycerides), Cosurfactant
-
China dish or beaker
-
Water bath or hot plate
-
Ice bath
-
Hard gelatin capsules
Procedure:
-
Melt Excipients: Accurately weigh Gelucire 50/13 (and other lipid excipients if used) into a china dish and melt it by heating to approximately 65°C.[9]
-
Incorporate API: Disperse or dissolve the pre-weighed API into the molten excipient base with continuous stirring to ensure a homogenous mixture.
-
Encapsulation: Fill the molten mixture into hard gelatin capsules before it solidifies.
-
Solidification: Allow the capsules to cool to room temperature, or use an ice bath for rapid cooling, to form a solid or semi-solid matrix inside the capsules.[8][9]
Protocol 3: Characterization of SEDDS
1. Visual Assessment of Self-Emulsification: a. Add a small amount (e.g., 1 mL) of the SEDDS formulation to a larger volume (e.g., 250 mL) of distilled water or buffer in a glass beaker with gentle agitation. b. Visually observe the formation of the emulsion and note the time it takes to emulsify. A rapid formation of a clear or slightly bluish-white emulsion is desirable.
2. Droplet Size and Polydispersity Index (PDI) Analysis: a. Prepare an emulsion by diluting the SEDDS formulation with a suitable aqueous medium (e.g., 100 to 1000 times).[10] b. Analyze the droplet size and PDI of the resulting emulsion using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer). c. Aim for a mean droplet size in the nanometer range and a low PDI value (typically < 0.3) for a homogenous emulsion.
3. In Vitro Drug Release Study: a. Use a USP dissolution apparatus (Apparatus I or II).[10] b. Fill the dissolution vessels with a suitable dissolution medium (e.g., 900 mL of pH 1.2 buffer or pH 6.8 phosphate (B84403) buffer).[10] c. Place the SEDDS formulation (e.g., an encapsulated S-SEDDS) into the dissolution vessel. d. Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 10, 20, 30, 45, 60 minutes).[10] e. Replace the withdrawn volume with fresh dissolution medium. f. Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).[10]
4. Solid-State Characterization (for S-SEDDS): a. Differential Scanning Calorimetry (DSC): Analyze the thermal behavior of the pure drug, Gelucire 50/13, and the S-SEDDS formulation to determine if the drug is in a crystalline or amorphous state. The absence or broadening of the drug's melting peak in the S-SEDDS thermogram suggests its amorphization or dissolution in the carrier.[8] b. Powder X-Ray Diffraction (PXRD): Use PXRD to confirm the physical state of the drug within the S-SEDDS. Sharp peaks indicate a crystalline state, while their absence suggests an amorphous state.[5]
Data Presentation
Table 1: Example Formulation Compositions of SEDDS
| Formulation Code | Drug | Oil/Lipid | Surfactant (Gelucire 50/13) | Cosurfactant/Cosolvent | Ratio (Drug:Carrier) |
| NV-SD[5] | Nevirapine | - | Gelucire 50/13 | - | 1:1 to 1:4 |
| F3[6] | Eplerenone | - | Gelucire 50/13 | - | 1:5 |
| Probucol-SEDDS[9] | Probucol | Captex® 355 | Gelucire 50/13 | - | - |
| Ticagrelor-ASD[11] | Ticagrelor | - | Gelucire 50/13 | PVPVA | - |
Table 2: Characterization Data of Optimized SEDDS Formulations
| Formulation | Mean Droplet Size (nm) | Polydispersity Index (PDI) | In Vitro Drug Release (%) |
| NV-SDLF[5][8] | - | - | 87.2% ± 0.96% |
| F3 (Eplerenone)[6] | - | - | 99.05% in 2 hours |
| Probucol-SEDDS (50% lipid)[9] | 250 - 500 | - | Nearly complete in 2 hours |
| Ticagrelor-ASD (with Gelucire 48/16)[11] | - | - | 92% |
Visualizations
Caption: Experimental workflow for the development and characterization of SEDDS.
Caption: Mechanism of bioavailability enhancement by SEDDS.
References
- 1. mdpi.com [mdpi.com]
- 2. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. japsonline.com [japsonline.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. rjptonline.org [rjptonline.org]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Design and Evaluation of Self-Emulsifying Drug Delivery Systems (SEDDS) of Nimodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EXCIPIENT TECHNOLOGY - Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients [drug-dev.com]
Application Notes and Protocols: Gelucire 50/13 as a Binder in Melt Granulation Techniques
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing Gelucire 50/13 as a thermoplastic binder in various melt granulation techniques. These methods are particularly advantageous for enhancing the solubility and dissolution rate of poorly water-soluble active pharmaceutical ingredients (APIs), as well as for developing controlled-release formulations.
Introduction to Gelucire 50/13 in Melt Granulation
Gelucire 50/13, chemically known as stearoyl polyoxyl-32 glycerides, is a non-ionic, water-dispersible surfactant.[1][2] Its semi-solid, waxy nature and well-defined melting point of approximately 50°C make it an excellent binder for melt granulation processes.[1][3] This technique avoids the use of aqueous or organic solvents, making it a suitable choice for moisture-sensitive APIs and offering environmental benefits.[4][5]
The primary applications of Gelucire 50/13 in melt granulation include:
-
Solubility and Bioavailability Enhancement: By forming solid dispersions or solid solutions, Gelucire 50/13 can disperse the API at a molecular level, often in an amorphous state, which significantly improves its dissolution rate and subsequent bioavailability.[4][6][7] Its surfactant properties, with a Hydrophilic-Lipophilic Balance (HLB) value of 11, contribute to improved wetting and emulsification of the drug in aqueous media.[1][3]
-
Controlled Release Formulations: In combination with other excipients like hypromellose (HPMC), Gelucire 50/13 can be used to modulate drug release, achieving sustained or biphasic release profiles.[1][5]
-
Taste Masking: The encapsulation of bitter APIs within the lipid matrix of Gelucire 50/13 can effectively mask unpleasant tastes.[8][9]
Physicochemical Properties of Gelucire 50/13
A summary of the key physicochemical properties of Gelucire 50/13 is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | Stearoyl polyoxyl-32 glycerides | [1][3] |
| Physical Form | Waxy, semi-solid pellets or block | [3] |
| Melting Point | ~50°C | [1][3] |
| HLB Value | 11 | [1][3] |
| Molecular Weight | 636.641 | [3] |
| Density | 2.0 ± 0.1 g/cm³ | [3] |
| Functionality | Solubilizer, bioavailability enhancer, meltable binder | [2][10] |
Melt Granulation Techniques and Protocols
Melt granulation can be performed using various types of equipment, each offering distinct advantages. The general principle involves melting Gelucire 50/13, which then acts as a binder to agglomerate the API and other excipients into granules.
High-Shear Melt Granulation (HSMG)
This technique utilizes a conventional high-shear mixer/granulator. The heat required to melt the binder is generated by the friction of the impeller and chopper, often supplemented by a heating jacket.
Experimental Protocol: High-Shear Melt Granulation of Theophylline
This protocol is based on studies developing sustained-release matrices.[11]
Materials:
-
Theophylline (API)
-
Gelucire 50/13
-
Hydroxypropyl methylcellulose (B11928114) (HPMC K4M)
-
Other excipients as required (e.g., fillers, lubricants)
Equipment:
-
High-shear mixer/granulator with a heating jacket
-
Sieve
-
Tablet press
Methodology:
-
Pre-mixing: Place the Theophylline, HPMC K4M, and Gelucire 50/13 into the bowl of the high-shear mixer.
-
Heating and Granulation: Start the impeller and chopper at a pre-determined speed. Heat the jacket of the granulator to a temperature above the melting point of Gelucire 50/13 (e.g., 60-70°C). The combination of frictional heat and jacket heating will melt the Gelucire 50/13, leading to the formation of granules.
-
Granule Formation: Monitor the granulation process by observing the power consumption of the mixer. The endpoint is typically reached when a sharp increase in power consumption is observed, indicating the formation of dense granules.
-
Cooling and Sizing: Stop the heating and continue mixing to allow the granules to cool and solidify. The cooled granules are then passed through a sieve to achieve a uniform size distribution.
-
Tableting: The sized granules can be blended with a lubricant (e.g., magnesium stearate) and compressed into tablets.
Logical Workflow for High-Shear Melt Granulation
Caption: Workflow for High-Shear Melt Granulation.
Twin-Screw Melt Granulation (TSMG)
TSMG is a continuous manufacturing process that offers excellent mixing and control over process parameters. The barrel of the twin-screw extruder is heated to melt the Gelucire 50/13, which then granulates the other components of the formulation.
Experimental Protocol: Twin-Screw Melt Granulation for Solubility Enhancement of Ibuprofen
This protocol is based on studies aiming to improve the solubility of poorly soluble drugs.[12]
Materials:
-
Ibuprofen (API)
-
Gelucire 50/13
-
Neusilin® US2 (Adsorbent carrier)
Equipment:
-
Twin-screw extruder with controllable heating zones
-
Loss-in-weight feeders
-
Cooling conveyor
-
Mill/Sieve
Methodology:
-
Feeding: The API, Gelucire 50/13, and Neusilin® US2 are fed into the extruder at controlled rates using separate loss-in-weight feeders.
-
Melting and Mixing: The barrel temperature of the extruder is set in zones, with the initial zones being lower and the central zones being above the melting point of Gelucire 50/13 (e.g., 80-120°C). The rotating screws convey, melt, and intimately mix the components.
-
Extrusion and Cooling: The molten mass is extruded through a die. The extrudate is then cooled on a conveyor belt.
-
Milling and Sizing: The cooled extrudate is milled or passed through a sieve to obtain granules of the desired particle size.
Logical Workflow for Twin-Screw Melt Granulation
Caption: Workflow for Twin-Screw Melt Granulation.
Formulation Data and Performance
The ratio of API to Gelucire 50/13 and other excipients is critical to the performance of the final dosage form. The following tables summarize data from various studies.
Table 2: Formulations for Enhanced Dissolution
| API | Gelucire 50/13 Ratio (by weight) | Other Excipients (Ratio) | Technique | Key Finding | Reference |
| Everolimus | 1:5 | Microcrystalline Cellulose (10) | Melt Granulation | Markedly rapid and higher dissolution compared to the pure drug and market product. | [4][6] |
| Valsartan (B143634) | Varies (Factorial Design) | Aeroperl-300pharma | Hot Melt Granulation | Significantly enhanced dissolution rate and flow properties. | [7] |
| Ibuprofen | 1:1.5, 1:3, 1:4.5 | Neusilin® US2 | Twin-Screw Melt Granulation | Improved drug dissolution and permeation, with the drug in an amorphous state at 1:3 and 1:4.5 ratios. | [12] |
| Etodolac | 1:2 | Aerosil 200 (1) | Melt Granulation | 25-fold increase in solubility. | [13] |
Table 3: Formulations for Controlled Release
| API | Gelucire 50/13 Ratio (% w/w) | Release Retardant (% w/w) | Technique | Key Finding | Reference |
| Ambroxol HCl | 30% | HPMC K4M (20%) | Melt Granulation | Controlled drug release over 12 hours. | [5] |
| Theophylline | Varies | HPMC K4M | High-Shear Melt Granulation | Dissolution profile similar to the commercial sustained-release formulation. | [11] |
| Cefuroxime Axetil | Varies | Gelucire 43/01 | Melt Granulation | Biphasic release with an initial burst followed by sustained release up to 12 hours. | [1] |
Characterization of Granules and Tablets
To evaluate the success of the melt granulation process and the performance of the final dosage form, the following characterization techniques are recommended:
-
Particle Size Distribution: Sieve analysis or laser diffraction.
-
Flow Properties: Carr's Index, Hausner Ratio, and Angle of Repose.[11]
-
Solid-State Characterization:
-
In Vitro Dissolution Testing: To evaluate the drug release profile in various dissolution media.[4][5][6][7]
-
Tablet Properties: Hardness, friability, and content uniformity.
Conclusion
Gelucire 50/13 is a versatile and effective thermoplastic binder for melt granulation techniques. Its ability to enhance the solubility of poorly soluble drugs and its utility in creating controlled-release formulations, all within a solvent-free process, make it a valuable excipient in modern pharmaceutical development. The choice of melt granulation technique—be it high-shear, twin-screw, or fluidized bed—will depend on the specific application, scale of production, and desired granule characteristics. The protocols and data presented here provide a comprehensive guide for formulators looking to leverage the benefits of Gelucire 50/13 in their product development efforts.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Gelucire 50-13 (121548-05-8) for sale [vulcanchem.com]
- 4. Preparation of Solid Dispersion of Everolimus in Gelucire 50/13 using Melt Granulation Technique for Enhanced Drug Release -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 5. idosi.org [idosi.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, optimization, preparation and evaluation of dispersion granules of valsartan and formulation into tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Continuous Melt Granulation for Taste-Masking of Active Pharmaceutical Ingredients - ProQuest [proquest.com]
- 10. Gelucire® 50/13 ⋅ Gattefossé [gattefosse.com]
- 11. Preparation of sustained release hydrophilic matrices by melt granulation in a high-shear mixer. [sites.ualberta.ca]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Investigation on in-vitro Dissolution and Tableting Properties Enhancement of Etodolac using Stearoyl polyoxyl-32-glycerides as Novel Solid Melt Carrier | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
Application Note: Protocol for Preparing Sustained-Release Matrix Tablets with Gelucire 50/13
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gelucire 50/13, chemically known as stearoyl macrogol-32 glycerides, is a versatile semi-solid, waxy excipient widely used in pharmaceutical formulations.[1] It is an amphiphilic, non-ionic material composed of mono-, di-, and triglycerides along with polyethylene (B3416737) glycol (PEG) esters of fatty acids.[1][2] Its designation "50/13" refers to its approximate melting point of 50°C and a Hydrophilic-Lipophilic Balance (HLB) value of 13.[3][4] These properties make Gelucire 50/13 an excellent candidate for developing sustained-release (SR) matrix tablets, particularly for controlling the release of both water-soluble and poorly soluble drugs.[5][6]
This application note provides a detailed protocol for the formulation and evaluation of sustained-release matrix tablets using Gelucire 50/13 via the melt granulation technique followed by direct compression.
Mechanism of Sustained Release
Gelucire 50/13 controls drug release primarily through a combination of matrix erosion and diffusion.[1] When the tablet comes into contact with aqueous gastrointestinal fluids, the hydrophilic nature of Gelucire 50/13 allows for the formation of a hydrated gel layer on the tablet surface. The drug release is then governed by two simultaneous processes:
-
Diffusion: The dissolved drug diffuses through the hydrated matrix layer into the surrounding medium.
-
Erosion: The hydrated Gelucire matrix slowly erodes or dissolves, releasing the entrapped drug over time.[1]
The balance between these mechanisms can be modulated by adjusting the concentration of Gelucire 50/13 in the formulation.[6] Higher concentrations generally lead to a slower and more controlled release rate.
Caption: Mechanism of drug release from a Gelucire 50/13 matrix tablet.
Physicochemical Properties & Formulation Data
A summary of Gelucire 50/13's key properties and an example formulation are provided below.
Table 1: Key Physicochemical Properties of Gelucire 50/13
| Property | Value/Description |
|---|---|
| Chemical Name | Stearoyl macrogol-32 glycerides |
| Melting Point | 46 - 51 °C[4] |
| HLB Value | 11 - 13[3][4] |
| Appearance | Waxy, semi-solid pellets or block[7] |
| Functionality | Sustained-release matrix former, solubilizer, meltable binder[2] |
Table 2: Example Formulation for Sustained-Release Matrix Tablets
| Component | Function | Concentration (% w/w) |
|---|---|---|
| Active Pharmaceutical Ingredient (API) | Drug | 10 - 30 |
| Gelucire 50/13 | Sustained-Release Matrix Former | 30 - 60 |
| Microcrystalline Cellulose (e.g., Avicel® PH 102) | Filler / Binder | 10 - 50 |
| Colloidal Silicon Dioxide (e.g., Aerosil® 200) | Glidant | 0.5 - 2 |
| Magnesium Stearate | Lubricant | 0.5 - 2 |
| Total | | 100 |
Experimental Protocols
The following protocols detail the preparation of sustained-release matrix granules via melt granulation and their subsequent compression into tablets.
Caption: Workflow for the preparation of sustained-release matrix tablets.
Protocol 1: Preparation of Sustained-Release Matrix by Melt Granulation
This method creates a solid dispersion of the API within the Gelucire 50/13 matrix.[5][8]
Equipment & Materials:
-
Active Pharmaceutical Ingredient (API)
-
Gelucire 50/13
-
Thermostatically controlled hot plate with magnetic stirrer or a high-shear mixer with a heating jacket[9][10]
-
Beaker or porcelain dish
-
Stainless steel trays
-
Mortar and pestle or mechanical mill
-
Sieves (e.g., Mesh No. 20 and 60)
Procedure:
-
Melting: Accurately weigh the required amount of Gelucire 50/13 and place it in a beaker or porcelain dish. Heat the container on a hot plate to approximately 60-70°C with continuous stirring until the Gelucire is completely molten.[5][6]
-
Drug Incorporation: Weigh the specified amount of API. Gradually add the API powder to the molten Gelucire 50/13 while maintaining continuous stirring to ensure a homogenous dispersion.[6] Continue stirring for 5-10 minutes.
-
Cooling & Solidification: Pour the molten mixture onto a stainless steel tray and allow it to cool and solidify at room temperature. For faster solidification, the tray can be placed in a freezer or refrigerator for a short period.[5]
-
Milling & Sieving: Once solidified, crush the mass using a mortar and pestle or a suitable mechanical mill.[5] Sieve the resulting granules through an appropriate mesh size (e.g., pass through Mesh No. 20) to obtain uniform granules.
Protocol 2: Tableting by Direct Compression
Equipment & Materials:
-
Prepared API-Gelucire 50/13 granules
-
Other excipients (Filler, Glidant, Lubricant) as per formulation (Table 2)
-
V-blender or suitable powder blender
-
Rotary or single-punch tablet press[5]
Procedure:
-
Blending: Place the sized API-Gelucire 50/13 granules and other excipients (except the lubricant) into a blender and mix for 10-15 minutes.
-
Lubrication: Add the lubricant (e.g., magnesium stearate) to the blend and mix for an additional 2-3 minutes. Avoid over-mixing.
-
Compression: Compress the final blend into tablets using a tablet press with appropriate tooling to achieve the target tablet weight and hardness.[5]
Protocol 3: Evaluation of Sustained-Release Matrix Tablets
A series of tests should be performed to ensure the quality and performance of the prepared tablets.[11][12]
A. Physical Evaluation of Tablets [12][13]
| Test | Protocol | Acceptance Criteria (Typical) |
| Weight Variation | Weigh 20 tablets individually. Calculate the average weight and the percentage deviation for each tablet. | USP <905>: Not more than two tablets deviate from the average weight by more than ±5%, and none deviate by more than ±10%. |
| Hardness | Measure the crushing strength of 5-10 tablets using a calibrated hardness tester. | 5-8 kg/cm ² (Varies with tablet size and formulation). |
| Thickness | Measure the thickness of 10 tablets using a calibrated vernier caliper. | Should be uniform within ±5% of the average thickness. |
| Friability | Weigh a sample of tablets (close to 6.5 g), place them in a friabilator, and rotate at 25 rpm for 4 minutes. Re-weigh the tablets and calculate the percentage weight loss. | Less than 1.0%. |
| Drug Content | Randomly select and powder 10 tablets. Accurately weigh a quantity of powder equivalent to the average tablet weight and assay for drug content using a validated analytical method (e.g., UV-Vis Spectroscopy or HPLC).[5][14] | 90% - 110% of the label claim. |
B. In-Vitro Dissolution Testing [15][16]
Equipment & Materials:
-
USP Dissolution Apparatus II (Paddle Method) or Apparatus I (Basket Method)[17]
-
Dissolution Medium (e.g., 900 mL of 0.1 N HCl for 2 hours, followed by pH 6.8 phosphate (B84403) buffer)[14]
-
Validated analytical instrument (e.g., UV-Vis Spectrophotometer)
Procedure:
-
Set up the dissolution apparatus, ensuring the medium is de-aerated and maintained at 37 ± 0.5°C.[16]
-
Place one tablet in each dissolution vessel.
-
Start the apparatus at a specified paddle speed (e.g., 50 or 75 rpm).[16]
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).
-
Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze for drug concentration using a validated method.
-
Calculate the cumulative percentage of drug released at each time point.
Table 3: Example In-Vitro Dissolution Data for a 12-Hour SR Tablet
| Time (hours) | Cumulative Drug Release (%) | Specification Range (%) |
|---|---|---|
| 1 | 18 | 10 - 25 |
| 4 | 45 | 35 - 55 |
| 8 | 75 | 65 - 85 |
| 12 | 94 | NLT 85 |
Note: Specifications should be set based on product development data and in-vivo correlation where applicable.[15][18]
Conclusion
Gelucire 50/13 is a highly effective excipient for formulating sustained-release matrix tablets. Its thermoplastic properties are well-suited for solvent-free manufacturing techniques like melt granulation, which can improve the dissolution of poorly soluble drugs by forming a solid dispersion.[5][8] By carefully selecting the formulation composition and manufacturing process, researchers can develop robust sustained-release dosage forms with reproducible, controlled drug release profiles to improve patient compliance and therapeutic outcomes.[19]
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. journals.ipinnovative.com [journals.ipinnovative.com]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. Formulation of Lipid-Based Tableted Spray-Congealed Microparticles for Sustained Release of Vildagliptin: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. pjps.pk [pjps.pk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of sustained release hydrophilic matrices by melt granulation in a high-shear mixer. [sites.ualberta.ca]
- 10. sites.ualberta.ca [sites.ualberta.ca]
- 11. ijcrt.org [ijcrt.org]
- 12. mdpi.com [mdpi.com]
- 13. A Design and Evaluation of Layered Matrix Tablet Formulations of Metoprolol Tartrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. dovepress.com [dovepress.com]
- 17. Dissolution Testing For Tablets | Teledyne LABS [teledynelabs.com]
- 18. fip.org [fip.org]
- 19. Formulation & evaluation of Sustained release matrix tablet | PPTX [slideshare.net]
Application Note: Enhancing Solubility and Bioavailability of Poorly Soluble Drugs with Gelucire® 50/13
Audience: Researchers, scientists, and drug development professionals.
Introduction Gelucire® 50/13, a stearoyl polyoxyl-32 glyceride, is a semi-solid, waxy excipient widely utilized in the pharmaceutical industry to overcome challenges associated with poorly water-soluble drugs (Biopharmaceutics Classification System Class II).[1][2] It is composed of a mixture of mono-, di-, and triglycerides, along with polyethylene (B3416737) glycol (PEG) esters of fatty acids.[1] Characterized by a melting point of approximately 50°C and a high Hydrophilic-Lipophilic Balance (HLB) value of 13, Gelucire® 50/13 is an effective carrier for developing solid dispersions.[1][3] Its amphiphilic nature allows it to act as a solubilizer and bioavailability enhancer.[4] Upon contact with aqueous media, it can self-emulsify to form fine dispersions or microemulsions, which significantly improves the dissolution and absorption of encapsulated active pharmaceutical ingredients (APIs).[4][5][6]
The primary mechanisms behind this enhancement include improved drug wettability, micellar solubilization, and the transformation of the crystalline drug into a more soluble amorphous state.[7][8] This application note provides detailed protocols for preparing Gelucire® 50/13-based solid dispersions using various techniques and summarizes the performance of these systems with several model drugs.
Physicochemical Properties of Gelucire® 50/13
| Property | Value | Reference |
| Chemical Name | Stearoyl Macrogol-32 Glycerides | [4] |
| Appearance | Waxy, semi-solid pellets | [1][4] |
| Melting Point | ~50°C (46-51°C) | [1][4] |
| HLB Value | 13 - 15 | [1][3] |
| Key Functionalities | Solubilizer, Bioavailability Enhancer, Melt Binder | [4] |
| Dispersion in Water | Forms fine dispersion (microemulsion) | [4][5] |
Experimental Protocols
Preparation of Solid Dispersions by Fusion Method (Melt Granulation)
The fusion or melt granulation method is a straightforward and solvent-free technique for preparing solid dispersions.
Protocol:
-
Accurately weigh the required amounts of Gelucire® 50/13 and the poorly soluble drug.
-
Place the Gelucire® 50/13 in a glass beaker or porcelain dish and heat it on a thermostatically controlled water bath or hot plate to approximately 60°C, ensuring it melts completely.[1]
-
Once a clear molten liquid is formed, gradually add the drug powder to the molten carrier while stirring continuously to ensure a homogenous mixture.
-
Maintain the temperature and continue stirring until the drug is completely dissolved or uniformly dispersed in the molten Gelucire® 50/13.[2]
-
Remove the mixture from the heat source and cool it rapidly in an ice bath to solidify the mass. This rapid cooling helps to lock the drug in an amorphous state.[2]
-
Pulverize the resulting solid mass using a mortar and pestle.
-
Pass the pulverized powder through a sieve of appropriate mesh size (e.g., mesh #30) to obtain granules with a uniform size.[1]
-
Store the prepared solid dispersion in a desiccator until further characterization.
Caption: Workflow for Fusion Method (Melt Granulation).
Preparation of Solid Dispersions by Solvent Evaporation Method
This method is suitable for thermolabile drugs and involves dissolving both the drug and the carrier in a common volatile solvent.
Protocol:
-
Select a volatile solvent (e.g., methanol, ethanol) in which both the drug and Gelucire® 50/13 are soluble.
-
Accurately weigh and dissolve the drug and Gelucire® 50/13 in the chosen solvent in a flask or beaker to form a clear solution.[7]
-
Evaporate the solvent using a rotary evaporator under reduced pressure or by continuous stirring at room temperature.[7]
-
To ensure complete removal of the solvent, the resulting solid mass can be placed in an oven at a controlled temperature (e.g., 40°C) for 24 hours.[7]
-
Pulverize the dried mass using a mortar and pestle and pass it through a sieve to obtain a uniform powder.
-
Store the final product in a desiccator.
Caption: Workflow for Solvent Evaporation Method.
Characterization of Solid Dispersions
A. In Vitro Dissolution Studies
-
Apparatus: USP Dissolution Apparatus II (Paddle type).
-
Dissolution Medium: 900 mL of a relevant buffer (e.g., phosphate (B84403) buffer pH 6.8 or 7.4, 0.1N HCl).[3][9][10]
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 or 75 RPM.
-
Procedure:
-
Place a quantity of the solid dispersion equivalent to a specific dose of the drug into the dissolution vessel.
-
Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the drug concentration using a validated analytical method such as UV-Vis Spectrophotometry or HPLC.
-
B. Solid-State Characterization
-
Differential Scanning Calorimetry (DSC): Perform DSC analysis on the pure drug, Gelucire® 50/13, their physical mixture, and the prepared solid dispersion. The disappearance of the drug's characteristic melting endotherm in the thermogram of the solid dispersion indicates its conversion from a crystalline to an amorphous state.[3]
-
Powder X-Ray Diffraction (PXRD): Analyze samples using PXRD. Sharp, distinct peaks in the diffractogram of the pure drug indicate its crystalline nature. The absence or significant reduction in the intensity of these peaks in the solid dispersion confirms amorphization.[3][7]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Obtain FTIR spectra for all components and the final formulation. The absence of new peaks or significant shifts in the characteristic peaks of the drug suggests the absence of chemical interaction between the drug and the carrier.[7]
Performance Data of Gelucire® 50/13 Based Systems
The following table summarizes the enhanced performance of various poorly soluble drugs when formulated as solid dispersions with Gelucire® 50/13.
| Drug | Drug:Carrier Ratio (w/w) | Formulation Method | Key Findings |
| Carbamazepine | 1:9 | Hot Melt Extrusion | Solubility increased 2.9-fold compared to the pure drug. Drug release reached ~85% in 60 minutes, versus 45% for the pure drug.[8] |
| Ursolic Acid | 1:15 (Drug:Gelucire) with SiO₂ | Solvent Evaporation | Water solubility was enhanced from 75.98 µg/mL in physical mixtures to 293.43 µg/mL in solid dispersions.[7] |
| Nevirapine | 1:4 | Melt Method | Drug release was 87.2% in basic pH, significantly higher than the 28.8% release from the pure drug.[9] |
| Meloxicam | 1:4 | Spray Drying | The solid dispersion increased the drug's solubility by an additional 3.85-fold compared to the physical mixture.[3] |
| Bosentan | 1:1 to 1:5 | Fusion Method | An 8-fold increase in solubility was observed. Immediate-release tablets exhibited more than 90% drug dissolution in 1 hour.[1] |
| Flutamide | 1:2 | Fusion Method | The formulation showed a maximum drug release of 91.06% within 6 hours.[10] |
| Cilnidipine | 1:3 | Melting Method | Fast dissolving tablets released over 85% of the drug within 15 minutes.[2] |
| Allopurinol | 1:1, 1:2, 1:4 | Various (inc. Melting) | Gelucire® 50/13 showed a significant solubilizing effect, converting the drug to an amorphous state.[11] |
Mechanism of Solubility Enhancement
The effectiveness of Gelucire® 50/13 stems from a combination of physical and chemical properties that favorably alter the microenvironment of the drug particle.
Caption: Mechanism of Solubility Enhancement with Gelucire® 50/13.
Conclusion Gelucire® 50/13 is a highly versatile and effective excipient for the encapsulation of poorly soluble drugs. Simple and scalable manufacturing techniques like melt granulation can be employed to create solid dispersions that significantly enhance drug solubility and dissolution rates. The conversion of the drug from a crystalline to an amorphous form, coupled with the surfactant properties of Gelucire® 50/13, leads to marked improvements in bioavailability. The protocols and data presented herein provide a robust starting point for researchers and formulators aiming to develop effective oral dosage forms for BCS Class II compounds.
References
- 1. japsonline.com [japsonline.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Physicochemical Characterization and Dissolution Properties of Meloxicam-Gelucire 50/13 Binary Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gelucire® 50/13 ⋅ Gattefossé [gattefosse.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. iris.unipv.it [iris.unipv.it]
- 7. Solid Dispersion of Ursolic Acid in Gelucire 50/13: a Strategy to Enhance Drug Release and Trypanocidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. japsonline.com [japsonline.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. researchgate.net [researchgate.net]
Application Note: Taste Masking of Bitter Active Pharmaceutical Ingredients (APIs) with Gelucire® 50/13
Audience: Researchers, scientists, and drug development professionals.
Introduction
The bitter or otherwise unpalatable taste of many Active Pharmaceutical Ingredients (APIs) is a significant challenge in the development of oral dosage forms, leading to poor patient compliance, particularly in pediatric and geriatric populations.[1] Effective taste masking is therefore crucial for creating acceptable and effective medicines.[1] Gelucire® 50/13, a versatile lipid-based excipient, offers a robust solution for taste masking through solvent-free melt processes like hot-melt extrusion and spray congealing.[2][3] This excipient is a non-ionic, water-dispersible surfactant that can effectively encapsulate APIs, preventing their dissolution in the oral cavity and subsequent interaction with taste receptors.[4][5]
Gelucire® 50/13 is composed of stearoyl macrogol-32 glycerides and is characterized by its melting point and Hydrophilic-Lipophilic Balance (HLB), which make it highly suitable for melt-based formulation techniques.[5][6] Its primary taste-masking mechanism is the creation of a physical barrier around the API particles, a process known as matrix encapsulation.[7]
Physicochemical Properties of Gelucire® 50/13
Gelucire® 50/13 possesses a unique combination of properties that make it an excellent candidate for taste-masking applications. Its key characteristics are summarized in the table below.
| Property | Value / Description | Reference(s) |
| Chemical Name | Stearoyl macrogol-32 glycerides EP/NF | |
| Composition | A mix of mono-, di-, triglycerides, and PEG esters of fatty acids. | [6] |
| Melting Point | ~50°C (122°F) | [3][6] |
| HLB Value | 11 - 13 | [3][6] |
| Appearance | Waxy, semi-solid material. | [8] |
| Key Features | Water-dispersible surfactant; forms fine dispersions (microemulsions) in aqueous media. | [3] |
| Functionality | Taste-masking agent, solubility and bioavailability enhancer, controlled-release matrix former. | [2][9][10] |
Formulation Technologies and Protocols
Two primary solvent-free technologies are employed for taste masking with Gelucire® 50/13: Hot-Melt Extrusion (HME) and Spray Congealing.
HME is a continuous process that uses heat and shear to mix materials and force them through a die.[10] In this process, the API is dispersed within the molten Gelucire® 50/13, which then solidifies upon cooling, entrapping the drug particles.[10][11] This technique is highly efficient for creating solid dispersions and achieving uniform drug distribution.[12]
Experimental Protocol: Hot-Melt Extrusion (HME)
-
Pre-blending:
-
Accurately weigh the bitter API, Gelucire® 50/13, and any other required excipients (e.g., polymers, plasticizers).
-
Combine the materials in a suitable blender (e.g., Turbula T2F mixer) and blend for 10-15 minutes to ensure a homogenous physical mixture.[12]
-
-
Extruder Setup:
-
Set up a twin-screw extruder with a suitable screw configuration, often including conveying and kneading elements to ensure proper mixing.[13]
-
Set the temperature profile for the different zones of the extruder barrel. The temperature should be above the melting point of Gelucire® 50/13 (e.g., zones set from 120°C to 140°C).[13]
-
Attach a die of the desired diameter (e.g., 2 mm) to the end of the extruder.[12]
-
-
Extrusion:
-
Downstream Processing:
-
Allow the extrudates to cool and solidify completely.
-
Feed the solidified strands into a pelletizer to cut them into uniform pellets (e.g., 1 mm length).[13]
-
If required, mill the pellets using a cutter mill to achieve the desired granule size for the final dosage form (e.g., tablets, capsules, or sachets).[13]
-
Spray congealing is a process where a molten mixture of the API and excipient is atomized into droplets, which then solidify upon contact with a cooler medium (typically air), forming spherical microparticles.[6][7][14] This solvent-free method is highly effective for encapsulation and can produce particles with excellent flow properties.[15]
Experimental Protocol: Spray Congealing
-
Melt Preparation:
-
Heat Gelucire® 50/13 in a thermostatically controlled vessel to a temperature approximately 10-20°C above its melting point to ensure it is fully molten.
-
Disperse or dissolve the pre-weighed bitter API into the molten Gelucire® 50/13 under continuous agitation to form a homogenous suspension or solution.
-
-
Spray Congealing Process:
-
Pump the molten feed through a heated line to the atomizer of the spray congealing apparatus. The line must be heated to prevent premature solidification.[4]
-
Atomize the molten feed into fine droplets inside the cooling chamber. A two-fluid nozzle with controlled atomizing air pressure is commonly used.[15]
-
The temperature inside the cooling chamber is maintained well below the melting point of Gelucire® 50/13, causing the droplets to solidify rapidly as they fall.
-
-
Particle Collection:
-
Collect the resulting solid, spherical microparticles at the bottom of the chamber, often with the aid of a cyclone separator.
-
Quantitative Data from Formulation Studies
The following tables summarize quantitative data from studies using Gelucire® 50/13 for taste masking and related applications, demonstrating its effectiveness.
Table 1: Example HME Formulations and Outcomes
| API | API:Excipient Ratio (% w/w) | Other Key Excipients | Key Finding | Reference(s) |
|---|---|---|---|---|
| Indomethacin (INM) | 20:40:40 (INM:Gelucire 50/13:HPMCAS) | HPMCAS | The formulation produced a solid dispersion with amorphous INM, indicating good miscibility and potential for controlled release and taste masking. | [12][13] |
| Propranolol HCl (PRP) | Not specified | Eudragit L100 | HME was effective in manufacturing taste-masked extrudates. E-tongue results correlated well with in-vivo human taste panel data (R² > 0.84). |[16] |
Table 2: Example Spray Congealing Formulations and Outcomes
| API | API:Gelucire 50/13 Ratio (% w/w) | Key Finding | Reference(s) |
|---|---|---|---|
| Carbamazepine (B1668303) | Not specified | The dissolution rate of microencapsulated carbamazepine was 80% after 10 minutes, compared to 40% for the pure drug. | [17] |
| Carbamazepine | 5, 10, 15, and 20% | Dissolution performance was significantly improved compared to the pure drug. The increase in dissolution rate was attributed to improved wettability and the formation of a solid dispersion. | [18] |
| Praziquantel (B144689) | Not specified | Gelucire® 50/13 improved the dissolution of praziquantel more effectively than other carriers like poloxamer 188 or PEG 4000. | [11] |
| Glimepiride | Not specified | Drug dissolution was enhanced to a greater extent with Gelucire® 50/13 compared to other carriers like poloxamer 188 and PEG 6000. |[7][19] |
Protocols for Evaluating Taste-Masking Efficacy
Evaluating the success of a taste-masking strategy requires a multi-faceted approach, combining in-vitro and in-vivo methods.
This method indirectly assesses taste masking by measuring the amount of API released in a medium simulating saliva. The principle is that if the API is not released, it cannot be tasted.[20]
-
Protocol:
-
Prepare a dissolution medium simulating human saliva (e.g., phosphate (B84403) buffer pH 6.8).
-
Place a known quantity of the taste-masked granules into the dissolution vessel.
-
Stir at a controlled speed (e.g., 50 rpm) and maintain the temperature at 37°C.
-
Withdraw samples at short time intervals (e.g., 1, 2, 3, 5 minutes).
-
Analyze the samples for API content using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Success Criterion: Minimal drug release (<10%) within the first few minutes, corresponding to the typical residence time in the mouth.[21]
-
Electronic tongues are analytical instruments that use an array of sensors to provide an objective measure of taste, which can be correlated to human perception.[22][23]
-
Protocol:
-
Prepare solutions of the pure API (as a bitter reference), a placebo formulation, and the taste-masked formulation in deionized water or artificial saliva.
-
Calibrate the electronic tongue sensors according to the manufacturer's instructions.
-
Analyze each sample, allowing the sensors to measure the response. The output is often a "bitterness score" or a taste profile map.[20]
-
Compare the bitterness score of the taste-masked formulation to the pure API and placebo. A score closer to the placebo indicates successful taste masking.[16]
-
This is the "gold standard" for taste assessment, providing direct feedback on the palatability of a formulation.[22][23]
-
Protocol:
-
Recruit and train a panel of healthy adult volunteers (typically 6-18 individuals).[1][16]
-
Prepare samples of the taste-masked formulation, a placebo, and a positive control (pure API solution).
-
Employ a "sip and spit" methodology where volunteers take a specific amount of the sample into their mouth for a short duration (e.g., 10-30 seconds) and then expectorate.[1]
-
Volunteers rinse their mouths thoroughly with purified water between samples.
-
Participants rate the bitterness of each sample on a predefined scale (e.g., a visual analogue scale or a 5-point bitterness scale where 0 = not bitter and 4 = very bitter).[20]
-
Analyze the scores statistically to determine if the taste-masked formulation is significantly less bitter than the pure API.
-
Conclusion
Gelucire® 50/13 is a highly effective and versatile excipient for taste masking bitter APIs. Through solvent-free manufacturing processes like hot-melt extrusion and spray congealing, it forms a solid lipid matrix that physically encapsulates the drug, preventing its release in the oral cavity.[2][3] The efficacy of this approach can be systematically evaluated using a combination of in-vitro release studies, electronic tongue analysis, and human taste panels. The protocols and data presented in this note provide a comprehensive guide for researchers and formulators looking to develop more palatable oral drug products.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. files.sdiarticle5.com [files.sdiarticle5.com]
- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Spray Congealing Technology | Encyclopedia MDPI [encyclopedia.pub]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. pjps.pk [pjps.pk]
- 9. journals.ipinnovative.com [journals.ipinnovative.com]
- 10. ejpps.online [ejpps.online]
- 11. Continuous Melt Granulation for Taste-Masking of Active Pharmaceutical Ingredients - ProQuest [proquest.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Novel Controlled Release Polymer-Lipid Formulations Processed by Hot Melt Extrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wisdomlib.org [wisdomlib.org]
- 15. scispace.com [scispace.com]
- 16. An in-vitro-in-vivo taste assessment of bitter drug: comparative electronic tongues study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. files01.core.ac.uk [files01.core.ac.uk]
- 21. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 22. One of the major challenges of masking the bitter taste in medications: an overview of quantitative methods for bitterness - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Note: The Role of Gelucire® 50/13 in Pediatric Oral Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction Developing oral drug formulations for pediatric patients presents unique challenges, including taste sensitivity, difficulty swallowing solid dosage forms, and the need for flexible, weight-based dosing.[1] Many active pharmaceutical ingredients (APIs) are poorly water-soluble, leading to low bioavailability, which further complicates the development of effective pediatric medicines. Gelucire® 50/13 (Stearoyl polyoxyl-32 glycerides), a non-ionic, water-dispersible surfactant, has emerged as a versatile excipient to address these challenges.[2][3] Its utility lies in its dual functions as a solubility and bioavailability enhancer and a taste-masking agent, facilitated by its favorable physicochemical properties.[4][5]
Gelucire® 50/13 is a semi-solid, waxy material composed of a mixture of mono-, di-, and triglycerides with polyethylene (B3416737) glycol (PEG) esters of fatty acids.[5] The "50" in its name refers to its approximate melting point in degrees Celsius, and the "13" indicates its Hydrophilic-Lipophilic Balance (HLB) value.[4] This specific melting point makes it ideal for solvent-free melt-based manufacturing processes like melt granulation and hot-melt extrusion (HME), which are highly efficient and suitable for producing pediatric-friendly dosage forms such as granules, multiparticulates, and mini-tablets.[1][2][4]
Key Applications in Pediatric Formulations
-
Solubility and Bioavailability Enhancement: A primary application of Gelucire® 50/13 is in formulating poorly soluble drugs (BCS Class II).[6] Its surfactant properties improve the wettability and solubilization of APIs.[4] Upon contact with aqueous fluids, it self-emulsifies to form fine dispersions or microemulsions (SMEDDS - Self-Microemulsifying Drug Delivery Systems), which can significantly enhance drug absorption and oral bioavailability.[2][4] This mechanism is crucial for ensuring effective and consistent drug exposure in pediatric populations.
-
Taste Masking: The bitter taste of many APIs is a major barrier to medication adherence in children.[7][8] Gelucire® 50/13 can be used in melt-based processes to encapsulate drug particles.[7] During melt granulation or extrusion, the molten Gelucire® coats the API, and upon cooling, it solidifies, creating a physical barrier that prevents the drug from dissolving in the mouth and interacting with taste receptors.[1] This lipid-based coating is an effective taste-masking strategy.[7][9]
-
Development of Age-Appropriate Dosage Forms: Pediatric formulations require flexible dosing. Gelucire® 50/13 facilitates the production of multiparticulates and mini-tablets.[1] These smaller forms are easier for children to swallow and can be administered in sachets or capsules, allowing for precise, weight-adjusted dosing.[1] Melt granulation with Gelucire® 50/13 produces granules with good flowability, suitable for direct filling or compression into mini-tablets.[10]
Quantitative Data on Formulation Enhancement
The following tables summarize the quantitative improvements observed when formulating various APIs with Gelucire® 50/13.
Table 1: Enhancement of Aqueous Solubility
| Active Pharmaceutical Ingredient (API) | Formulation Details | Solubility Improvement | Reference |
| Ursolic Acid | Solid Dispersion (SD) with Gelucire® 50/13 | From 75.98 µg/mL (physical mix) to 293.43 µg/mL (SD) | [4] |
| Canagliflozin | SD via fusion method (1:7 drug-to-carrier ratio) | 12- to 25-fold increase vs. pure drug | [11][12] |
| Itraconazole (B105839) | Self-emulsifying micelles (SEMCs) with Gelucire® 50/13 | Significant increase, though less than with Gelucire 44/14 | [13] |
| Praziquantel | Microparticles via spray congealing | Significant enhancement in dissolution rate | [14] |
Table 2: Improvement in Dissolution Rate and Bioavailability
| Active Pharmaceutical Ingredient (API) | Formulation Details | Key Finding(s) | Reference |
| Everolimus | SD via melt granulation (1:5:10 drug:Gelucire:MCC) | Markedly higher and faster dissolution than the commercial product | [12][15] |
| Cilnidipine | SD via melting method (1:3 drug-to-carrier ratio) | 93% drug release in 15 minutes | [6] |
| Carbamazepine | SD via hot-melt extrusion (1:9 drug-to-carrier ratio) | ~3-fold higher solubility and significantly enhanced dissolution | [16] |
| Racecadotril | Surface Solid Dispersion (SSD) | 99.8% release in 15 min vs. 11.9% for pure drug; 1.75-fold increase in Cmax | [17] |
| Atorvastatin | Binary system in hard gelatin capsules | Cmax increased to 1312 ng/mL vs. 527 ng/mL for free drug | [18] |
| Canagliflozin | SD via fusion method (1:7 ratio) | AUC increased to 52,217 µg·h/mL vs. 23,440 µg·h/mL for pure drug | [11] |
Experimental Protocols
Protocol 1: Preparation of Taste-Masked Granules via Melt Granulation
This protocol describes a common method for producing solid dispersions or taste-masked granules using a high-shear mixer.
Materials & Equipment:
-
Active Pharmaceutical Ingredient (API)
-
Gelucire® 50/13 (pellets)
-
Optional: Filler/Adsorbent (e.g., Microcrystalline Cellulose, MCC)
-
High-shear mixer with a jacketed bowl for temperature control
-
Sieves for particle size classification
Methodology:
-
Pre-blending: Accurately weigh the API, Gelucire® 50/13, and any other excipients (e.g., MCC). Place the powders into the jacketed bowl of the high-shear mixer.
-
Dry Mixing: Mix the components at a low impeller speed (e.g., 250 rpm) for 5-10 minutes to ensure a homogenous blend.[19]
-
Heating and Granulation:
-
Begin heating the jacketed bowl to a temperature approximately 10-15°C above the melting point of Gelucire® 50/13 (i.e., ~60-65°C).[15]
-
As the Gelucire® begins to melt, it will act as a binder. Increase the impeller speed to facilitate the formation of granules.[19]
-
Continue mixing with heating for 5-10 minutes until granules of the desired size and consistency are formed. The molten Gelucire® will coat and agglomerate the API particles.
-
-
Cooling and Solidification: Turn off the heat and allow the granules to cool while mixing at a low speed. The granules can also be spread onto trays and cooled to room temperature.
-
Sizing: Pass the cooled granules through a series of sieves to obtain a uniform particle size distribution suitable for downstream processing (e.g., filling into sachets or capsules).
Protocol 2: Formulation via Hot-Melt Extrusion (HME)
HME is a continuous manufacturing process ideal for creating amorphous solid dispersions, which enhances solubility and can also be used for taste masking.
Materials & Equipment:
-
Active Pharmaceutical Ingredient (API)
-
Gelucire® 50/13 (pellets)
-
Pharmaceutical-grade twin-screw extruder
-
Volumetric or gravimetric feeder
-
Downstream cooling and pelletizing/milling equipment
Methodology:
-
Material Preparation: Ensure the API and Gelucire® 50/13 are dry and free-flowing. A physical pre-blend of the components is typically prepared.
-
Extruder Setup:
-
Set the temperature profile for the different zones of the extruder barrel. The temperature should be high enough to melt the Gelucire® 50/13 and ensure the API is dissolved or uniformly dispersed in the molten matrix (e.g., zones ranging from 70°C to 130°C).
-
Set the screw speed (e.g., 50-150 rpm). The screw design, speed, and temperature profile are critical parameters that must be optimized.[20]
-
-
Extrusion:
-
Downstream Processing:
-
The extrudate is cooled, typically on a conveyor belt.
-
The solidified strand is then pelletized or milled to the desired particle size.
-
-
Characterization: The resulting granules or pellets should be characterized for drug content, solid-state properties (using DSC and XRD to confirm amorphous dispersion), and dissolution performance.[16]
Visualizations
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Gelucire® 50/13 ⋅ Gattefossé [gattefosse.com]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. Gelucire 50-13 (121548-05-8) for sale [vulcanchem.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Self-emulsifying micelles as a drug nanocarrier system for itraconazole oral bioavailability enhancement; in vitro and in vivo assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Preparation of Solid Dispersion of Everolimus in Gelucire 50/13 using Melt Granulation Technique for Enhanced Drug Release -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 16. scielo.br [scielo.br]
- 17. brieflands.com [brieflands.com]
- 18. researchgate.net [researchgate.net]
- 19. sites.ualberta.ca [sites.ualberta.ca]
- 20. Oral Controlled Drug Delivery by Hot-Melt Extrusion Technology: Medicine & Healthcare Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Gelucire® 50/13 in Fixed-Dose Combination Products
For Researchers, Scientists, and Drug Development Professionals
Introduction to Gelucire® 50/13 in Fixed-Dose Combinations
Gelucire® 50/13, a stearoyl polyoxyl-32 glyceride, is a non-ionic, water-dispersible surfactant with a melting point of approximately 50°C and a hydrophilic-lipophilic balance (HLB) of 13.[1][2] It is a versatile excipient widely utilized in the pharmaceutical industry to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1][3] Its application in fixed-dose combination (FDC) products is a promising strategy to address the formulation challenges associated with combining multiple APIs, particularly when one or more of the drugs exhibit poor aqueous solubility.
The primary mechanisms by which Gelucire® 50/13 enhances drug solubility and dissolution include:
-
Improved Wettability: Its surfactant properties reduce the interfacial tension between the drug particles and the dissolution medium.[1]
-
Micellar Solubilization: Above its critical micelle concentration, Gelucire® 50/13 forms micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility.
-
Amorphization: During processing techniques like melt granulation or hot-melt extrusion, Gelucire® 50/13 can facilitate the conversion of crystalline APIs into a more soluble amorphous state.[1][3]
-
Inhibition of Precipitation: It can help maintain a supersaturated state of the drug in the gastrointestinal fluid, preventing its precipitation and enhancing absorption.
For FDCs, Gelucire® 50/13 offers the potential to formulate multiple APIs into a single dosage form, even those with differing physicochemical properties. A notable example is its use in a solid dispersion formulation of a telmisartan (B1682998) and hydrochlorothiazide (B1673439) FDC, where it was employed to enhance the dissolution of the poorly soluble telmisartan.[4]
Key Formulation Techniques
Two primary techniques for incorporating Gelucire® 50/13 into FDC products are melt granulation and the preparation of solid dispersions.
Melt Granulation
Melt granulation is a solvent-free process where the binder, in this case, Gelucire® 50/13, is melted and used to agglomerate the powdered APIs and other excipients.[5] This technique is particularly advantageous for moisture-sensitive drugs.
Solid Dispersions
A solid dispersion refers to the dispersion of one or more APIs in an inert carrier or matrix at a solid state.[6] Gelucire® 50/13 can be used as a carrier to create solid dispersions, often resulting in the amorphization of the APIs and a significant increase in their dissolution rate and bioavailability.[1][3] Common methods for preparing solid dispersions with Gelucire® 50/13 include the fusion (melting) method and the solvent evaporation method.
Quantitative Data on Performance Enhancement
The following tables summarize the quantitative improvements in solubility, dissolution, and bioavailability observed in various studies using Gelucire® 50/13 with single APIs. These data illustrate the potential benefits of using this excipient in FDC formulations.
Table 1: Enhancement of Aqueous Solubility
| API | Formulation Technique | Drug:Gelucire 50/13 Ratio | Fold Increase in Solubility | Reference |
| Canagliflozin | Fusion Method | 1:7 | 12-25 | [3] |
| Canagliflozin | Solvent Evaporation | 1:7 | 11-23 | [3] |
| Carbamazepine | Solid Dispersion | 1:9 | ~3 | [7] |
| Folic Acid | Solid Dispersion | 1:4 | 8.5 | [8] |
| Flutamide | Fusion Method | 1:2 | - | [9] |
Table 2: Improvement in In Vitro Dissolution
| API | Formulation Technique | Key Dissolution Finding | Reference |
| Everolimus | Melt Granulation | >80% release in 2 hours (vs. <20% for pure drug) | [10] |
| Telmisartan/Hydrochlorothiazide | Solid Dispersion (Solvent Evaporation) | 97.54% release for Telmisartan (optimized formulation) | [4] |
| Loratadine | Solid Dispersion (Solvent Evaporation) | Complete release within 15 minutes | [11] |
| Flutamide | Fusion Method | 91.06% release within 6 hours | [9] |
Table 3: Enhancement of In Vivo Bioavailability
| API | Animal Model | Key Bioavailability Finding | Reference |
| Canagliflozin | - | AUC increased to 52217 µgh/mL from 23440 µgh/mL | [3] |
| Nevirapine | Rats | 2-fold increase in AUC | [12] |
Experimental Protocols
The following are detailed protocols for key experiments involving the formulation and characterization of Gelucire® 50/13-based FDCs. These are generalized protocols and may require optimization for specific APIs.
Protocol for Preparation of FDC Solid Dispersion by Fusion Method
-
Premixing: Accurately weigh the APIs and other desired excipients. Geometrically mix the powders in a mortar and pestle to ensure homogeneity.
-
Melting: In a suitable vessel (e.g., a glass beaker on a hot plate or in a water bath), melt the accurately weighed Gelucire® 50/13 at a temperature approximately 10-20°C above its melting point (i.e., 60-70°C).
-
Incorporation of APIs: Gradually add the premixed API-excipient blend to the molten Gelucire® 50/13 under continuous stirring to ensure uniform dispersion.
-
Homogenization: Continue stirring the molten mixture for a specified period (e.g., 15-30 minutes) to achieve a homogenous dispersion.
-
Solidification: Rapidly cool the molten dispersion by pouring it onto a stainless steel plate or into an ice bath to promote rapid solidification and entrapment of the APIs in their amorphous or finely dispersed state.
-
Size Reduction: Once solidified, the mass is pulverized using a mortar and pestle and then passed through a sieve of a specific mesh size (e.g., #60) to obtain a free-flowing powder.
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.
Protocol for Preparation of FDC Solid Dispersion by Solvent Evaporation Method
-
Dissolution: Dissolve the accurately weighed APIs and Gelucire® 50/13 in a suitable common volatile solvent (e.g., methanol, ethanol) in a round-bottom flask.[4]
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. The temperature of the water bath should be maintained at a level that facilitates efficient evaporation without degrading the APIs (e.g., 40-50°C).
-
Drying: Once a solid film is formed on the flask wall, continue drying under vacuum for an extended period (e.g., 12-24 hours) to ensure complete removal of the residual solvent.
-
Size Reduction: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform powder.
-
Storage: Store the final product in a desiccator.
Protocol for Characterization of FDC Solid Dispersions
-
Sample Preparation: Accurately weigh 3-5 mg of the solid dispersion into an aluminum pan and hermetically seal it.
-
Analysis: Heat the sample in a DSC instrument from ambient temperature to a temperature above the melting points of all components (e.g., 30°C to 300°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen purge.[7]
-
Data Interpretation: Analyze the thermogram for the presence, absence, or shifting of endothermic peaks corresponding to the melting of the crystalline APIs. The absence or significant broadening of the API melting peaks suggests amorphization.
-
Sample Preparation: Pack the solid dispersion powder into a sample holder.
-
Analysis: Scan the sample over a 2θ range of, for example, 5° to 50° using a PXRD instrument with Cu Kα radiation.
-
Data Interpretation: Compare the diffractogram of the solid dispersion with those of the pure APIs and Gelucire® 50/13. The absence of characteristic sharp peaks of the crystalline APIs in the solid dispersion pattern indicates conversion to an amorphous state.
-
Apparatus: Use a USP Type II (paddle) dissolution apparatus.
-
Dissolution Medium: Select a discriminating dissolution medium (e.g., pH 1.2 HCl buffer, pH 6.8 phosphate (B84403) buffer) and maintain it at 37 ± 0.5°C.[13]
-
Procedure: Place a specified amount of the solid dispersion (equivalent to the desired dose of the APIs) into each dissolution vessel containing 900 mL of the dissolution medium. Rotate the paddles at a specified speed (e.g., 50 or 75 rpm).
-
Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes) and replace with an equal volume of fresh, pre-warmed medium.
-
Analysis: Filter the samples and analyze the concentration of each API using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Data Analysis: Plot the cumulative percentage of each drug released versus time.
Visualizations
Caption: Workflow for FDC Development with Gelucire® 50/13.
Caption: Experimental Workflow for Melt Granulation.
Caption: Mechanism of Action for Enhanced Bioavailability.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Different BCS Class II Drug-Gelucire Solid Dispersions Prepared by Spray Congealing: Evaluation of Solid State Properties and In Vitro Performances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jptcp.com [jptcp.com]
- 5. melt granulation technique: Topics by Science.gov [science.gov]
- 6. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. ijcrt.org [ijcrt.org]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. japsonline.com [japsonline.com]
- 13. pjps.pk [pjps.pk]
Application Notes and Protocols for Spray Congealing of Gelucire 50/13 for Microparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spray congealing, also known as spray chilling, is a solvent-free, versatile, and cost-effective technique for producing spherical microparticles. This method is particularly advantageous for the formulation of poorly water-soluble drugs, offering a means to enhance their dissolution rate and bioavailability. Gelucire 50/13, a semi-solid waxy material with amphiphilic properties, is a widely used carrier in spray congealing due to its suitable melting point (around 50°C) and its ability to act as a solubilizing agent.[1] This document provides detailed application notes and protocols for the formulation of microparticles using Gelucire 50/13 via spray congealing.
The process involves atomizing a molten mixture of the drug and Gelucire 50/13 into a cooling chamber, where the droplets solidify into microparticles.[2][3] This rapid solidification can lead to the formation of solid dispersions, where the drug is molecularly dispersed or present in an amorphous or a different polymorphic form within the carrier matrix, thereby improving its biopharmaceutical properties.[3][4]
Key Advantages of Spray Congealing with Gelucire 50/13:
-
Solvent-Free Process: Eliminates the need for organic solvents, making it a "green" and safer manufacturing method.[3]
-
Enhanced Dissolution: Significantly improves the dissolution rate of poorly water-soluble drugs.[5][6]
-
Process Simplicity: A relatively simple, one-step process that is easily scalable.[4][7]
-
Spherical Microparticles: Produces free-flowing, spherical microparticles suitable for various dosage forms like tablets and capsules.[4][5]
-
High Encapsulation Efficiency: Typically achieves high drug encapsulation efficiency, often exceeding 90%.[1][5]
Experimental Protocols
Preparation of the Lipid Melt
This protocol describes the initial step of preparing the molten mixture of the active pharmaceutical ingredient (API) and Gelucire 50/13.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Gelucire 50/13
-
Heating apparatus (e.g., hot plate with magnetic stirrer, water bath)
-
Beaker or other suitable vessel
Procedure:
-
Accurately weigh the required amounts of API and Gelucire 50/13 to achieve the desired drug-to-carrier ratio. Various ratios have been investigated, ranging from 1:0.6 to 1:15 (drug:carrier w/w).[2]
-
Place the Gelucire 50/13 in a beaker and heat it to approximately 10-20°C above its melting point (melting point of Gelucire 50/13 is ~50°C). A temperature of 60-80°C is commonly used.[2][8][9]
-
Once the Gelucire 50/13 is completely melted, add the API to the molten carrier while continuously stirring to ensure a homogenous dispersion or dissolution of the drug in the melt.
-
Maintain the temperature and stirring for a sufficient duration to ensure homogeneity of the mixture before atomization.
Spray Congealing Process
This protocol outlines the atomization of the molten feed and the formation of microparticles.
Equipment:
-
Spray congealer or a modified spray dryer equipped for spray chilling.
-
Atomizer (e.g., two-fluid nozzle, ultrasonic nozzle).
-
Cooling chamber.
-
Collection system (e.g., cyclone separator).
Procedure:
-
Pre-heat the feeding system (e.g., tubing, nozzle) of the spray congealer to a temperature above the melting point of the formulation to prevent premature solidification.
-
Set the process parameters for the spray congealer. These parameters significantly influence the characteristics of the resulting microparticles and should be optimized for each specific formulation. Key parameters include:
-
Inlet Air Temperature: This is typically set below the melting point of the carrier to facilitate solidification. A cooling chamber temperature of around 25°C has been reported.[2]
-
Atomization Pressure/Speed: This affects the droplet size and, consequently, the final particle size of the microparticles. Higher atomization pressure generally leads to smaller particles.[4]
-
Feed Rate: The rate at which the molten mixture is pumped to the atomizer.
-
-
Pump the homogenous molten mixture through the atomizer into the cooling chamber.
-
The atomized droplets solidify as they come into contact with the cool air, forming solid microparticles.
-
The solidified microparticles are then collected, typically by a cyclone separator.
Characterization of Microparticles
A thorough characterization of the produced microparticles is crucial to ensure the desired quality and performance.
Key Characterization Techniques:
-
Particle Size and Morphology: Analyzed using techniques like laser diffraction for particle size distribution and scanning electron microscopy (SEM) for morphology. Spray congealed microparticles are typically spherical.[5][6]
-
Drug Content and Encapsulation Efficiency: Determined by dissolving a known amount of microparticles in a suitable solvent and quantifying the drug concentration using methods like UV-Vis spectrophotometry or HPLC. Encapsulation efficiencies are often high (>90%).[5]
-
Solid-State Characterization: Techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) are used to investigate the physical state of the drug within the microparticles (crystalline, amorphous, or polymorphic form).[5][10] The disappearance of the drug's melting peak in DSC thermograms suggests its conversion to an amorphous state or dissolution in the carrier.[6][11]
-
In Vitro Dissolution Studies: Performed to evaluate the drug release profile from the microparticles compared to the pure drug. These studies typically show a significant enhancement in the dissolution rate for the spray congealed formulations.[5][6][10]
Data Presentation
The following tables summarize quantitative data from various studies on spray congealed Gelucire 50/13 microparticles.
Table 1: Process Parameters for Spray Congealing of Carbamazepine-Gelucire 50/13 Microparticles [2]
| Parameter | Value |
| Melting Temperature | 60°C |
| Nozzle Air Pressure | 3 bar |
| Cooling Chamber Temp | 25°C |
| Drug Loading | 10% w/w |
Table 2: Characterization of Carbamazepine-Gelucire 50/13 Microparticles [5]
| Parameter | Result |
| Particle Shape | Spherical and non-aggregated |
| Prevalent Particle Size | 150-250 µm |
| Encapsulation Efficiency | > 90% in the prevalent size fraction |
Table 3: Dissolution Performance of Different Drug Formulations with Gelucire 50/13
| Drug | Formulation | Key Dissolution Finding | Reference |
| Carbamazepine | Spray-congealed MPs | 95% release in 30 minutes vs 40% for pure drug. | [2] |
| Meloxicam | Spray-dried microparticles (1:4 drug/Gelucire) | 2.5-fold higher dissolution rate than the physical mixture and 4-fold higher than the drug alone. | [6][10] |
| Glibenclamide | Spray-congealed s-SEDDS with PEG 4000 | 5-fold increase in drug solubilization compared to the pure drug. | [12] |
| Indomethacin (B1671933) | Spray-congealed MPs | 31-fold higher drug solubility than pure γ-IND. | [7] |
Mandatory Visualizations
Caption: Experimental workflow for microparticle formulation using spray congealing.
Conclusion
Spray congealing with Gelucire 50/13 is a robust and effective method for producing microparticles with enhanced biopharmaceutical properties, particularly for poorly water-soluble drugs. The solvent-free nature of the process, coupled with its simplicity and scalability, makes it an attractive technology for pharmaceutical development. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to effectively utilize this technique for the formulation of advanced drug delivery systems. Successful implementation requires careful optimization of process parameters and thorough characterization of the resulting microparticles to achieve the desired product quality and performance.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Gelucire 50-13|Stearoyl Polyoxyl-32 Glycerides Supplier [benchchem.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of carbamazepine-Gelucire 50/13 microparticles prepared by a spray-congealing process using ultrasounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physicochemical Characterization and Dissolution Properties of Meloxicam-Gelucire 50/13 Binary Systems | Faculty of Pharmacy [b.aun.edu.eg]
- 7. Exploring the use of spray congealing to produce solid dispersions with enhanced indomethacin bioavailability: In vitro characterization and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Formulation of Lipid-Based Tableted Spray-Congealed Microparticles for Sustained Release of Vildagliptin: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physicochemical Characterization and Dissolution Properties of Meloxicam-Gelucire 50/13 Binary Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
Application of Gelucire® 50/13 in Gastro-Retentive Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelucire® 50/13, a stearoyl polyoxyl-32 glyceride, is a versatile semi-solid excipient with a melting point of approximately 50°C and a hydrophilic-lipophilic balance (HLB) value of 13.[1][2][3] These characteristics make it a valuable tool in the formulation of various oral dosage forms, including gastro-retentive drug delivery systems (GRDDS). GRDDS are designed to prolong the residence time of a dosage form in the stomach, which can enhance the bioavailability of drugs with a narrow absorption window, improve local drug action in the stomach, and reduce dosing frequency.[4][5]
This document provides detailed application notes and protocols for the formulation and evaluation of Gelucire® 50/13-based gastro-retentive floating drug delivery systems.
Mechanism of Gastro-Retention with Gelucire® 50/13-Based Formulations
Gelucire® 50/13 is often used in combination with a hydrophobic lipidic excipient, such as Gelucire® 43/01, and a gas-generating agent (e.g., sodium bicarbonate) to achieve buoyancy.[3][6] The underlying principle of these floating systems is the reduction of the dosage form's density to less than that of the gastric fluids (approximately 1.004 g/cm³), causing it to float on the stomach contents.[5][7]
Upon contact with gastric fluid, the following events occur:
-
The acidic environment of the stomach reacts with the gas-generating agent (e.g., sodium bicarbonate) to produce carbon dioxide gas.
-
This gas gets entrapped within the lipidic matrix formed by the Gelucires.
-
The entrapped gas lowers the overall density of the dosage form, leading to buoyancy.
-
The hydrophobic nature of the lipid matrix helps to sustain the drug release over an extended period.
Gelucire® 50/13, with its higher HLB value, acts as a release modifier, facilitating the gradual erosion and/or diffusion of the drug from the matrix.[2] The combination of hydrophilic (Gelucire® 50/13) and hydrophobic (e.g., Gelucire® 43/01) grades of Gelucire allows for the modulation of both floating properties and drug release profiles.[6]
Caption: Mechanism of buoyancy in a Gelucire®-based GRDDS.
Data Presentation: Formulation and Evaluation Parameters
The following tables summarize quantitative data from various studies on Gelucire® 50/13-based gastro-retentive formulations.
Table 1: Exemplary Formulations of Gelucire®-Based Gastro-Retentive Systems
| Formulation Code | Drug | Gelucire® 50/13 (mg) | Gelucire® 43/01 (mg) | Other Excipients (mg) | Reference |
| F1 | Cefuroxime Axetil | 50 (for IR portion) | 150 (for SR portion) | Neusilin US2 (adsorbent), Sodium Bicarbonate, HPMC K4M | [6] |
| M-Series | Metronidazole | Varied (in combination with 39/01) | - | Sodium Alginate, CaCO3 | [2] |
| BERH-SD | Berberine HCl | 200 (as solid dispersion) | 100 | HPMC K4M, Sodium Bicarbonate | [8] |
| SBL-F10 | Salbutamol Sulphate | 240 | - | Stearic Acid (60) | [9] |
IR: Immediate Release, SR: Sustained Release
Table 2: In Vitro Buoyancy and Drug Release Characteristics
| Formulation Code | Floating Lag Time (seconds) | Total Floating Time (hours) | Drug Release at 8 hours (%) | Reference |
| Cefuroxime Axetil SR | < 60 | > 12 | ~60% | [6] |
| Famotidine Tablets | < 180 | > 12 | Not specified | [3] |
| BERH Optimized | Not specified | > 8 | 88.46% | [8] |
| Furosemide F4 | Not specified | > 8 | 85.95% | [10] |
Experimental Protocols
The following are detailed protocols for the preparation and evaluation of Gelucire® 50/13-based gastro-retentive floating tablets.
Protocol 1: Preparation of Floating Tablets by Melt Granulation
Melt granulation is a suitable technique for preparing GRDDS with Gelucire® as it avoids the use of organic solvents.[6][11]
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Gelucire® 50/13
-
Gelucire® 43/01 (or other hydrophobic lipid)
-
Gas-generating agent (e.g., Sodium Bicarbonate)
-
Swellable polymer (e.g., HPMC K4M)
-
Adsorbent (e.g., Neusilin US2 or Microcrystalline Cellulose)[6][12]
-
Lubricant (e.g., Magnesium Stearate)
-
Glidant (e.g., Talc)
Equipment:
-
Water bath or heating mantle
-
Mechanical stirrer
-
Sieves
-
Tablet compression machine
Procedure:
-
Melting the Binder: Accurately weigh the required amount of Gelucire® 50/13 and Gelucire® 43/01 and place them in a beaker. Heat the beaker in a water bath to 60-70°C with continuous stirring until a homogenous molten mass is formed.[6]
-
Drug Incorporation: Disperse the accurately weighed API into the molten lipid mixture and stir for 15 minutes to ensure uniform distribution.[6]
-
Granulation: In a separate container, blend the other excipients (gas-generating agent, swellable polymer, adsorbent). While mixing, slowly add the molten drug-lipid mixture to the powder blend. Continue mixing until granules of a suitable size are formed.
-
Sizing: Pass the granules through an appropriate sieve (e.g., #20 mesh) to obtain uniform size.
-
Lubrication: Add the lubricant and glidant to the dried granules and blend for 5 minutes.
-
Compression: Compress the lubricated granules into tablets using a tablet compression machine with appropriate tooling.
References
- 1. melt granulation technique: Topics by Science.gov [science.gov]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Formulation and in vitro evaluation of floating tablets of hydroxypropyl methylcellulose and polyethylene oxide using ranitidine hydrochloride as a model drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expanding the Manufacturing Approaches for Gastroretentive Drug Delivery Systems with 3D Printing Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. japsonline.com [japsonline.com]
- 9. pjps.pk [pjps.pk]
- 10. iosrphr.org [iosrphr.org]
- 11. Preparation and evaluation of diltiazem hydrochloride-gelucire 43/01 floating granules prepared by melt granulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jddtonline.info [jddtonline.info]
Troubleshooting & Optimization
How to prevent drug recrystallization in Gelucire 50/13 solid dispersions
Welcome to the technical support center for Gelucire 50/13 solid dispersions. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent drug recrystallization and ensure the stability of their amorphous solid dispersion formulations.
Troubleshooting Guide: Preventing Drug Recrystallization
Issue: The drug is recrystallizing in my Gelucire 50/13 solid dispersion during storage.
This is a common challenge stemming from the inherent thermodynamic instability of the amorphous state. Recrystallization can compromise the solubility and bioavailability benefits of the solid dispersion. Below are potential causes and actionable solutions.
| Potential Cause | Recommended Action | Rationale |
| High Drug Loading | Decrease the drug-to-Gelucire 50/13 ratio. A common starting point is a ratio of 1:5 or 1:9 (drug:carrier). | Increasing the proportion of Gelucire 50/13 enhances the molecular dispersion of the drug within the carrier matrix, creating a higher energy barrier for nucleation and crystal growth.[1] Insufficient carrier may not be able to effectively solubilize the entire drug load, leading to crystallization.[1] |
| Poor Drug-Carrier Miscibility | Ensure strong intermolecular interactions between the drug and Gelucire 50/13. This can be assessed using techniques like FTIR. | The formation of hydrogen bonds between the drug and the carrier is a key mechanism for stabilizing the amorphous form.[2][3][4] Gelucire's amphiphilic nature can promote these interactions.[1][5] |
| Inadequate Manufacturing Process | Optimize the preparation method (e.g., fusion method, solvent evaporation). Ensure the drug is fully dissolved in the molten Gelucire 50/13 or a common solvent before solidification. | The goal is to achieve a true molecular dispersion. In the fusion method, if the drug doesn't fully dissolve in the molten carrier, undissolved crystals can act as seeds for recrystallization.[6] Rapid cooling is often crucial to "trap" the drug in an amorphous state. |
| Environmental Factors (Moisture/Temperature) | Store the solid dispersion in a tightly sealed container with a desiccant at controlled room temperature. | Moisture can act as a plasticizer, increasing molecular mobility and facilitating recrystallization. Elevated temperatures can also increase the rate of crystallization.[7][8][9] |
| Use of a Single Carrier | Consider adding a third component, such as a hydrophilic polymer (e.g., PVP, HPMC) or a surfactant (e.g., Polysorbate 80). | A ternary system can offer synergistic effects. For instance, a hydrophilic polymer can further inhibit crystallization through specific interactions and by increasing the glass transition temperature (Tg) of the system.[10][11][12] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal drug-to-Gelucire 50/13 ratio to prevent recrystallization?
A1: The optimal ratio is drug-dependent. However, studies have shown that lower drug loadings, such as 1:5 and 1:9 (drug:carrier), are often effective at preventing recrystallization by ensuring the drug is molecularly dispersed within the carrier.[1][13] It is recommended to start with a screening of different ratios and assess the physical stability over time. For carbamazepine, a 1:9 ratio with Gelucire 50/13 showed a significant improvement in solubility and dissolution, suggesting good amorphization.[1]
Q2: How can I tell if my drug has recrystallized?
A2: Several analytical techniques can be used to detect crystallinity.[7][8][9]
-
Powder X-ray Diffraction (pXRD): Amorphous materials produce a halo pattern, while crystalline materials show sharp, distinct peaks. The appearance of sharp peaks in a previously amorphous sample is a clear sign of recrystallization.[2][13]
-
Differential Scanning Calorimetry (DSC): An amorphous solid dispersion will show a single glass transition temperature (Tg). The appearance of a sharp endothermic peak corresponding to the melting point of the crystalline drug indicates recrystallization.[1][6]
-
Hot-Stage Microscopy (HSM): This technique allows for visual observation of the sample as it is heated. The presence of crystalline structures can be directly observed.[2][6]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Changes in the spectral peaks, such as shifts or broadening, can indicate interactions between the drug and carrier. A return to the spectral profile of the pure crystalline drug can suggest recrystallization.[2][4]
Q3: Which method is better for preparing Gelucire 50/13 solid dispersions: the fusion (melt) method or the solvent evaporation method?
A3: Both methods can be effective, and the choice depends on the physicochemical properties of your drug.
-
Fusion/Melt Method: This method is solvent-free and involves melting Gelucire 50/13 (melting point approx. 46-51°C) and dissolving the drug in the molten carrier.[14][15] It is suitable for thermostable drugs. Rapid cooling is essential to prevent phase separation and recrystallization upon cooling.[6]
-
Solvent Evaporation Method: This method is suitable for thermolabile drugs. It involves dissolving both the drug and Gelucire 50/13 in a common volatile solvent, followed by evaporation of the solvent to form the solid dispersion.[2] The key is to ensure complete solvent removal, as residual solvent can act as a plasticizer and promote recrystallization.
Q4: Can Gelucire 50/13 alone always prevent recrystallization?
A4: While Gelucire 50/13 is an effective crystallization inhibitor due to its surfactant properties, it may not be sufficient for all drugs, especially those with a high tendency to crystallize.[2][16] In such cases, incorporating a second polymer (e.g., PVP, HPMC) to form a ternary solid dispersion can provide additional stability.[10][11][17] These polymers can inhibit crystallization by increasing the viscosity of the system and through specific molecular interactions with the drug.[10][11]
Experimental Protocols
Protocol 1: Preparation of Gelucire 50/13 Solid Dispersion by the Fusion Method
-
Weighing: Accurately weigh the required amounts of the active pharmaceutical ingredient (API) and Gelucire 50/13 pellets to achieve the desired drug:carrier ratio (e.g., 1:5).
-
Melting: Place the Gelucire 50/13 pellets in a glass beaker and heat them on a hot plate or in a water bath to approximately 60-70°C, which is about 20°C above its melting point, until completely molten.
-
Dispersion: Gradually add the API powder to the molten Gelucire 50/13 while continuously stirring with a glass rod or magnetic stirrer to ensure a homogenous dispersion. Continue stirring until the drug is completely dissolved, which can be visually confirmed by the formation of a clear solution.[14]
-
Rapid Cooling: Immediately transfer the molten mixture onto a stainless steel plate or into an ice bath to facilitate rapid solidification. This step is critical to quench the system and prevent drug recrystallization upon cooling.
-
Pulverization and Sieving: Once solidified, scrape the solid mass and pulverize it using a mortar and pestle. Sieve the resulting powder to obtain a uniform particle size.
-
Storage: Store the final powder in a tightly sealed container with a desiccant at controlled room temperature to protect it from moisture and heat.
Protocol 2: Characterization by Powder X-ray Diffraction (pXRD)
-
Sample Preparation: Pack a small amount of the solid dispersion powder into the sample holder. Ensure the surface is smooth and level.
-
Instrument Setup: Place the sample holder into the pXRD instrument. Set the appropriate parameters (e.g., Cu Kα radiation, voltage, current, scan range from 5° to 40° 2θ, and scan speed).
-
Data Acquisition: Run the analysis to obtain the diffraction pattern.
-
Data Analysis: Analyze the resulting diffractogram. A broad halo with no distinct, sharp peaks indicates an amorphous state. The presence of sharp Bragg peaks indicates that the drug is in a crystalline state. Compare the diffractogram of the solid dispersion with those of the pure API and Gelucire 50/13.
Visual Guides
References
- 1. scielo.br [scielo.br]
- 2. Solid Dispersion of Ursolic Acid in Gelucire 50/13: a Strategy to Enhance Drug Release and Trypanocidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. ovid.com [ovid.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Advances in the development of amorphous solid dispersions: The role of polymeric carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using Polymers as Crystal Inhibitors to Prevent the Crystallization of the Rotigotine Patch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. Preparation of Solid Dispersion of Everolimus in Gelucire 50/13 using Melt Granulation Technique for Enhanced Drug Release -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 14. ejmanager.com [ejmanager.com]
- 15. Gelucire® 50/13 ⋅ Gattefossé [gattefosse.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Drug Loading in Gelucire 50/13 Formulations
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on maximizing drug loading capacity in Gelucire 50/13 formulations. It offers troubleshooting solutions and answers to frequently asked questions encountered during experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the formulation process, providing potential causes and actionable solutions.
1. Issue: Low Drug Loading or Poor Solubility in Molten Gelucire 50/13
-
Question: I am unable to dissolve a sufficient amount of my active pharmaceutical ingredient (API) in molten Gelucire 50/13. What could be the reason, and how can I improve it?
-
Answer: Low drug loading in Gelucire 50/13 can be attributed to several factors, including the inherent solubility of the API in the lipid matrix and potential thermodynamic limitations. Gelucire 50/13, an amphiphilic excipient, enhances solubility through mechanisms like micellar solubilization and improved wetting.[1][2] However, its capacity is not unlimited.
Solutions:
-
Increase Carrier Ratio: Systematically increase the ratio of Gelucire 50/13 to the drug. Studies have shown that a higher proportion of Gelucire 50/13 generally leads to increased drug solubility and dissolution.[1][3][4] For instance, in a study with nevirapine, increasing the Gelucire ratio enhanced the drug's solubility.[3]
-
Incorporate a Co-solvent: During the preparation process (e.g., melt method), a small amount of a suitable solvent can be used to pre-dissolve the drug before adding it to the molten Gelucire 50/13.[3] Ensure the solvent is fully removed during a subsequent drying step.
-
Add a Surfactant: The inclusion of a third component, a surfactant, can create a ternary amorphous solid dispersion, which may further enhance drug solubilization.[5]
-
Temperature Optimization: Ensure the processing temperature is adequate to keep the Gelucire 50/13 in a molten state (melting range is 46-51°C) but not so high as to cause drug degradation.[6]
-
2. Issue: Drug Recrystallization Upon Cooling or During Storage
-
Question: My formulation appears homogenous when molten, but the drug crystallizes out upon cooling or over time. How can I prevent this?
-
Answer: Drug recrystallization is a common stability issue in solid dispersions, often occurring when the drug is loaded beyond its saturation point in the carrier or when the system is not thermodynamically stable. The amorphous drug within the dispersion has a natural tendency to return to its more stable crystalline form.
Solutions:
-
Rapid Cooling (Quenching): Cooling the molten mixture rapidly in an ice bath can "freeze" the drug in its amorphous, dispersed state, preventing nucleation and crystal growth.[3]
-
Incorporate a Polymer/Stabilizer: Adding a polymer like PVPVA or a drying adjuvant such as silicon dioxide can help stabilize the amorphous form of the drug and prevent recrystallization.[2][5] Surfactants like Gelucires themselves are known to inhibit drug recrystallization.[2]
-
Optimize Drug-to-Carrier Ratio: A higher concentration of the carrier can better maintain the drug in a dispersed state. Determining the optimal drug-to-carrier ratio is crucial as higher drug loading can lead to phase separation and subsequent crystallization.[7]
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug in the final formulation. The absence of the drug's characteristic melting peak in DSC and crystalline peaks in XRD indicates a successful amorphous solid dispersion.[2][3][4]
-
3. Issue: Phase Separation of the Drug and Excipient
-
Question: I am observing phase separation in my Gelucire 50/13 formulation, especially at higher drug loads. What causes this and how can it be mitigated?
-
Answer: Phase separation can occur when the drug and Gelucire 50/13 are not fully miscible at the intended concentration, leading to a non-homogenous mixture. This can compromise content uniformity and dissolution performance.
Solutions:
-
Miscibility Assessment: Before formulation, perform miscibility studies to understand the solubility of your drug in Gelucire 50/13 at different temperatures.
-
Hot-Melt Extrusion (HME): HME provides intensive mixing at elevated temperatures, which can improve the homogeneity of the formulation and create a stable solid dispersion, potentially preventing phase separation.[8][9]
-
Inclusion of Adsorbents: For semi-solid or sticky formulations, adsorbents like Neusilin US2 or Sylysia 350 can be used to create a free-flowing powder, which can also help maintain the drug's distribution.[3][10][11]
-
Frequently Asked Questions (FAQs)
1. What is the primary mechanism by which Gelucire 50/13 enhances drug loading and solubility?
Gelucire 50/13 is a non-ionic, water-dispersible surfactant composed of mono-, di-, and triglycerides, as well as polyethylene (B3416737) glycol (PEG) esters.[4][10][12] Its ability to enhance drug loading and solubility stems from several properties:
-
Amphiphilic Nature: It has both hydrophilic (water-loving) and lipophilic (oil-loving) parts, allowing it to act as a bridge between the aqueous environment and a poorly soluble drug.[1]
-
Micellar Solubilization: Upon contact with aqueous media, it can self-emulsify to form fine dispersions or microemulsions, encapsulating the drug within micelles and increasing its apparent solubility.[1][3][10]
-
Improved Wettability: It reduces the interfacial tension between the drug particles and the dissolution medium, improving wettability and facilitating faster dissolution.[10][13]
-
Formation of Amorphous Solid Dispersions: By dispersing the drug at a molecular level in its matrix, it can convert the crystalline form of the drug into a more soluble, higher-energy amorphous form.[2][3][4]
2. What are the typical drug-to-Gelucire 50/13 ratios used in formulations?
The optimal ratio is highly drug-dependent. However, literature reports a wide range of ratios being investigated:
-
Studies often start with ratios like 1:1, 1:2, 1:3, and 1:4 (drug:Gelucire) and can go up to 1:9 or even higher to maximize solubility.[1][3]
-
For carbamazepine, a 1:9 ratio with Gelucire 50/13 showed the highest solubility enhancement.[1]
-
For nevirapine, a 1:4 ratio was selected for further development based on solubility and final formulation bulk.[3]
-
For everolimus, an optimized ratio of 1:5 (drug:Gelucire 50/13) with microcrystalline cellulose (B213188) was found to be effective.[14]
It is essential to experimentally determine the ideal ratio for each specific API to balance drug loading, physical stability, and dissolution performance.
3. Which manufacturing techniques are most suitable for preparing Gelucire 50/13 solid dispersions?
Several techniques can be employed, with the choice depending on the drug's properties, desired formulation characteristics, and available equipment.
-
Melt Method/Fusion: This is a simple and common method where the drug is incorporated into molten Gelucire 50/13.[3][10] It avoids the use of organic solvents.
-
Hot-Melt Extrusion (HME): This technique is highly efficient for producing homogenous amorphous solid dispersions. Gelucire 50/13 acts as a plasticizer in HME, reducing the required processing temperature, which is beneficial for heat-sensitive drugs.[5][9][15]
-
Solvent Evaporation Method: In this method, the drug and carrier are dissolved in a common solvent, which is then evaporated.[2][16] This can be useful for thermolabile drugs but requires handling and removal of organic solvents.
-
Spray Drying: This technique can produce microparticles of the drug dispersed in Gelucire 50/13.[4]
Data Presentation
Table 1: Effect of Drug:Gelucire 50/13 Ratio on Solubility Enhancement
| Drug | Drug:Carrier Ratio (w/w) | Formulation Method | Solubility Enhancement (Fold Increase vs. Pure Drug) | Reference |
| Carbamazepine | 1:9 | Hot Melt Extrusion | ~3 | [1] |
| Meloxicam | 1:4 | Spray Drying | ~6.3 (vs. ~1.6 for physical mixture) | [4] |
| Indomethacin (B1671933) | 1:4 | Hot Melt | ~3.5 | [13] |
| Cefuroxime Axetil | 1:1.5 | Melt Granulation | ~8 | [10] |
| Loratadine | 1:9 (10% Gelucire) | Solvent Evaporation | ~100 | [17] |
| Bosentan | N/A (8% Gelucire) | Fusion | ~8 | [11] |
Note: Solubility enhancement can vary based on the specific experimental conditions and the medium used for testing.
Experimental Protocols
1. Protocol: Preparation of Solid Dispersion by Melt Method
-
Weigh the required amounts of the API and Gelucire 50/13 to achieve the desired drug-to-carrier ratio (e.g., 1:1, 1:2, 1:4).
-
Place the Gelucire 50/13 in a suitable container (e.g., a glass beaker or china dish) and heat it on a hot plate or in a water bath to approximately 10-20°C above its melting point (e.g., 60-70°C).
-
Once the Gelucire 50/13 is completely molten, gradually add the API while stirring continuously to ensure uniform distribution.
-
Continue stirring until a homogenous, clear melt is obtained.
-
Remove the container from the heat source and cool it rapidly in an ice bath to solidify the mixture and promote the formation of an amorphous dispersion.[3]
-
The resulting solid mass can be pulverized using a mortar and pestle and then sieved to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator to protect it from moisture.
2. Protocol: Characterization by Differential Scanning Calorimetry (DSC)
-
Accurately weigh 3-5 mg of the sample (pure API, pure Gelucire 50/13, physical mixture, or solid dispersion) into an aluminum DSC pan.
-
Seal the pan hermetically. An empty sealed pan should be used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 300°C), depending on the melting points of the components.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram. The disappearance or significant broadening and shifting of the API's melting endotherm in the solid dispersion sample compared to the pure API suggests a reduction in crystallinity and the formation of an amorphous state.[4]
Visualizations
Caption: Workflow for preparing and characterizing Gelucire 50/13 solid dispersions.
Caption: Decision tree for troubleshooting common formulation issues.
References
- 1. scielo.br [scielo.br]
- 2. Solid Dispersion of Ursolic Acid in Gelucire 50/13: a Strategy to Enhance Drug Release and Trypanocidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Physicochemical Characterization and Dissolution Properties of Meloxicam-Gelucire 50/13 Binary Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EXCIPIENT TECHNOLOGY - Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients [drug-dev.com]
- 6. Gelucire® 50/13 ⋅ Gattefossé [gattefosse.com]
- 7. ejmanager.com [ejmanager.com]
- 8. jddtonline.info [jddtonline.info]
- 9. Harnessing lipids as plasticizers in hot-melt extrusion: a gateway to innovation | Gattefossé [gattefosse.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. japsonline.com [japsonline.com]
- 12. rjptonline.org [rjptonline.org]
- 13. Improvement of solubility and dissolution rate of indomethacin by solid dispersions in Gelucire 50/13 and PEG4000 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation of Solid Dispersion of Everolimus in Gelucire 50/13 using Melt Granulation Technique for Enhanced Drug Release -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 15. jddtonline.info [jddtonline.info]
- 16. researchgate.net [researchgate.net]
- 17. Enhancement of Solubility and Dissolution Rate of Loratadine with Gelucire 50/13 | Semantic Scholar [semanticscholar.org]
Technical Support Center: Modulating Drug Release from Gelucire 50/13 Matrices
Welcome to the technical support center for modulating drug release from Gelucire 50/13 matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of Gelucire 50/13 in solid oral dosage forms.
Troubleshooting Guide
This section addresses common issues encountered during the formulation and testing of Gelucire 50/13 matrices.
| Problem | Potential Cause | Suggested Solution |
| Unexpectedly Fast Drug Release | High drug loading, leading to a more porous matrix.[1] | Decrease the drug-to-Gelucire 50/13 ratio.[2] Consider incorporating a hydrophobic release-retarding agent like cetostearyl alcohol or stearic acid.[3][4] |
| Use of hydrophilic excipients that promote rapid matrix erosion.[3] | Replace or reduce the concentration of hydrophilic additives. Blend Gelucire 50/13 with a more hydrophobic grade, such as Gelucire 43/01.[5][6][7] | |
| Insufficient mixing of drug and Gelucire 50/13 during the molten stage. | Ensure homogeneous dispersion of the drug in the molten Gelucire 50/13 by using adequate stirring speed and time.[4] | |
| Incomplete or Slow Drug Release | Drug recrystallization within the matrix upon cooling. | Employ a rapid cooling method (e.g., ice bath) to trap the drug in an amorphous or finely dispersed state.[8] |
| High proportion of hydrophobic excipients in the formulation. | Increase the proportion of Gelucire 50/13 or incorporate a hydrophilic polymer like Polyethylene Glycol (PEG) 6000 to enhance water uptake and matrix erosion.[3] | |
| Low drug-to-carrier ratio for poorly soluble drugs. | Increase the concentration of Gelucire 50/13 to enhance the solubilization of the drug.[2] | |
| High Variability in Dissolution Profiles (Batch-to-Batch) | Inconsistent cooling rates during preparation.[8] | Standardize the cooling process (slow vs. fast cooling) to ensure consistent matrix properties.[8] |
| Particle size variation of the solidified mass. | Pulverize and sieve the solidified drug-Gelucire 50/13 mixture to obtain a uniform particle size distribution before further processing. | |
| Aging effects on the matrix. | Be aware that drug release can increase upon storage.[8] Conduct stability studies to understand the long-term release behavior. | |
| Poor Flowability and Sticking During Tableting | Waxy and adhesive nature of Gelucire 50/13.[9] | Incorporate an adsorbent like Sylysia 350 or Aerosil 200 to improve flow properties and reduce sticking.[5][6][9] |
| Low melting point of the formulation. | Consider incorporating a higher melting point excipient or using a cooling system during compression. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of drug release from Gelucire 50/13 matrices?
A1: Drug release from Gelucire 50/13 matrices is primarily governed by erosion of the matrix.[1][10] This process is often dominated by swelling and subsequent disintegration of the matrix rather than simple dissolution of the base.[1][10]
Q2: How does the drug-to-Gelucire 50/13 ratio affect drug release?
A2: Increasing the ratio of Gelucire 50/13 to the drug generally leads to an increased drug release rate, particularly for poorly water-soluble drugs. This is attributed to factors such as decreased drug particle size, improved wettability, and enhanced solubilization.[11] For highly water-soluble drugs, a higher proportion of Gelucire 50/13 can lead to a decrease in the release rate.[3][4]
Q3: Can Gelucire 50/13 be used for both immediate and sustained-release formulations?
A3: Yes, Gelucire 50/13 is versatile. Due to its hydrophilic nature (HLB of 13), it is often used to enhance the dissolution of poorly soluble drugs for immediate-release formulations.[9][12][13] For sustained release, it can be blended with hydrophobic excipients like Gelucire 43/01, cetostearyl alcohol, or stearic acid to retard drug release.[3][4][5][6][14]
Q4: How do preparation methods influence the drug release from Gelucire 50/13 matrices?
A4: The cooling rate during the preparation of the solid dispersion can significantly impact drug release. A rapid cooling rate can sometimes result in a slower initial release rate.[8] The manufacturing technique, such as melt granulation or spray congealing, also affects the final properties of the matrix and, consequently, the drug release profile.[11][15]
Q5: What are some key characterization techniques for Gelucire 50/13 formulations?
A5: Several techniques are essential for characterizing Gelucire 50/13 formulations:
-
Differential Scanning Calorimetry (DSC): To assess the physical state of the drug (crystalline or amorphous) within the matrix and to check for drug-excipient interactions.[12][16]
-
X-Ray Powder Diffraction (XRPD): To confirm the crystallinity or amorphization of the drug in the formulation.[12][15][16]
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and the distribution of the drug within the matrix.[15][16]
-
In Vitro Dissolution Studies: To determine the drug release profile under specific conditions.[3][4]
Experimental Protocols
Preparation of Solid Dispersion by Fusion Method
-
Accurately weigh the required amounts of Gelucire 50/13 and the active pharmaceutical ingredient (API).
-
Melt the Gelucire 50/13 in a suitable vessel by heating it to approximately 10-20°C above its melting point (around 60-70°C) on a hot plate or in a water bath.[4][17]
-
Gradually add the API to the molten Gelucire 50/13 with continuous stirring to ensure a homogeneous dispersion.[4]
-
Maintain stirring for a specified period (e.g., 30 minutes) to ensure complete mixing.[4]
-
Solidify the molten mixture by cooling. This can be done rapidly in an ice bath or slowly at ambient temperature, depending on the desired matrix characteristics.[8]
-
Pulverize the resulting solid mass using a mortar and pestle.
-
Sieve the pulverized powder to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
In Vitro Dissolution Testing
-
Apparatus: USP Apparatus Type II (Paddle method) is commonly used.[16]
-
Dissolution Medium: Select a suitable dissolution medium, such as 0.1 N HCl, phosphate (B84403) buffer (e.g., pH 6.8 or 7.4), or distilled water, often with the addition of a surfactant like Sodium Lauryl Sulfate (SLS) for poorly soluble drugs.[16] The volume is typically 900 ml.[16]
-
Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5°C.[16]
-
Paddle Speed: Set the paddle speed to a specified rate, commonly 50 rpm.[16]
-
Procedure:
-
Place the Gelucire 50/13 matrix tablet or capsule in the dissolution vessel.
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a suitable filter (e.g., 0.45 µm).[16]
-
-
Analysis: Analyze the concentration of the dissolved drug in the filtered samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Data Presentation
Table 1: Effect of Drug:Gelucire 50/13 Ratio on Drug Release of Cilnidipine[2]
| Drug:Gelucire 50/13 Ratio | Cumulative Drug Release (%) at 15 minutes |
| 1:1 | 40 |
| 1:2 | 70 |
| 1:3 | 93 |
Table 2: Effect of Gelucire 50/13 Concentration on Salbutamol (B1663637) Sulphate Release[5]
| Drug:Gelucire 50/13 Ratio | Cumulative Drug Release (%) at 6 hours |
| 1:25 | ~100 |
| 1:40 | ~60 |
Table 3: Solubility Enhancement of Carbamazepine with Different Carriers (1:9 Drug:Carrier Ratio)[3]
| Carrier | Solubility Increase (fold) |
| Gelucire® 50/13 | 2.90 |
| PEG 6000 | 1.94 |
| PEG 4000:PEG 6000 (1:1) | 1.79 |
| PEG 4000 | 1.71 |
Visualizations
References
- 1. An evaluation of the mechanisms of drug release from glyceride bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Suitability of Gelucire 50/13 for controlled release formulation of salbutamol sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pjps.pk [pjps.pk]
- 5. tandfonline.com [tandfonline.com]
- 6. Modulating drug release profiles by lipid semi solid matrix formulations for BCS class II drug--an in vitro and an in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. An investigation into the effects of preparation conditions and storage on the rate of drug release from pharmaceutical glyceride bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. academic.oup.com [academic.oup.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. journals.ipinnovative.com [journals.ipinnovative.com]
- 15. Preparation of Solid Dispersion of Everolimus in Gelucire 50/13 using Melt Granulation Technique for Enhanced Drug Release -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 16. Physicochemical Characterization and Dissolution Properties of Meloxicam-Gelucire 50/13 Binary Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
Addressing physical instability and aging of Gelucire 50/13 formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gelucire 50/13 formulations. The information addresses common issues related to physical instability and aging.
Frequently Asked Questions (FAQs)
Q1: What is Gelucire 50/13 and what are its common applications?
Gelucire 50/13 is a semi-solid, waxy excipient composed of polyglycolized glycerides.[1] It is prepared by the alcoholysis of natural oils with polyethylene (B3416737) glycols (PEG), resulting in a mixture of mono-, di-, and triesters of glycerides of long-chain fatty acids and PEG esters.[1] Its amphiphilic nature and varying physical characteristics make it suitable for a range of pharmaceutical applications.[1] Gelucire 50/13 is primarily used in the development of controlled-release and solubility-enhanced formulations for oral drug delivery.[1][2][3]
Q2: What are the known physical instability issues associated with Gelucire 50/13?
Gelucire 50/13 formulations are known to exhibit physical instability during storage, which can manifest as:
-
Changes in Drug Release: An increase in the drug dissolution rate is a common observation upon aging, particularly at elevated temperatures.[4][5][6]
-
Polymorphic Transformation: Gelucire 50/13 can exist in different crystalline forms with distinct melting points. Over time, it can transform to a higher melting point form, which can affect formulation properties.[4][5]
-
"Blooming": This phenomenon involves the formation of crystals on the surface of the formulation during storage.[4][5] This is not just a molecular rearrangement but a gross redistribution of components that can alter the physical integrity of the lipid base.[4][5]
-
Surface Cracking: Aging can lead to the development of surface cracks in the formulation.[6]
Q3: How do storage conditions affect the stability of Gelucire 50/13 formulations?
Storage temperature is a critical factor. Studies have shown that storage at higher temperatures (e.g., 37°C) can accelerate the transformation to a higher melting point form and lead to a more significant increase in dissolution rates compared to storage at lower temperatures (e.g., 20°C).[4][5] Short-term stability studies have also indicated a slight increase in dissolution rate at high temperatures.[1]
Q4: How does the preparation method influence the stability and drug release from Gelucire 50/13?
The cooling rate during the solidification of molten Gelucire 50/13 can significantly impact its properties. Slower cooling can lead to more rapid erosion of the Gelucire 50/13 matrix.[7][8] For instance, studies with theophylline (B1681296) solid dispersions showed that rapid cooling resulted in amorphous dispersions with slower release profiles, while slow cooling allowed for partial recrystallization, which accelerated erosion.[6]
Troubleshooting Guide
Issue 1: I am observing an unexpected increase in the dissolution rate of my Gelucire 50/13 formulation over time.
-
Possible Cause 1: Polymorphic Transformation and "Blooming".
-
Explanation: Gelucire 50/13 can undergo a polymorphic transition to a more stable, higher melting point form upon storage.[4][5] This, along with the phenomenon of "blooming" where crystals form on the surface, can alter the matrix integrity and lead to faster drug release.[4][5]
-
Troubleshooting Steps:
-
Characterize the solid state: Use Differential Scanning Calorimetry (DSC) to detect changes in melting point and Powder X-ray Diffraction (PXRD) to identify polymorphic forms.[2][9]
-
Visualize the surface morphology: Employ Scanning Electron Microscopy (SEM) to observe any surface crystal growth ("blooming") or cracking.[4][5]
-
Control storage conditions: Store formulations at controlled, lower temperatures to slow down these transformations.[4][5]
-
Consider stabilizers: The inclusion of stabilizers in the formulation may be necessary for long-term storage.[6]
-
-
-
Possible Cause 2: Formulation Composition.
-
Explanation: The drug-to-carrier ratio can influence the stability of the formulation.[10] Hydrophilic additives can also increase water uptake and accelerate matrix erosion.[1][11]
-
Troubleshooting Steps:
-
Optimize drug loading: Investigate different drug-to-Gelucire 50/13 ratios to find a more stable composition.
-
Evaluate excipients: If using other excipients, assess their impact on the stability of the Gelucire matrix. Hydrophobic additives like stearic acid can help retard drug release.[1]
-
-
Issue 2: My Gelucire 50/13 formulation shows batch-to-batch variability in drug release.
-
Possible Cause: Inconsistent Cooling Rate during Manufacturing.
-
Explanation: The rate at which the molten Gelucire 50/13 formulation is cooled significantly affects its crystalline structure and, consequently, its erosion and drug release characteristics.[6][7][8]
-
Troubleshooting Steps:
-
Standardize the cooling process: Implement a controlled and reproducible cooling protocol during manufacturing.
-
Characterize batches: Use DSC to compare the thermal properties of different batches to ensure consistency.
-
-
Quantitative Data Summary
Table 1: Influence of Storage Conditions on Drug Release from Gelucire 50/13 Formulations
| Drug | Storage Temperature (°C) | Storage Duration (days) | Observed Change in Dissolution Rate | Reference |
| Paracetamol | 37 | 180 | Marked increase | [4][5] |
| Caffeine | 37 | 180 | Increase | [4][5] |
| Paracetamol | 20 | 180 | Noticeable increase | [4][5] |
| Caffeine | 20 | 180 | Noticeable increase | [4][5] |
| Salbutamol Sulphate | High Temperature | Short-term | Slight increase | [1] |
Table 2: Polymorphic Forms of Gelucire 50/13
| Polymorphic Form | Melting Point (°C) | Stability | Transformation upon Storage | Reference |
| Form 1 | 38 | Less stable | Transforms to higher melting form | [4][5] |
| Form 2 | 43 | More stable | - | [4][5] |
Experimental Protocols
1. Differential Scanning Calorimetry (DSC) for Thermal Analysis
-
Objective: To determine the melting point and thermal behavior of Gelucire 50/13 formulations and to detect polymorphic transitions.
-
Methodology:
-
Accurately weigh 4-5 mg of the sample into an aluminum DSC pan.[12]
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate, typically 10°C/min, over a temperature range of 30°C to 300°C.[12]
-
Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.[12]
-
Record the heat flow as a function of temperature. The melting endotherm of Gelucire 50/13 is typically observed around 45°C.[13]
-
2. Powder X-ray Diffraction (PXRD) for Solid-State Characterization
-
Objective: To identify the crystalline or amorphous nature of the drug within the Gelucire 50/13 matrix and to detect polymorphic changes.
-
Methodology:
-
Prepare a flat sample of the formulation powder.
-
Mount the sample in the PXRD instrument.
-
Scan the sample over a 2θ range of 4-40°.[14]
-
Characteristic peaks for Gelucire 50/13 are typically observed around 19° and 23° 2θ.[13] The absence or broadening of drug-specific peaks indicates a reduction in crystallinity or conversion to an amorphous state.[13][15]
-
3. Scanning Electron Microscopy (SEM) for Surface Morphology
-
Objective: To visualize the surface topography of the Gelucire 50/13 formulation and to identify phenomena like "blooming" and surface cracking.
-
Methodology:
-
Mount the sample onto an aluminum stub using double-sided adhesive tape.
-
Sputter-coat the sample with a conductive material (e.g., gold or palladium) to prevent charging.
-
Introduce the coated sample into the SEM chamber.
-
Acquire images at various magnifications to observe the surface features.
-
Visualizations
Caption: Troubleshooting workflow for addressing dissolution instability.
Caption: Mechanism of Gelucire 50/13 aging leading to instability.
References
- 1. pjps.pk [pjps.pk]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Role of blooming in determining the storage stability of lipid-based dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gelucire 50-13|Stearoyl Polyoxyl-32 Glycerides Supplier [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. An investigation into the effects of preparation conditions and storage on the rate of drug release from pharmaceutical glyceride bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. Solid Dispersion of Ursolic Acid in Gelucire 50/13: a Strategy to Enhance Drug Release and Trypanocidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
Overcoming tackiness and sticking issues of Gelucire 50/13 during tableting
Welcome to the technical support center for troubleshooting issues related to the tableting of formulations containing Gelucire 50/13. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common challenges such as tackiness and sticking during the manufacturing of solid dosage forms.
Frequently Asked Questions (FAQs)
Q1: What is Gelucire 50/13 and why is it used in pharmaceutical formulations?
A1: Gelucire 50/13, also known as Stearoyl polyoxyl-32 glycerides, is a nonionic, water-dispersible surfactant.[1][2] It is a semi-solid excipient with a melting point of approximately 50°C and a high Hydrophilic-Lipophilic Balance (HLB) value of 13.[3][4] Its primary functions in pharmaceutical formulations are to act as a solubilizer and bioavailability enhancer for poorly water-soluble active pharmaceutical ingredients (APIs).[1][2] It can self-emulsify in aqueous media to form a fine dispersion, which can improve drug dissolution and absorption.[1][2]
Q2: My Gelucire 50/13 formulation is extremely tacky and difficult to handle. Is this normal?
A2: Yes, it is a well-documented characteristic of Gelucire 50/13 to be sticky and tacky.[5][6] This inherent property can lead to significant challenges during formulation development, particularly in processes like tableting, where it can cause poor powder flow and sticking to tablet punches and dies.[4][7]
Q3: What are the primary causes of tackiness and sticking when using Gelucire 50/13 in tableting?
A3: The primary cause is the low melting point and waxy nature of Gelucire 50/13.[7] Heat generated during the compression process can soften the excipient, leading to adherence to metal surfaces of the tablet press. Additionally, environmental factors like high temperature and humidity can exacerbate these issues by affecting the physical state of Gelucire 50/13.[8]
Q4: How can I reduce the tackiness of my Gelucire 50/13 formulation?
A4: A common and effective strategy is to adsorb the Gelucire 50/13, often as a molten solid dispersion with the API, onto an inert carrier with a high surface area.[4][9] This process creates a dry, free-flowing powder that is more suitable for tableting.[5] Commonly used adsorbents include:
-
Microcrystalline cellulose (B213188) (MCC)[10]
-
Colloidal silicon dioxide (e.g., Aerosil 200)[7]
-
Precipitated silica (B1680970) (e.g., Sylysia 350)[4]
Q5: Are there specific ratios of Gelucire 50/13 to adsorbent that are recommended?
A5: The optimal ratio will depend on the specific API and other excipients in your formulation. However, published studies provide some guidance. For example, a successful formulation of a solid dispersion of everolimus (B549166) used a weight ratio of 1:5:10 for the drug, Gelucire 50/13, and microcrystalline cellulose, respectively, which resulted in uniform and free-flowing granules.[10] In another study, only a solid dispersion prepared with 20% (w/w) silicon dioxide resulted in a dry and fragile mass that could be milled into a homogenous powder.[5] It is crucial to perform optimization studies to find the best ratio for your specific application.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the tableting of Gelucire 50/13 formulations.
Issue 1: Poor Powder Flow of Granules
-
Symptom: The powder blend does not flow consistently from the hopper into the die cavity of the tablet press.
-
Troubleshooting Workflow:
References
- 1. Gelucire® 50/13 ⋅ Gattefossé [gattefosse.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Physicochemical Characterization and Dissolution Properties of Meloxicam-Gelucire 50/13 Binary Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Solid Dispersion of Ursolic Acid in Gelucire 50/13: a Strategy to Enhance Drug Release and Trypanocidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. archives.ijper.org [archives.ijper.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Preparation of Solid Dispersion of Everolimus in Gelucire 50/13 using Melt Granulation Technique for Enhanced Drug Release -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 11. japsonline.com [japsonline.com]
Technical Support Center: Enhancing the Flow Properties of Gelucire® 50/13 Powders
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to improve the flow properties of Gelucire® 50/13 powders. Below you will find frequently asked questions and a troubleshooting guide to address common challenges encountered during formulation development.
Frequently Asked Questions (FAQs)
Q1: Why does my Gelucire® 50/13 powder exhibit poor flowability?
A1: Gelucire® 50/13 is a semi-solid, waxy excipient.[1][2] Its inherent tackiness and sticky nature can lead to strong inter-particle cohesion, resulting in poor powder flow.[1][3] This can be a significant challenge during manufacturing processes like tablet compression and capsule filling.[1]
Q2: What are the most common strategies to improve the flow of Gelucire® 50/13 powders?
A2: The most prevalent and effective strategy is to adsorb the molten or dissolved Gelucire® 50/13 onto a carrier with a large surface area.[1][4] This creates a dry powder with significantly improved flow characteristics. Commonly used adsorbents include:
-
Mesoporous Silica: Various grades of silicon dioxide such as Sylysia 350, Syloid® XDP, and Neusilin® US2 are highly effective due to their high specific surface area and porosity.[1][4][5]
-
Microcrystalline Cellulose (MCC): MCC is another widely used excipient that can improve the flow properties of Gelucire® 50/13 solid dispersions.[2][3]
-
Lactose Monohydrate: This has also been used as an adsorbent to create free-flowing powders from the sticky Gelucire® 50/13.[6]
Q3: How do glidants improve the flowability of Gelucire® 50/13 formulations?
A3: Glidants reduce inter-particle friction and cohesion, which are the primary causes of poor powder flow.[7][8] They work by adhering to the surface of the Gelucire® 50/13 particles, creating a smoother surface that allows particles to move more freely past one another.[7] This reduction in friction leads to a lower angle of repose and improved powder flow.[7][8]
Q4: Can the manufacturing process itself influence the flow properties of Gelucire® 50/13 powders?
A4: Absolutely. Techniques like spray congealing are particularly well-suited for Gelucire® 50/13.[9][10] This process involves atomizing the molten drug-Gelucire® mixture, which then solidifies into spherical microparticles upon cooling.[9][11] These spherical particles generally exhibit excellent flow properties and can be directly used for capsule filling or tableting.[9][10] Melt granulation is another technique where Gelucire® 50/13 acts as a meltable binder, and the resulting granules can have improved flow.[12]
Q5: How can I quantitatively assess the improvement in flow properties?
A5: The flowability of powders is typically characterized by several key parameters:
-
Angle of Repose (θ): This is the angle of the conical pile formed when a powder is poured onto a horizontal surface. A lower angle of repose indicates better flowability.
-
Carr's Index (CI): This is calculated from the bulk and tapped densities of the powder and is an indication of its compressibility. Lower values suggest better flow.
-
Hausner Ratio (HR): This is also derived from the bulk and tapped densities. An HR value close to 1 indicates good flowability.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Powder is sticky and cannot be milled into a free-flowing powder. | The inherent tacky nature of Gelucire® 50/13 is not sufficiently overcome.[3][4] | Increase the proportion of the adsorbent (e.g., silicon dioxide, microcrystalline cellulose) in your formulation.[4] Ensure thorough mixing to allow for complete adsorption of the Gelucire®. |
| Powder adheres to equipment (e.g., hopper walls, tablet punches). | High inter-particle friction and adhesion due to the waxy nature of Gelucire® 50/13.[1][13] | Incorporate a suitable glidant, such as colloidal silicon dioxide or talc, into your powder blend.[7][8] Consider using specialized tooling with higher hardness for tablet compression.[13] |
| Inconsistent tablet weight or capsule fill. | Poor and erratic powder flow from the hopper into the die or capsule shell. | Improve the flowability of the powder blend by adding an optimal concentration of a glidant.[7][13] Consider process optimization, such as adjusting the speed of the tablet press or using forced feeders.[13] |
| Bridging or arching of the powder in the hopper. | Strong cohesive forces between the Gelucire® 50/13 particles. | Enhance the flow properties by adsorbing the Gelucire® 50/13 onto a carrier with a high surface area.[1][4] Ensure the powder is completely dry, as excess moisture can exacerbate sticking.[13] |
Data on Improved Flow Properties of Gelucire® 50/13 Formulations
The following table summarizes experimental data from various studies, demonstrating the improvement in flow properties of Gelucire® 50/13 when formulated with different excipients.
| Formulation | Angle of Repose (θ) | Carr's Index (%) | Hausner Ratio | Flow Character | Reference(s) |
| Pure Drug (Bosentan) | 43° | 31% | 1.36 | Poor | [1] |
| Gelucire® 50/13 Solid Dispersion with Sylysia 350 | - | - | - | Good | [1] |
| Gelucire® 50/13 Pellets | 23.38° ± 1.6° to 25.12° ± 1.9° | 14.89% ± 1.1% to 18.43% ± 0.8% | 1.19 ± 0.2 to 1.22 ± 0.4 | Good | [14] |
| Gelucire® 50/13 Solid Dispersion with Lactose Monohydrate | 26.38° ± 0.27° | 14.14% ± 0.52% | - | Good | [6] |
| Gelucire® 50/13 Lipid-Based Solid Dispersion (Optimized) | 22.352° | 12.863% | 1.147 | Excellent | [15] |
| Cefixime Solid Dispersion with Gelucire® 50/13 | 26.4° ± 0.4° | 16.3% ± 0.29% | 1.19 ± 0.35 | Good | [16] |
Experimental Protocols
Methodology for Determination of Powder Flow Properties
1. Angle of Repose (Fixed Funnel Method)
-
Apparatus: A funnel with a specified orifice diameter, a horizontal surface, and a means to measure the height and radius of the resulting powder cone.
-
Procedure:
-
Clamp the funnel at a fixed height above the horizontal surface.
-
Carefully pour the powder blend through the funnel until the apex of the powder cone just touches the tip of the funnel.
-
Measure the height (h) and the radius (r) of the powder cone.
-
Calculate the angle of repose using the formula: θ = tan⁻¹(h/r).
-
-
Interpretation:
-
< 25°: Excellent flow
-
25° - 30°: Good flow
-
30° - 40°: Passable flow
-
40°: Poor flow
-
2. Carr's Index and Hausner Ratio
-
Apparatus: A graduated cylinder and a mechanical tapping device.
-
Procedure:
-
Bulk Density (ρ_bulk): Gently pour a known mass (m) of the powder into the graduated cylinder and record the unsettled volume (V_bulk). Calculate ρ_bulk = m / V_bulk.
-
Tapped Density (ρ_tapped): Place the graduated cylinder containing the powder in the mechanical tapping device. Tap the cylinder a specified number of times (e.g., 100, 500, 1250 taps) until the volume of the powder is constant. Record the final tapped volume (V_tapped). Calculate ρ_tapped = m / V_tapped.
-
Calculations:
-
Carr's Index (%) = [(ρ_tapped - ρ_bulk) / ρ_tapped] x 100
-
Hausner Ratio = ρ_tapped / ρ_bulk
-
-
-
Interpretation of Carr's Index:
-
≤ 10: Excellent
-
11 - 15: Good
-
16 - 20: Fair
-
21 - 25: Passable
-
26: Poor
-
-
Interpretation of Hausner Ratio:
-
1.00 - 1.11: Excellent
-
1.12 - 1.18: Good
-
1.19 - 1.25: Fair
-
1.26 - 1.34: Passable
-
1.35: Poor
-
Visualizations
References
- 1. japsonline.com [japsonline.com]
- 2. jddtonline.info [jddtonline.info]
- 3. Preparation of Solid Dispersion of Everolimus in Gelucire 50/13 using Melt Granulation Technique for Enhanced Drug Release -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 4. Solid Dispersion of Ursolic Acid in Gelucire 50/13: a Strategy to Enhance Drug Release and Trypanocidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mesoporous Silica Microparticle Tablets for Optimised Formulation and Overcoming Compressibility Challenges | CoLab [colab.ws]
- 6. brieflands.com [brieflands.com]
- 7. ijrti.org [ijrti.org]
- 8. ijnrd.org [ijnrd.org]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. scispace.com [scispace.com]
- 12. rjptonline.org [rjptonline.org]
- 13. SCALE-UP & MANUFACTURING - Smart Formulation, Processing & Engineering Solutions to Solve Drug Product Scale-Up & Manufacturing Challenges With Minimum to No Regulatory Impact [drug-dev.com]
- 14. japsonline.com [japsonline.com]
- 15. juniperpublishers.com [juniperpublishers.com]
- 16. researchgate.net [researchgate.net]
Effect of storage conditions on the stability of Gelucire 50/13 formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gelucire® 50/13 formulations. The information is presented in a question-and-answer format to directly address common stability issues encountered during experimental work.
Troubleshooting Guide
Issue 1: I'm observing unexpected changes in the dissolution profile of my Gelucire® 50/13 formulation after storage.
-
Question: Why is the dissolution rate of my formulation increasing after storage at an elevated temperature?
-
Answer: An increased dissolution rate, particularly at higher storage temperatures, is a known characteristic of Gelucire® 50/13 formulations.[1][2] This phenomenon is often linked to physical changes in the Gelucire® 50/13 matrix. Differential Scanning Calorimetry (DSC) studies have shown that Gelucire® 50/13 has two main melting forms (at approximately 38°C and 43°C).[3] Storage at elevated temperatures, such as 37°C, can cause a transformation to the higher melting point form.[3] This modification in the crystalline structure can alter the release characteristics of the incorporated drug. Additionally, a phenomenon known as "blooming," where crystals form on the surface of the formulation, can occur upon storage and is more pronounced at higher temperatures.[2][3] This can also contribute to changes in the dissolution profile.
-
Question: My formulation's dissolution profile is inconsistent between batches. What could be the cause?
-
Answer: In addition to storage conditions, the preparation method and composition of your formulation can significantly impact dissolution consistency. The rate of cooling during the preparation of solid dispersions can influence the physical properties of the Gelucire® 50/13 matrix.[4] Furthermore, the ratio of the active pharmaceutical ingredient (API) to Gelucire® 50/13 can affect the release profile.[5] Inconsistent ratios or cooling rates between batches can lead to variability in dissolution.
Issue 2: The physical appearance of my Gelucire® 50/13 formulation has changed during storage.
-
Question: I've noticed a white, crystalline powder forming on the surface of my tablets/capsules. What is this?
-
Answer: This phenomenon is likely "blooming," which involves the crystallization of components on the surface of the lipid-based dosage form.[2][3] Scanning Electron Microscopy (SEM) studies have confirmed the development of surface crystals on Gelucire® 50/13 formulations during storage.[2][3] Blooming is often associated with changes in the dissolution rate and is more prominent at higher storage temperatures.[3]
-
Question: My formulation seems to be softening or becoming tacky. Why is this happening?
-
Answer: Softening or tackiness is often a result of moisture uptake. Gelucire® 50/13 is sensitive to humidity, and its moisture absorption is dependent on both temperature and relative humidity (RH).[6][7] At high RH, the moisture sorption process can become complex, potentially leading to the dissolution of the polyethylene (B3416737) glycol (PEG) component of Gelucire® 50/13, which can alter the physical properties of the formulation.[6][7] Therefore, it is crucial to control the environmental conditions during storage and processing.[6][7]
Issue 3: I'm concerned about the chemical stability of my API in the Gelucire® 50/13 formulation.
-
Question: Can Gelucire® 50/13 protect my API from degradation?
-
Answer: Yes, Gelucire® 50/13 can enhance the chemical stability of APIs. For instance, in a study with Everolimus, a drug susceptible to oxidative degradation, the solid dispersion in Gelucire® 50/13 showed a considerably slower degradation rate compared to the pure drug powder when stored under accelerated conditions (40°C/75% RH).[8] This suggests that incorporating the API into the Gelucire® matrix can offer a protective effect.
-
Question: How can I be sure my API is not recrystallizing within the formulation over time?
-
Answer: Recrystallization of an amorphous API is a common stability concern in solid dispersions. Gelucire® 50/13, as a surfactant carrier, can help prevent drug recrystallization.[9] To confirm the physical stability and lack of recrystallization, analytical techniques such as X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) are recommended.[9] For example, a study with Ursolic acid solid dispersion showed that after 6 months of storage at room temperature, XRD analysis confirmed that the drug did not revert to its crystalline state.[9]
Frequently Asked Questions (FAQs)
Storage and Handling
-
What are the ideal storage conditions for Gelucire® 50/13 formulations?
-
To ensure long-term stability, it is essential to store Gelucire® 50/13 formulations in a well-controlled environment.[6][7] This includes maintaining low temperature and low relative humidity. Storage at refrigerated conditions (e.g., 4°C) has been shown to result in an almost unchanged release profile and drug content for certain formulations.[10] For room temperature storage, maintaining a consistent temperature (e.g., 25°C) is preferable to elevated temperatures, as higher temperatures can accelerate physical changes.[2]
-
-
How does humidity affect the stability of Gelucire® 50/13?
-
Gelucire® 50/13 is hygroscopic, and its moisture uptake is dependent on relative humidity and temperature.[6][7] At lower temperatures and relative humidities, moisture sorption follows predictable models. However, at high relative humidities, the process becomes more complex and can lead to the dissolution of the PEG component, which in turn can affect the formulation's physical integrity and solidification behavior.[6][7]
-
Formulation Development
-
Can the incorporation of other excipients affect the stability of my Gelucire® 50/13 formulation?
-
Yes, the addition of other excipients can significantly influence the stability and release characteristics. For example, incorporating hydrophobic materials like stearic acid can help sustain the drug release profile.[1][2] Conversely, hydrophilic excipients such as Polyethylene glycol 6000 can lead to increased water uptake and faster erosion of the matrix.[1][2]
-
-
Does the drug-to-carrier ratio impact stability?
-
The drug-to-carrier ratio is a critical parameter that can influence both the physical stability and the dissolution rate of the formulation. Increasing the concentration of Gelucire® 50/13 has been shown to enhance the dissolution of poorly soluble drugs.[5] It is important to optimize this ratio for your specific API to achieve the desired stability and release profile.
-
Analytical Testing
-
What analytical techniques are recommended for stability testing of Gelucire® 50/13 formulations?
-
A combination of analytical methods is typically used to assess the stability of Gelucire® 50/13 formulations. These include:
-
Dissolution Testing: To evaluate changes in drug release over time.[2][3]
-
Differential Scanning Calorimetry (DSC): To investigate thermal behavior, including melting point transitions and potential drug-excipient interactions.[3][11]
-
X-ray Diffraction (XRD): To determine the physical state of the API (crystalline or amorphous) within the formulation and to detect any changes upon storage.[5][9]
-
Scanning Electron Microscopy (SEM): To observe the surface morphology of the formulation and identify phenomena such as "blooming".[3][10]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To check for any chemical interactions between the drug and the excipient.[12]
-
-
Data Presentation
Table 1: Effect of Storage Temperature on Drug Release from a Salbutamol (B1663637) Sulphate Controlled-Release Formulation in a Gelucire/Stearic Acid Matrix
| Storage Time (Months) | Cumulative % Drug Release at 8 hours (Stored at 25°C) | Cumulative % Drug Release at 8 hours (Stored at 40°C) |
| 0 | ~75% | ~75% |
| 6 | ~75% (Stable) | Slight Increase Observed |
Data is estimated from graphical representations in the cited literature.[2]
Table 2: Chemical Stability of Everolimus in a Gelucire® 50/13 Solid Dispersion (SD) vs. Pure Drug Powder after 1 Month of Storage
| Storage Condition | Residual Everolimus in Pure Drug Powder (%) | Residual Everolimus in SD Formulation (%) |
| 25°C / 60% RH | 93.5% | >92.6% |
| 40°C / 75% RH | 72.4% | ~92.6% |
[8]
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Fusion Method
-
The carrier, Gelucire® 50/13, is heated to approximately 10°C above its melting point (around 60°C) until a clear molten mixture is obtained.[11][13]
-
The active pharmaceutical ingredient (API) is then gradually added to the molten carrier under constant, gentle stirring.[13]
-
Stirring is continued until a homogenous dispersion is formed.[8]
-
The molten mixture is then rapidly cooled in an ice bath under vigorous stirring to solidify the mass.[5]
-
The resulting solid mass is crushed, pulverized using a mortar and pestle, and then sieved to obtain a uniform particle size.[5][13]
-
The prepared solid dispersion powder is stored in a desiccator before further characterization or formulation.[5]
Protocol 2: In Vitro Dissolution Testing
-
A USP Type II (paddle) dissolution apparatus is used.[5]
-
The dissolution medium (e.g., 900 mL of a specified buffer or water) is placed in the dissolution vessel and maintained at 37 ± 0.5°C.[8]
-
The formulation (e.g., a tablet or an amount of solid dispersion equivalent to a specific dose of the API) is introduced into the vessel.
-
The paddle is rotated at a specified speed (e.g., 50 rpm).[8]
-
At predetermined time intervals, aliquots of the dissolution medium are withdrawn.[5]
-
An equal volume of fresh, pre-warmed dissolution medium is immediately added to the vessel to maintain a constant volume.[5]
-
The withdrawn samples are filtered (e.g., through a 0.45 µm membrane filter) to remove any undissolved particles.[10]
-
The concentration of the dissolved API in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[8][10]
Visualizations
Caption: Troubleshooting workflow for Gelucire® 50/13 stability issues.
Caption: Experimental workflow for preparing and testing stability.
References
- 1. Suitability of Gelucire 50/13 for controlled release formulation of salbutamol sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pjps.pk [pjps.pk]
- 3. Role of blooming in determining the storage stability of lipid-based dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Moisture uptake of polyoxyethylene glycol glycerides used as matrices for drug delivery: kinetic modelling and practical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of Solid Dispersion of Everolimus in Gelucire 50/13 using Melt Granulation Technique for Enhanced Drug Release -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 9. Solid Dispersion of Ursolic Acid in Gelucire 50/13: a Strategy to Enhance Drug Release and Trypanocidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
Technical Support Center: Troubleshooting Phase Separation in Gelucire® 50/13-Based SEDDS
Welcome to the technical support center for Gelucire® 50/13-based Self-Emulsifying Drug Delivery Systems (SEDDS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the formulation and stability testing of SEDDS, with a specific focus on preventing and resolving phase separation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Formulation Development & Optimization
Q1: What is Gelucire® 50/13 and why is it used in SEDDS?
Gelucire® 50/13 is a non-ionic, water-dispersible surfactant composed of stearoyl macrogol-32 glycerides.[1] It is a semi-solid waxy excipient with a melting point of approximately 50°C and an HLB (Hydrophile-Lipophile Balance) value of 13.[1] Its ability to self-emulsify in aqueous media to form a fine dispersion or microemulsion makes it a valuable component in SEDDS formulations. This property enhances the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1]
Q2: My Gelucire® 50/13-based SEDDS formulation is showing phase separation upon standing. What are the potential causes?
Phase separation in SEDDS is a common stability issue that can arise from several factors:[2]
-
Inadequate Solubilization of the Drug: The drug may not be fully solubilized in the lipidic vehicle, leading to precipitation or crystallization over time.
-
Improper Excipient Ratios: The ratio of oil, surfactant (Gelucire® 50/13), and co-surfactant/co-solvent is critical for the formation of a stable microemulsion. An imbalance can lead to instability.
-
Drug-Excipient Incompatibility: Chemical interactions between the drug and the excipients can lead to degradation or complex formation, resulting in phase separation.[3]
-
Temperature Fluctuations: Changes in temperature during storage can affect the solubility of the components and the stability of the emulsion.
-
Moisture Absorption: The presence of moisture can disrupt the delicate balance of the SEDDS formulation, leading to phase separation.
Q3: How can I prevent phase separation in my Gelucire® 50/13-based SEDDS?
Preventing phase separation requires a systematic approach to formulation development:
-
Thorough Solubility Screening: Determine the solubility of your API in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Constructing Pseudo-Ternary Phase Diagrams: This is a critical step to identify the optimal concentration ranges of oil, surfactant, and co-surfactant that result in a stable microemulsion region.
-
Thermodynamic Stability Testing: Subject the formulation to stress conditions such as centrifugation and freeze-thaw cycles to assess its physical stability and identify any propensity for phase separation.[4][5]
-
Droplet Size and Zeta Potential Analysis: Characterize the emulsion droplet size and surface charge. A small and uniform droplet size with an appropriate zeta potential contributes to the stability of the emulsion.
-
Drug-Excipient Compatibility Studies: Conduct compatibility studies using techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) to ensure there are no adverse interactions between the drug and excipients.[3]
2. Characterization & Stability Testing
Q4: What are the key characterization tests for a Gelucire® 50/13-based SEDDS to ensure its stability?
To ensure the stability and performance of your SEDDS formulation, the following characterization tests are essential:
-
Visual Assessment of Self-Emulsification: Observe the spontaneity and completeness of emulsion formation upon dilution in an aqueous medium.[6]
-
Droplet Size and Polydispersity Index (PDI) Analysis: Measure the size distribution of the emulsion droplets. A narrow PDI indicates a uniform droplet size, which is desirable for stability.
-
Zeta Potential Measurement: This indicates the surface charge of the droplets and predicts the long-term stability of the emulsion by assessing the repulsive forces between droplets.[7]
-
Thermodynamic Stability Studies: These studies are crucial to evaluate the formulation's robustness against phase separation under stress conditions.[4][5]
-
Cloud Point Determination: This test is important for non-ionic surfactants like Gelucire® 50/13 to determine the temperature at which the formulation may become turbid or phase separate.[6]
-
In Vitro Drug Release: Assess the dissolution profile of the drug from the SEDDS formulation to ensure it meets the desired release characteristics.
Q5: My SEDDS formulation appears stable initially but shows phase separation after a few days. How can I troubleshoot this?
Delayed phase separation often points to subtle instabilities in the formulation. Here’s a troubleshooting workflow:
Caption: Troubleshooting workflow for delayed phase separation.
3. Experimental Protocols
Q6: Can you provide a detailed protocol for conducting thermodynamic stability studies?
Yes, here is a standard protocol for thermodynamic stability testing of SEDDS:
Objective: To assess the physical stability of the SEDDS formulation under stress conditions.
Materials:
-
SEDDS formulation
-
Centrifuge
-
Refrigerator (-20°C)
-
Incubator or water bath (40°C)
-
Vials
Procedure:
-
Centrifugation Study:
-
Take 5 mL of the SEDDS formulation in a centrifuge tube.
-
Centrifuge at 10,000 rpm for 30 minutes.[8]
-
Visually inspect the sample for any signs of phase separation, creaming, or cracking.
-
-
Freeze-Thaw Cycle Study:
-
Take 5 mL of the SEDDS formulation in a vial.
-
Keep the vial in a refrigerator at -20°C for 48 hours.
-
Then, place the vial in an incubator at 40°C for 48 hours.
-
This completes one freeze-thaw cycle. Repeat this for at least three cycles.
-
After each cycle, visually inspect the sample for any signs of phase separation.[8]
-
Acceptance Criteria: The formulation should remain clear and show no signs of phase separation after centrifugation and three freeze-thaw cycles.
Q7: How do I perform a drug-excipient compatibility study using DSC?
Objective: To evaluate the compatibility of the drug with the chosen excipients by observing changes in their thermal behavior.
Materials:
-
Drug substance
-
Gelucire® 50/13 and other excipients
-
Differential Scanning Calorimeter (DSC)
-
Aluminum pans
Procedure:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the pure drug, pure excipient, and a physical mixture of the drug and excipient (typically in a 1:1 ratio) into separate aluminum pans.
-
Seal the pans hermetically.
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the samples at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 300°C).
-
Record the heat flow as a function of temperature to obtain the DSC thermograms.
-
-
Data Interpretation:
-
Compare the thermogram of the physical mixture with those of the individual components.
-
The absence of new peaks or significant shifts in the melting peaks of the drug and excipients in the physical mixture suggests compatibility.
-
The appearance of new peaks, disappearance of existing peaks, or a significant change in the peak shape or position may indicate an interaction.
-
Data Presentation
Table 1: Solubility of a Model Drug in Various Excipients
| Excipient Type | Excipient Name | Solubility (mg/mL ± SD) |
| Oil | Capryol™ 90 | 45.2 ± 2.1 |
| Labrafil® M 1944 CS | 62.5 ± 3.4 | |
| Oleic Acid | 38.7 ± 1.9 | |
| Surfactant | Gelucire® 50/13 | 85.1 ± 4.5 |
| Kolliphor® RH 40 | 78.9 ± 3.8 | |
| Tween® 80 | 92.3 ± 5.1 | |
| Co-surfactant | Transcutol® HP | 150.6 ± 7.2 |
| Propylene Glycol | 125.4 ± 6.3 |
Note: This is example data and will vary depending on the specific API.
Table 2: Typical Composition of a Stable Gelucire® 50/13-Based SEDDS
| Component | Function | Concentration Range (% w/w) |
| Oil (e.g., Labrafil® M 1944 CS) | Vehicle for drug | 20 - 40 |
| Surfactant (Gelucire® 50/13) | Emulsifier | 30 - 60 |
| Co-surfactant (e.g., Transcutol® HP) | Co-emulsifier/Solubilizer | 10 - 30 |
Mandatory Visualizations
Caption: Experimental workflow for developing a stable SEDDS formulation.
Caption: Logical relationship for troubleshooting phase separation.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. mdpi.com [mdpi.com]
- 3. journal-imab-bg.org [journal-imab-bg.org]
- 4. mdpi.com [mdpi.com]
- 5. ijrpr.com [ijrpr.com]
- 6. Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.formosapublisher.org [journal.formosapublisher.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Controlling Particle Size of Gelucire 50/13 Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling the particle size of Gelucire 50/13 nanoparticles. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your formulation development.
Troubleshooting Guide
This section addresses common issues encountered during the preparation of Gelucire 50/13 nanoparticles and provides systematic solutions.
Problem: Particle Size is Too Large
If the mean particle size of your Gelucire 50/13 nanoparticles is larger than the desired range, consider the following factors:
| Potential Cause | Recommended Solution |
| High Lipid Concentration | Reduce the concentration of Gelucire 50/13. As lipid concentration increases, particle size tends to increase.[1] It is recommended to keep the lipid concentration at a maximum of 5%. |
| Inadequate Homogenization Speed or Time | Increase the homogenization speed and/or duration. For instance, increasing the speed from 10,000 to 15,000 rpm can significantly decrease particle size.[1] However, excessive speed may lead to aggregation. |
| Insufficient Surfactant Concentration | Increase the concentration of the surfactant. A higher surfactant concentration reduces interfacial tension, leading to smaller particle sizes. |
| Ineffective Sonication | Optimize sonication parameters. Ensure the probe is properly immersed in the dispersion. Increase sonication time or amplitude, but be cautious of overheating, which can cause particle aggregation. Intermittent sonication in an ice bath is recommended. |
| Inappropriate Surfactant Type | The choice of surfactant can influence particle size. Consider screening different surfactants to find one that is more effective for your specific formulation. |
Problem: High Polydispersity Index (PDI)
A high PDI indicates a wide particle size distribution, which is generally undesirable for controlled drug delivery applications. A PDI value of 0.3 or below is typically considered acceptable for a homogenous population of lipid-based nanoparticles.[2]
| Potential Cause | Recommended Solution |
| Particle Aggregation | Optimize the surfactant concentration to ensure adequate stabilization of the nanoparticles. Also, ensure the zeta potential is sufficiently high (typically > ±20 mV) to provide electrostatic repulsion between particles. |
| Non-uniform Homogenization | Ensure consistent and uniform mixing during the homogenization process. The use of a high-shear homogenizer followed by ultrasonication is recommended for producing nanoparticles with a narrow size distribution. |
| Sub-optimal Formulation Parameters | Systematically optimize formulation parameters such as the lipid-to-surfactant ratio. A design of experiments (DoE) approach can be a valuable tool for identifying the optimal formulation with a low PDI.[3] |
| Improper Cooling Rate | The rate of cooling after hot homogenization can affect the crystallization of the lipid and consequently the PDI. Rapid cooling in an ice bath is often employed to achieve a more uniform particle population. |
Problem: Particle Aggregation and Instability
Nanoparticle aggregation can occur during preparation or upon storage, leading to an increase in particle size and a loss of formulation stability.
| Potential Cause | Recommended Solution |
| Insufficient Surfactant | Increase the surfactant concentration to provide better surface coverage and steric stabilization of the nanoparticles. A combination of surfactants can sometimes provide enhanced stability. |
| Low Zeta Potential | If the zeta potential is close to neutral, particles are more likely to aggregate. Adjusting the pH of the aqueous phase or adding a charged surfactant can help increase the zeta potential and improve stability through electrostatic repulsion. |
| High Temperature During Processing | Excessive heat during homogenization or sonication can lead to particle coalescence.[4] Maintain the temperature just above the melting point of Gelucire 50/13 and use cooling methods like an ice bath during sonication. |
| Inappropriate Storage Conditions | Store the nanoparticle dispersion at a suitable temperature (e.g., 4°C) to minimize particle growth and aggregation over time. Freeze-drying (lyophilization) with a cryoprotectant can be an effective long-term storage strategy.[5] |
Logical Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting common issues with Gelucire 50/13 nanoparticle size control.
Caption: Troubleshooting Decision Tree for Gelucire 50/13 Nanoparticle Formulation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration for Gelucire 50/13 in a nanoparticle formulation?
A1: A common starting concentration for Gelucire 50/13 is around 1-5% (w/v). It has been observed that increasing the lipid concentration beyond 5% can lead to a drastic increase in particle size, potentially resulting in microparticles instead of nanoparticles.[2]
Q2: Which surfactants are commonly used with Gelucire 50/13?
A2: Poloxamer 188, Tween 80, and Cremophor RH40 are frequently used surfactants in Gelucire 50/13-based solid lipid nanoparticle formulations.[2][6] The choice of surfactant and its concentration are critical for achieving the desired particle size and stability.
Q3: How does the homogenization speed affect the particle size of Gelucire 50/13 nanoparticles?
A3: Increasing the homogenization speed generally leads to a decrease in particle size. For example, one study showed that increasing the speed from 10,000 rpm to 15,000 rpm reduced the particle size from approximately 392 nm to 229 nm.[1] However, excessively high speeds might cause particle aggregation.[1]
Q4: What is the role of ultrasonication in the preparation of Gelucire 50/13 nanoparticles?
A4: Ultrasonication is typically used after high-shear homogenization to further reduce the particle size and narrow the size distribution. The cavitation forces generated by ultrasound break down larger droplets into smaller ones.
Q5: How can I improve the long-term stability of my Gelucire 50/13 nanoparticle dispersion?
A5: To enhance long-term stability, you can optimize the surfactant concentration to prevent aggregation. Additionally, storing the dispersion at a low temperature (e.g., 4°C) can slow down particle growth. For extended storage, freeze-drying (lyophilization) in the presence of a cryoprotectant is a highly effective method.[5]
Quantitative Data on Formulation Parameters
The following tables summarize the impact of key formulation parameters on the particle size of Gelucire 50/13 nanoparticles.
Table 1: Effect of Gelucire 50/13 Concentration on Particle Size
| Gelucire 50/13 Concentration (% w/v) | Resulting Particle Size (nm) | Polydispersity Index (PDI) | Reference |
| 1 | < 500 | - | [7] |
| 5 | 375 | - | [2] |
| >5 | Drastic increase (microparticles) | - | [2] |
| 0.5 (in combination with Precirol) | ~298 | 0.3 | [1] |
| 0.85 (in combination with Precirol) | Increased size and aggregation | - | [1] |
Table 2: Effect of Homogenization Parameters on Particle Size
| Homogenization Speed (rpm) | Homogenization Time (min) | Resulting Particle Size (nm) | Reference |
| 10,000 | 10 | 392.3 | [1] |
| 15,000 | 10 | 229.2 | [1] |
| 20,000 | 10 | Aggregation observed | [1] |
| 15,000 | 5 | Larger than at 10 min | [1] |
| 15,000 | 15 | Aggregation observed | [1] |
Experimental Protocols
This section provides detailed methodologies for common techniques used to prepare Gelucire 50/13 nanoparticles.
Protocol 1: Hot Homogenization followed by Ultrasonication
This is one of the most common methods for preparing solid lipid nanoparticles.
-
Preparation of Phases:
-
Lipid Phase: Weigh the required amount of Gelucire 50/13 and the lipophilic drug (if applicable) and heat it in a beaker to about 5-10°C above the melting point of Gelucire 50/13 (approximately 55-60°C) until a clear, homogenous molten lipid is formed.
-
Aqueous Phase: In a separate beaker, dissolve the surfactant (e.g., Poloxamer 188 or Tween 80) in deionized water and heat it to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the molten lipid phase dropwise under continuous stirring with a magnetic stirrer.
-
-
High-Shear Homogenization:
-
Immediately subject the pre-emulsion to high-shear homogenization (e.g., using a rotor-stator homogenizer) at a specific speed (e.g., 10,000 - 15,000 rpm) for a defined period (e.g., 10-15 minutes).[1] Maintain the temperature during this step.
-
-
Ultrasonication:
-
Transfer the hot nanoemulsion to an ice bath and immediately sonicate it using a probe sonicator for a specified time (e.g., 5-15 minutes) and amplitude. Perform sonication in pulsed mode to prevent overheating.
-
-
Cooling and Solidification:
-
Allow the nanoemulsion to cool down to room temperature under gentle stirring to ensure the solidification of the lipid nanoparticles.
-
-
Characterization:
-
Analyze the resulting nanoparticle dispersion for particle size, PDI, and zeta potential.
-
Workflow for Hot Homogenization and Ultrasonication
Caption: Step-by-step workflow for the hot homogenization and ultrasonication method.
Protocol 2: Microemulsion Method
This method involves the formation of a thermodynamically stable microemulsion which is then dispersed in a cold aqueous medium.
-
Preparation of Microemulsion:
-
Melt Gelucire 50/13 at approximately 60°C. If incorporating a drug, dissolve it in the molten lipid.[2]
-
In a separate vessel, prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188) and a co-surfactant (if needed). Heat this solution to the same temperature as the molten lipid.[2]
-
Add the aqueous phase to the molten lipid phase with gentle stirring until a clear and transparent microemulsion is formed.
-
-
Nanoparticle Formation:
-
Rapidly disperse the hot microemulsion into a cold aqueous medium (e.g., deionized water at 2-4°C) under moderate stirring. The typical ratio of microemulsion to cold water is 1:25 to 1:50.
-
The sudden temperature drop causes the lipid to solidify, forming nanoparticles.
-
-
Purification and Characterization:
-
The resulting nanoparticle dispersion can be purified by centrifugation or dialysis to remove excess surfactant.
-
Characterize the nanoparticles for size, PDI, and zeta potential.
-
Protocol 3: Solvent Emulsification-Evaporation Method
This method is suitable for thermolabile drugs as it can be performed at lower temperatures.
-
Preparation of Phases:
-
Organic Phase: Dissolve Gelucire 50/13 and the drug in a water-immiscible organic solvent (e.g., chloroform, dichloromethane).
-
Aqueous Phase: Prepare an aqueous solution containing a suitable surfactant (e.g., sodium glycocholate).
-
-
Emulsification:
-
Disperse the organic phase into the aqueous phase under high-speed homogenization to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Evaporate the organic solvent from the emulsion under reduced pressure (e.g., using a rotary evaporator). This leads to the precipitation of the lipid as nanoparticles.
-
-
Purification and Characterization:
-
Wash and collect the nanoparticles by centrifugation.
-
Resuspend the nanoparticles in deionized water and characterize their properties.
-
References
- 1. avestia.com [avestia.com]
- 2. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jddtonline.info [jddtonline.info]
- 5. mdpi.com [mdpi.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. mdpi.com [mdpi.com]
Technical Support Center: The Influence of Gelucire® 50/13 on Drug Polymorphism
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of Gelucire® 50/13 on the polymorphic form of active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: What is Gelucire® 50/13 and how can it affect the polymorphic form of my API?
Gelucire® 50/13 is a semi-solid excipient composed of stearoyl macrogol-32 glycerides. It is an amphiphilic material with surface-active properties, making it a versatile carrier for lipid-based formulations to enhance the solubility and bioavailability of poorly water-soluble drugs.[1][2]
Its impact on API polymorphism is significant and can manifest in several ways:
-
Polymorphic Transformation: During formulation processes like hot-melt extrusion or spray congealing, the thermal energy and intimate mixing with Gelucire® 50/13 can provide the energy needed for the API to convert from a stable polymorph to a metastable, often more soluble, form.[3][4]
-
Amorphization: Gelucire® 50/13 can inhibit the crystallization of the API, leading to the formation of a partially or fully amorphous solid dispersion.[5] This is often attributed to the formation of hydrogen bonds between the API and the polyethylene (B3416737) glycol (PEG) chains of Gelucire® 50/13, which disrupts the drug's crystal lattice.[5][6]
-
Stabilization: Once a different polymorphic form or an amorphous state is achieved, Gelucire® 50/13 can act as a stabilizer, preventing the API from converting back to its original, more stable, and less soluble crystalline form over time.[5]
Q2: What are the potential benefits of inducing a polymorphic change or amorphization with Gelucire® 50/13?
The primary benefits are related to improved biopharmaceutical properties:
-
Enhanced Solubility and Dissolution Rate: Metastable polymorphs and the amorphous form of a drug generally exhibit higher aqueous solubility and a faster dissolution rate compared to the stable crystalline form.[3][4][5]
-
Improved Bioavailability: By increasing the solubility and dissolution rate, the oral bioavailability of the API can be significantly enhanced.[2][5]
Q3: Which analytical techniques are essential for studying the effect of Gelucire® 50/13 on my API's polymorphic form?
A combination of analytical methods is crucial for a comprehensive understanding:
-
X-Ray Powder Diffraction (XRPD): This is the gold standard for identifying crystalline polymorphs and detecting the presence of an amorphous state (amorphous halo).[1][3][5]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion of the API. Changes in these thermal events, such as a shift in the melting point, the appearance of new peaks, or the disappearance of the melting endotherm, can indicate a polymorphic change or amorphization.[1][5][6]
-
Hot-Stage Microscopy (HSM): HSM allows for the visual observation of melting, recrystallization, and changes in crystal habit as a function of temperature.[3][7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can detect changes in the solid-state intermolecular interactions (e.g., hydrogen bonding) between the drug and Gelucire® 50/13, providing insights into the mechanism of amorphization or polymorphic stabilization.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| The melting peak of my API disappeared in the DSC thermogram of the Gelucire® 50/13 solid dispersion. | 1. The API has been converted to an amorphous state. 2. The API dissolved in the molten Gelucire® 50/13 during the DSC scan, especially at low drug loading.[3][8] | 1. Confirm the physical state using XRPD. An amorphous halo in the diffractogram will confirm amorphization. 2. Run DSC on a physical mixture of the API and Gelucire® 50/13 at the same ratio. If the peak also disappears, it is likely due to dissolution in the molten excipient.[3] |
| XRPD shows a mix of the original polymorph and a new polymorph. | The polymorphic conversion is incomplete. | Optimize the formulation process parameters (e.g., increase temperature, mixing time, or cooling rate) and the drug-to-carrier ratio to favor the formation of the desired polymorph. |
| The dissolution profile of my solid dispersion is inconsistent between batches. | The degree of amorphization or the ratio of polymorphs is not consistent. This can be influenced by slight variations in the manufacturing process, such as the cooling rate.[9] | Tightly control all critical process parameters, especially the cooling rate after the heating step. Implement in-process controls and final product testing (e.g., XRPD, DSC) to ensure batch-to-batch consistency. |
| During stability studies, the dissolution rate of my formulation decreases over time. | The metastable polymorph or the amorphous form of the API is converting back to the more stable, less soluble crystalline form. | 1. Increase the proportion of Gelucire® 50/13 in the formulation to enhance its stabilizing effect. 2. Store the formulation under controlled temperature and humidity conditions to minimize molecular mobility. 3. Consider adding a secondary stabilizer to the formulation. |
Quantitative Data Summary
The following table summarizes quantitative data from studies on the impact of Gelucire® 50/13 on the polymorphic form and solubility of various drugs.
| Active Drug | Original Polymorph | Polymorph in Gelucire® 50/13 SD | Drug:Carrier Ratio | Key Findings |
| Carbamazepine | Form III[3] | Partial conversion to Form I[3] | 1:9[3] | Solubility increased approximately threefold compared to the pure drug.[3] |
| Carbamazepine | Not specified | Recrystallized into Form III[6] | Not specified | Spray congealing induced this polymorphic change.[6] |
| Ursolic Acid | Crystalline[5] | Amorphous[5] | 1:15 (Drug:Gelucire®) | Water solubility enhanced from 75.98 µg/mL in physical mixtures to 293.43 µg/mL in solid dispersions.[5] |
| Tolbutamide | Crystalline[6][10] | Amorphous domains[6] | Not specified | The melting endotherm shifted from 128°C to 115°C.[6] |
Experimental Protocols
Preparation of Solid Dispersions by the Fusion Method
-
Heating: Heat the required amount of Gelucire® 50/13 to approximately 10°C above its melting point (around 60-65°C) using a controlled temperature heating plate.[3]
-
Drug Incorporation: Gradually add the pre-weighed active drug to the molten Gelucire® 50/13 under gentle and constant stirring until a homogenous dispersion is obtained.[3]
-
Cooling: Rapidly cool the molten mixture to solidify the dispersion. This can be achieved by pouring it onto a cold plate or placing it in a freezer. The cooling rate can significantly influence the final polymorphic form and should be controlled.[3][9]
-
Milling and Sieving: Pulverize the solidified mass using a mortar and pestle. Sieve the resulting powder to obtain a uniform particle size.[3]
Characterization by X-Ray Powder Diffraction (XRPD)
-
Sample Preparation: Gently pack the powder sample into the sample holder. Ensure a flat and even surface.
-
Instrument Setup: Use a diffractometer with Cu Kα radiation. Set the appropriate voltage and current for the X-ray source.
-
Data Acquisition: Scan the sample over a relevant 2θ range (e.g., 5° to 40°) with a defined step size and scan speed.
-
Data Analysis: Compare the diffractogram of the solid dispersion with those of the pure API (in its different polymorphic forms, if known) and pure Gelucire® 50/13. The appearance of new peaks or shifts in existing peaks indicates a polymorphic transformation. A broad, diffuse "halo" pattern instead of sharp peaks is indicative of an amorphous state.[3][5]
Visualizations
Caption: Experimental workflow for preparing and characterizing Gelucire® 50/13 solid dispersions.
Caption: Potential impact of Gelucire® 50/13 on the physical state of an API.
References
- 1. rjptonline.org [rjptonline.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. Solid Dispersion of Ursolic Acid in Gelucire 50/13: a Strategy to Enhance Drug Release and Trypanocidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gelucire 50-13|Stearoyl Polyoxyl-32 Glycerides Supplier [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Different BCS Class II Drug-Gelucire Solid Dispersions Prepared by Spray Congealing: Evaluation of Solid State Properties and In Vitro Performances - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Gelucire® 50/13 Hot-Melt Extrusion Processes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up hot-melt extrusion (HME) processes involving Gelucire® 50/13. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and critical scale-up considerations presented in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common challenges and questions that may arise during the scale-up of Gelucire® 50/13 HME processes, from laboratory to pilot and production scales.
Q1: We are observing significant torque fluctuations on our pilot-scale extruder that were not present during lab-scale development with a Gelucire® 50/13 formulation. What are the potential causes and solutions?
A1: Torque fluctuations during scale-up of Gelucire® 50/13 formulations can be attributed to several factors:
-
Inadequate Feeding: Inconsistent powder flow from the feeder is a primary cause of torque variability. At larger scales, powder blends may behave differently in the feeder hopper.
-
Solution: Ensure your feeder is appropriately sized for the pilot-scale throughput. Consider using feeder aids like stirrers or vibration, and verify that the powder blend has good flow properties. A pre-blend of the API and other excipients with Gelucire® 50/13 pellets can sometimes lead to segregation; a granular or co-processed feed may provide more consistent flow.
-
-
Poor Mixing and Melting: Gelucire® 50/13 has a low melting point (around 50°C), and its melting behavior can differ in a larger extruder due to different heat transfer characteristics.[1][2] Incomplete or non-uniform melting can lead to inconsistencies in the melt viscosity.
-
Solution: Re-evaluate your temperature profile. While Gelucire® 50/13 melts at a low temperature, the overall formulation may require higher temperatures for complete polymer solubilization and uniform mixing. Ensure that the screw design in the pilot-scale extruder has sufficient mixing elements (e.g., kneading blocks) to provide adequate shear and homogenization.[3]
-
-
Improper Screw Design: A screw design that was optimal for a lab-scale extruder may not be suitable for a larger-scale machine, even with geometric similarity.
-
Solution: The screw configuration should be carefully considered during scale-up.[3] While maintaining a similar screw profile is a good starting point, some adjustments may be necessary.[3] You may need to adjust the length and placement of conveying, kneading, and mixing elements to achieve consistent melting and mixing at the higher throughputs of the pilot scale.
-
Q2: Our extrudate is showing signs of degradation (discoloration, off-gassing) at the pilot scale, which was not an issue in the lab. How can we address this with our Gelucire® 50/13 formulation?
A2: Degradation issues upon scale-up are often related to increased residence time and higher shear forces.
-
Excessive Residence Time: In a larger extruder, the material may be exposed to high temperatures for a longer duration, leading to thermal degradation of the API or excipients.
-
Solution: The relationship between screw speed and throughput influences residence time.[4] To reduce residence time, you can try increasing the screw speed or optimizing the screw design to have more aggressive conveying elements. However, this must be balanced with ensuring adequate mixing.
-
-
High Shear and Overheating: The increased screw diameter and channel depth of a pilot-scale extruder can lead to higher shear rates, generating more frictional heat. This can cause localized overheating and degradation.
-
Solution: Gelucire® 50/13 acts as a plasticizer, which can help to reduce the processing temperature and torque.[5][6] You may be able to lower the barrel temperature settings on the pilot-scale extruder due to this plasticizing effect and the additional heat generated by shear. Carefully monitor the melt temperature using a die probe to ensure it remains within the stable range for your formulation.
-
Q3: We are struggling to achieve the same level of amorphous solid dispersion in our pilot-scale runs as we did in the lab with a Gelucire® 50/13-based formulation. What parameters should we investigate?
A3: Achieving complete amorphization at a larger scale requires careful control over thermal and mechanical energy input.
-
Insufficient Shear and Mixing: The dispersion of the API within the molten Gelucire® 50/13 and other polymers is critical for creating a stable amorphous solid dispersion.
-
Solution: Evaluate your screw design to ensure it provides sufficient distributive and dispersive mixing. You may need to incorporate more kneading elements or elements with a more aggressive staggering angle. Increasing the screw speed can also enhance mixing, but this needs to be balanced against the potential for degradation.
-
-
Inadequate Temperature Profile: The temperature profile along the extruder barrel is crucial for ensuring the API dissolves completely in the molten carrier.
-
Solution: The temperature profile may need to be adjusted for the pilot-scale extruder to compensate for differences in heat transfer and shear heating. A systematic approach, such as a design of experiments (DoE), can help to optimize the temperature settings for the larger scale.
-
-
Cooling Rate: The rate at which the extrudate is cooled can influence whether the API remains in an amorphous state or recrystallizes.
-
Solution: Ensure that your downstream cooling process (e.g., conveyor belt, chill rolls) is adequate for the higher throughput of the pilot scale. Faster cooling rates generally favor the formation and preservation of an amorphous state.
-
Q4: How do we approach the scale-up of screw speed and feed rate from a lab-scale to a pilot-scale extruder for a Gelucire® 50/13 formulation?
A4: A common approach to scaling up HME processes is to maintain a constant specific feed rate (SFR), which is the ratio of the feed rate to the screw speed.
-
Scaling Principle: The goal is to maintain similar fill levels in the screws at both scales to ensure comparable shear and mixing conditions. The feed rate can generally be scaled based on the volumetric capacity of the extruders.
-
Calculation: A simplified scaling factor can be estimated by the ratio of the extruder diameters cubed: (D_pilot / D_lab)^3. For example, when scaling from an 11mm to a 24mm extruder, the theoretical feed rate could be up to (24/11)^3 ≈ 10.4 times higher.
-
Practical Approach: Start with a moderate screw speed and throughput on the pilot-scale extruder.[4] It is often recommended to increase the screw speed slightly before increasing the feed rate to avoid overloading the extruder.[4] Monitor the torque and melt pressure to ensure the process remains stable.
-
Data Presentation: Scale-Up Parameter Comparison
The following table provides an illustrative example of how HME process parameters might be scaled from a laboratory extruder to a pilot-scale extruder for a hypothetical formulation containing Gelucire® 50/13. Note: These values are for demonstration purposes and will need to be optimized for a specific formulation.
| Parameter | Laboratory Scale (e.g., 11mm Twin-Screw) | Pilot Scale (e.g., 24mm Twin-Screw) | Key Considerations for Scale-Up |
| Extruder Diameter | 11 mm | 24 mm | Geometric similarity between screws is ideal for predictable scale-up.[3] |
| Feed Rate | 1 kg/hr | 8-10 kg/hr | Scale-up is not always linear; start with a conservative estimate and optimize. |
| Screw Speed | 150 RPM | 200-250 RPM | Higher screw speeds may be needed to handle the increased throughput and maintain residence time. |
| Temperature Profile | Zone 1: 40°CZone 2: 80°CZone 3: 120°CZone 4: 130°CDie: 135°C | Zone 1: 40°CZone 2: 75°CZone 3: 115°CZone 4: 125°CDie: 130°C | Lower temperatures may be possible at a larger scale due to increased shear heating. |
| Motor Torque | 25-30% | 30-40% | Torque should be monitored closely; significant increases may indicate processing issues. |
| Melt Pressure | 10-15 bar | 15-25 bar | Higher melt pressure is expected at a larger scale due to increased resistance in the die. |
Experimental Protocols
Protocol 1: Hot-Melt Extrusion Process
-
Preparation:
-
Accurately weigh the API, Gelucire® 50/13, and any other excipients.
-
If using a premix, blend the components for a specified time (e.g., 10-15 minutes) in a suitable blender to ensure homogeneity.
-
-
Extruder Setup:
-
Assemble the desired screw configuration in the twin-screw extruder.
-
Set the temperature profile for each heating zone of the extruder barrel and the die. Allow the extruder to equilibrate to the set temperatures.
-
Calibrate the powder feeder to the target feed rate.
-
-
Extrusion:
-
Start the extruder screws at the desired speed.
-
Begin feeding the powder blend into the extruder.
-
Monitor the process parameters in real-time, including torque, melt pressure, and melt temperature.
-
Collect the extrudate as it exits the die.
-
-
Downstream Processing:
-
Cool the extrudate on a conveyor belt or chill rolls.
-
Pelletize or mill the extrudate to the desired particle size for downstream processing (e.g., tableting, capsule filling).
-
Protocol 2: Characterization of Extrudates
-
Visual Inspection: Visually inspect the extrudate for signs of discoloration, bubbles, or surface irregularities.
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 3-5 mg of the milled extrudate into an aluminum DSC pan and seal it.
-
Heat the sample at a controlled rate (e.g., 10-20°C/min) over a defined temperature range (e.g., 25°C to 250°C).
-
Analyze the resulting thermogram for the presence or absence of a melting endotherm for the crystalline API, which would indicate the degree of amorphization.
-
-
Powder X-Ray Diffraction (PXRD):
-
Pack the milled extrudate into a sample holder.
-
Scan the sample over a specified 2θ range (e.g., 5° to 40°) using a PXRD instrument.
-
Examine the diffractogram for the presence of characteristic crystalline peaks of the API. A halo pattern with no distinct peaks is indicative of an amorphous material.
-
-
In Vitro Dissolution Testing:
-
Perform dissolution testing on the extrudate or finished dosage form according to a relevant pharmacopeial method or a developed in-house method.
-
Compare the dissolution profile of the scaled-up batch to the lab-scale batch to ensure consistent drug release characteristics.
-
Visualizations
Caption: Troubleshooting workflow for common HME scale-up issues.
Caption: Logical flow of HME process scale-up.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Twin Screw Melt Granulation: A Single Step Approach for Developing Self-Emulsifying Drug Delivery System for Lipophilic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. hbfuller.com [hbfuller.com]
- 6. The Development and Optimization of Hot-Melt Extruded Amorphous Solid Dispersions Containing Rivaroxaban in Combination with Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Gelucire 50/13 and Poloxamer 188 in Solid Dispersion Formulations
For Researchers, Scientists, and Drug Development Professionals
Solid dispersion technology is a leading strategy for enhancing the oral bioavailability of poorly water-soluble drugs, which are prevalent in the pharmaceutical development pipeline. The choice of a hydrophilic carrier is critical to the success of these formulations. This guide provides an objective comparison of two widely used carriers, Gelucire 50/13 and Poloxamer 188, focusing on their performance in solid dispersions, supported by experimental data and detailed methodologies.
Physicochemical Properties of Carriers
Gelucire 50/13 and Poloxamer 188 are both hydrophilic, meltable carriers suitable for solvent-free manufacturing methods like the fusion method or hot-melt extrusion.[1] Their key properties are summarized below.
| Property | Gelucire 50/13 | Poloxamer 188 |
| Composition | Stearoyl polyoxyl-32 glycerides (Mixture of mono-, di-, and triglycerides and PEG esters of fatty acids) | Polyoxyethylene-polyoxypropylene block copolymer |
| Melting Point | ~50°C[1][2] | ~52-57°C[1] |
| HLB Value | 13[1][2] | 29[1] |
| Function | Solubilizing agent, dispersion agent, wetting agent[3][4] | Solubilizing agent, wetting agent, emulsifier[1][5] |
Performance Evaluation in Solid Dispersions
The effectiveness of a carrier in a solid dispersion is primarily evaluated by its ability to enhance the drug's solubility and dissolution rate, and to maintain the drug in a stable, often amorphous, state.
Solubility Enhancement
Both Gelucire 50/13 and Poloxamer 188 significantly increase the aqueous solubility of poorly soluble drugs. In a study using the BCS Class II drug bosentan (B193191), solid dispersions prepared with both carriers showed a marked improvement in solubility compared to the pure drug.[1][6][7] Poloxamer 188 demonstrated a slightly superior potential for solubility enhancement in this case.[1][6][7]
| Drug | Carrier | Drug:Carrier Ratio | Solubility Enhancement (Fold Increase) | Reference |
| Bosentan | Gelucire 50/13 | Not Specified | 8 | [1][6][7] |
| Bosentan | Poloxamer 188 | Not Specified | 10 | [1][6][7] |
| Ursolic Acid | Gelucire 50/13 | Not Specified | ~3.8 (vs. Physical Mixture) | [3] |
| Carbamazepine | Gelucire 50/13 | 1:9 | 2.9 | [8] |
The amphiphilic nature of Gelucire 50/13 allows it to form micelles in aqueous media, which contributes to the micellar solubilization of poorly water-soluble drugs.[8] Poloxamers, as nonionic surfactants, are also well-known for their solubilizing capabilities.[1][5]
Dissolution Rate Enhancement
A primary goal of solid dispersions is to improve the rate at which a drug dissolves. Studies show that both carriers are highly effective in this regard. For bosentan solid dispersions, formulations with both Gelucire 50/13 and Poloxamer 188 resulted in over 90% drug dissolution within one hour.[1][6][7] Similarly, a study on the anti-psychotic drug ziprasidone (B1663615) showed that its dissolution rate was substantially improved when formulated in solid dispersions with Poloxamer 188.[9] The enhancement is attributed to factors like reduced particle size, improved wettability, and the conversion of the drug from a crystalline to a more soluble amorphous form.[3]
| Drug | Carrier(s) | Key Dissolution Finding | Reference |
| Bosentan | Gelucire 50/13 & Poloxamer 188 | >90% drug dissolution in 1 hour for both. Poloxamer 188 showed better overall potential. | [1][6][7] |
| Diacerein | Poloxamer (Pluronic® F68) | Achieved 100% release in 2 minutes. | [6] |
| Ziprasidone | Poloxamer 188 | Dissolution increased with an increasing proportion of the carrier. | [9] |
Physical Stability
A significant challenge in solid dispersion formulation is the potential for the amorphous drug to revert to its less soluble crystalline form over time. Surfactant carriers like Gelucires and Poloxamers can play a crucial role in preventing this recrystallization, thereby ensuring the physical stability of the formulation.[3] A stability study on etoricoxib (B1671761) solid dispersions highlighted the potential of both Poloxamer 188 and Gelucire 50/13 to stabilize the amorphous form of the drug for up to three months.[10]
Experimental Protocols
Reproducible and robust experimental methods are essential for evaluating and comparing the performance of excipients in solid dispersions.
Preparation of Solid Dispersions (Fusion Method)
The fusion or melting method is a common, solvent-free technique for preparing solid dispersions with thermoplastic carriers like Gelucire 50/13 and Poloxamer 188.[1][11]
-
Melting the Carrier: The required amount of Gelucire 50/13 or Poloxamer 188 is placed in a suitable vessel and heated to approximately 10-20°C above its melting point (e.g., 60-70°C) to obtain a clear, molten mixture.[1][12]
-
Drug Incorporation: The accurately weighed active pharmaceutical ingredient (API) is added to the molten carrier with continuous stirring until a homogenous solution or suspension is formed.[1][12]
-
Solidification: The molten mixture is then cooled rapidly to solidify the dispersion. This can be achieved by pouring it onto a cold plate or placing it in an ice bath with vigorous stirring.[9]
-
Post-Processing: The solidified mass is pulverized using a mortar and pestle, and the resulting powder is passed through a sieve of appropriate mesh size to obtain a uniform particle size.[1][12] The powder is then stored in a desiccator.[9]
-
Adsorbent Addition (Optional): Due to the waxy nature of these carriers, the resulting solid dispersion can have poor flowability and stick to manufacturing equipment.[1] An adsorbent like Sylysia 350 (porous silica) can be added to the molten mixture to create a free-flowing, compressible powder.[1][13]
Characterization Techniques
Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the thermal properties and physical state of the drug within the solid dispersion (crystalline or amorphous) and to study drug-carrier interactions.[1] The absence or shift of the drug's melting peak in the solid dispersion thermogram suggests its conversion to an amorphous state or its dissolution in the carrier.[6]
-
Methodology: Samples (typically 3-5 mg) of the pure drug, the carrier, their physical mixture, and the solid dispersion are accurately weighed and sealed in aluminum pans. The samples are then heated at a constant rate (e.g., 10°C/min) over a specified temperature range under a nitrogen purge. An empty pan is used as a reference.
X-ray Diffraction (XRD)
-
Purpose: To confirm the crystalline or amorphous nature of the drug in the solid dispersion.[3] Sharp peaks in the diffraction pattern indicate crystallinity, whereas a halo pattern with no distinct peaks suggests an amorphous state.[6]
-
Methodology: Samples are packed into a sample holder and exposed to an X-ray source (e.g., Cu Kα radiation) over a specified 2θ range. The diffraction patterns of the pure components are compared with that of the solid dispersion.
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Purpose: To investigate potential chemical interactions between the drug and the carrier.[1] Significant shifts, disappearance, or appearance of new peaks in the spectrum of the solid dispersion compared to the individual components may indicate an interaction.
-
Methodology: Samples are prepared, often as potassium bromide (KBr) pellets, and scanned over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
In Vitro Dissolution Testing
-
Purpose: To evaluate and compare the rate and extent of drug release from the solid dispersion formulations.
-
Methodology:
-
Apparatus: USP Dissolution Apparatus 2 (Paddle type) is commonly used.
-
Dissolution Medium: A specified volume (e.g., 900 mL) of a relevant medium (e.g., simulated gastric fluid, phosphate (B84403) buffer) is placed in the dissolution vessels and maintained at 37 ± 0.5°C.[12]
-
Procedure: An accurately weighed amount of the solid dispersion, equivalent to a specific dose of the drug, is added to each vessel. The paddles are rotated at a constant speed (e.g., 50 or 75 rpm).
-
Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals and replaced with fresh medium to maintain a constant volume.
-
Analysis: The samples are filtered and analyzed for drug content using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[12]
-
Visualized Workflows and Relationships
Caption: Experimental workflow for comparing solid dispersion carriers.
Caption: Relationship between carrier properties and performance outcomes.
Conclusion
Both Gelucire 50/13 and Poloxamer 188 are highly effective carriers for developing solid dispersions to enhance the solubility and dissolution of poorly water-soluble drugs.
-
Poloxamer 188 , with its higher HLB value, may offer a slight advantage in solubility enhancement for certain drugs, as seen with bosentan.[1][7]
-
Gelucire 50/13 is also an excellent solubilizer and stabilizer, leveraging its amphiphilic properties for micellar solubilization.[8]
The choice between the two will ultimately depend on the specific physicochemical properties of the drug, the desired release profile, and the manufacturing process. Both carriers are suitable for fusion and melt-extrusion processes. However, a potential drawback for both is the waxy nature of the resulting dispersions, which can lead to poor flow and processing challenges.[1] This can often be mitigated by incorporating adsorbents like porous silica.[1][13] Rigorous pre-formulation studies, including the experimental protocols outlined in this guide, are essential for selecting the optimal carrier for a given drug candidate.
References
- 1. japsonline.com [japsonline.com]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. Solid Dispersion of Ursolic Acid in Gelucire 50/13: a Strategy to Enhance Drug Release and Trypanocidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preparation and characterization of celecoxib solid dispersions; comparison of poloxamer-188 and PVP-K30 as carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. DSpace [research-repository.griffith.edu.au]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 13. dovepress.com [dovepress.com]
In Vitro-In Vivo Correlation (IVIVC) for Gelucire 50/13 Based Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo performance of drug formulations based on Gelucire 50/13, a versatile lipid-based excipient. Gelucire 50/13, or stearoyl polyoxyl-32 glycerides, is a non-ionic, water-dispersible surfactant widely used to enhance the solubility and bioavailability of poorly water-soluble drugs.[1][2][3] It is composed of polyethylene (B3416737) glycol (PEG) esters, a small glyceride fraction, and free PEG, giving it a hydrophilic-lipophilic balance (HLB) value of 13.[4] This amphiphilic nature allows it to self-emulsify in aqueous media, forming fine dispersions or microemulsions that can improve drug dissolution and subsequent absorption.[1][3] This guide synthesizes experimental data from various studies to establish the in vitro-in vivo correlation (IVIVC) of Gelucire 50/13 formulations and compares their performance with alternative carriers.
Comparative Performance of Gelucire 50/13 Formulations
Gelucire 50/13 has been successfully formulated with a variety of poorly soluble drugs to improve their biopharmaceutical properties. The following tables summarize the quantitative data from several studies, comparing the in vitro dissolution and in vivo pharmacokinetic parameters of drugs formulated with Gelucire 50/13 against the pure drug or other formulations.
Table 1: In Vitro Dissolution Enhancement with Gelucire 50/13
| Drug | Formulation | Dissolution Medium | Key Findings |
| Carbamazepine | Solid dispersion with Gelucire® 50/13 (1:9 ratio) | Deionized water | Reached approximately 85% release in 60 minutes, compared to only 45% for the pure drug.[5] |
| Meloxicam | Solid dispersion with Gelucire 50/13 (1:4 ratio) | 0.2 M phosphate (B84403) buffer (pH 7.4) | Increased the solubility of the drug by 3.85-fold compared to the physical mixture.[6] |
| Pioglitazone HCl | Solid dispersion with Gelucire 50/13 | Not specified | Remarkably increased dissolution to 87.27 ± 2.25% within 15 minutes.[7] |
| Allopurinol (B61711) | Solid dispersions with Gelucire 50/13 (1:1, 1:2, 1:4 ratios) | Not specified | The aqueous solubility of allopurinol increased with increasing concentrations of the polymer. |
| Berberine HCl | Solid dispersion with Gelucire 50/13 (1:2 ratio) | Distilled water | Showed a 4-fold enhancement in aqueous solubility compared to the pure drug. |
Table 2: In Vivo Bioavailability Enhancement with Gelucire 50/13
| Drug | Animal Model | Formulation | Key Pharmacokinetic Findings |
| Flurbiprofen | Not specified | Solid dispersion with Gelucire 44/14 and 50/13 | Cmax increased from 9140.84 ng/ml (control) to 11445.46 ng/ml, and AUC increased from 31495.16 to 43126.52 ng h/ml.[8] Tmax was reduced from 3h to 2h.[8] |
| Etoricoxib (B1671761) | Rat | Melt granules of amorphous etoricoxib with Gelucire 50/13 | Showed superior in vivo performance attributed to the altered physicochemical properties of the amorphous drug and the presence of the lipid.[9] |
| Pioglitazone HCl | Not specified | Solid dispersion with Gelucire 50/13 | Showed significantly higher AUC0–t and Cmax, which were about 3.17 and 4.34 times that of the pure drug, respectively.[7] |
| Vildagliptin | Mixed-breed dogs | Spray-congealed microparticles with Gelucire®50/13 and Compritol® | Showed a sustained-release profile with a Tmax of 3.4 h compared to 1 h for the immediate-release marketed drug.[4][10] |
| Berberine HCl | Male Wistar rats | Lipid-based floating pellets with Gelucire 50/13 solid dispersion | Resulted in a 2.32-fold increase in relative bioavailability compared to the marketed tablet.[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key experiments cited in the context of IVIVC for Gelucire 50/13 formulations.
In Vitro Dissolution Studies
-
Apparatus: The most commonly used apparatus is the USP Type II (paddle) method.[5][6]
-
Dissolution Media: A variety of media are used to simulate different physiological conditions. These include:
-
Procedure:
-
The dissolution medium is placed in the vessel and allowed to equilibrate to 37°C ± 0.5°C.[6]
-
The formulation (e.g., solid dispersion, capsule) containing a known amount of the drug is introduced into the vessel.
-
The paddle is rotated at a specified speed, typically 50 or 75 rpm.[5][6]
-
Aliquots of the dissolution medium are withdrawn at predetermined time intervals.[5]
-
The withdrawn volume is replaced with fresh, pre-warmed medium to maintain a constant volume.
-
The concentration of the dissolved drug in the aliquots is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[5][6]
-
In Vivo Pharmacokinetic Studies
-
Animal Models: Studies are typically conducted in animal models such as rats, rabbits, or dogs to assess the in vivo performance of the formulations.[4][6][11]
-
Procedure:
-
Animals are fasted overnight before drug administration.
-
A single oral dose of the test formulation or the control (e.g., pure drug) is administered.
-
Blood samples are collected from a suitable vein (e.g., tail vein in rats) at specified time points post-dosing.
-
Plasma is separated from the blood samples by centrifugation.
-
The concentration of the drug in the plasma samples is quantified using a validated bioanalytical method, typically LC-MS/MS.
-
Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated from the plasma concentration-time data.
-
Visualizing the IVIVC Process and Formulation Strategies
To better understand the relationships and workflows involved in IVIVC for Gelucire 50/13 formulations, the following diagrams have been generated using Graphviz.
Caption: Workflow for establishing an in vitro-in vivo correlation (IVIVC).
Caption: Common formulation strategies utilizing Gelucire 50/13.
Conclusion
Gelucire 50/13 is a highly effective excipient for improving the dissolution and oral bioavailability of poorly water-soluble drugs. The presented data from various studies consistently demonstrate significant enhancements in both in vitro drug release and in vivo absorption when drugs are formulated with Gelucire 50/13 as solid dispersions or other lipid-based systems. The successful establishment of in vitro-in vivo correlations for these formulations can streamline the drug development process, potentially reducing the need for extensive bioequivalence studies. The choice of formulation strategy and the ratio of drug to Gelucire 50/13 should be optimized based on the physicochemical properties of the active pharmaceutical ingredient to achieve the desired therapeutic outcomes.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. rjptonline.org [rjptonline.org]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scielo.br [scielo.br]
- 6. Physicochemical Characterization and Dissolution Properties of Meloxicam-Gelucire 50/13 Binary Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Stabilization and improved in vivo performance of amorphous etoricoxib using Gelucire 50/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. japsonline.com [japsonline.com]
- 12. pjps.pk [pjps.pk]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to DSC and XRD Analysis of Drug-Gelucire 50/13 Solid Dispersions
For Researchers, Scientists, and Drug Development Professionals
Solid dispersions represent a key strategy for improving the oral bioavailability of poorly water-soluble drugs. By dispersing the active pharmaceutical ingredient (API) in a hydrophilic carrier at a molecular level, it is possible to enhance solubility and dissolution rates. Gelucire 50/13, a semi-solid excipient composed of stearoyl polyoxyl-32 glycerides, is widely used as a carrier in solid dispersion systems due to its surface-active properties and ability to form fine microemulsions upon contact with aqueous media.[1][2]
The physical state of the drug within the dispersion—whether it remains crystalline or is converted to a more soluble amorphous form—is critical to the formulation's success. Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRD) are two indispensable thermal and structural analysis techniques used to characterize these systems.[1][3][4][5] This guide provides a comparative overview of DSC and XRD data for drug-Gelucire 50/13 solid dispersions and details the experimental protocols for these analyses.
Experimental Protocols
The successful characterization of a solid dispersion begins with its preparation. The choice of preparation method can significantly influence the final physical state of the drug.
1. Preparation of Solid Dispersions
Two primary methods are employed for preparing drug-Gelucire 50/13 solid dispersions:
-
Melt/Fusion Method: This technique involves heating Gelucire 50/13 to approximately 10°C above its melting point (around 50°C).[2][3] The API is then gradually added and stirred until a homogenous molten mixture is formed. This melt is subsequently cooled rapidly, often in an ice bath, to solidify the dispersion.[3][6] The resulting solid mass is then pulverized and sieved.[3][7]
-
Solvent Evaporation Method: In this method, both the drug and Gelucire 50/13 are dissolved in a common organic solvent, such as ethanol (B145695) or methanol.[1][8] The solvent is then removed under reduced pressure or by evaporation at a controlled temperature.[1][8] The resulting solid mass is dried to ensure complete solvent removal, ground, and sieved.[1]
For comparison, Physical Mixtures (PMs) are typically prepared by simply blending the drug and carrier powders in the desired ratio using a mortar and pestle without any melting or solvent use.[1][3][7]
2. Differential Scanning Calorimetry (DSC) Analysis
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events like melting and glass transitions, providing insights into the crystallinity and miscibility of the drug within the carrier.[4][5][9]
-
Instrumentation: A differential scanning calorimeter (e.g., DSC 50 Shimadzu or similar).
-
Sample Preparation: Accurately weigh 3-5 mg of the sample (pure drug, Gelucire 50/13, physical mixture, or solid dispersion) into an aluminum sample pan and seal it.[3]
-
Analysis Conditions:
-
Heating Rate: A linear heating rate of 10°C/min is commonly used.[3]
-
Temperature Range: The sample is heated from a starting temperature (e.g., 30°C) to a temperature well above the melting point of the drug (e.g., 300°C).[3]
-
Atmosphere: The analysis is conducted under an inert nitrogen atmosphere with a purge rate of approximately 50 mL/min to prevent oxidative degradation.[3]
-
-
Data Interpretation: The presence of a sharp endothermic peak corresponding to the melting point of the drug indicates its crystalline nature. A broadening, shifting, or complete disappearance of this peak in the solid dispersion thermogram suggests a reduction in crystallinity or complete amorphization.
3. X-ray Powder Diffraction (XRD) Analysis
XRD is a non-destructive technique used to analyze the crystallographic structure of a material. It provides definitive information on whether a drug in a solid dispersion is in a crystalline or amorphous state.[5][10]
-
Instrumentation: A powder X-ray diffractometer.
-
Sample Preparation: The powder sample is packed into a sample holder. A low zero-background holder made of single-crystal silicon is often used to minimize background noise, especially for small sample amounts.[11]
-
Analysis Conditions:
-
X-ray Source: Typically Cu Kα radiation.
-
Generator Settings: Common settings are 40 kV and 40 mA.[11]
-
Scan Range (2θ): The diffraction angle (2θ) is scanned over a range, for example, from 5° to 50°.
-
-
Data Interpretation: Crystalline materials produce a unique diffraction pattern with sharp, well-defined peaks at specific 2θ angles.[5] In contrast, amorphous materials lack long-range molecular order and produce a diffuse, broad "halo" pattern with no sharp peaks.[1][10] The disappearance of the drug's characteristic diffraction peaks in the solid dispersion pattern is strong evidence of its conversion to an amorphous state.[6]
Data Presentation and Comparative Analysis
The following tables summarize typical DSC and XRD results from studies on drug-Gelucire 50/13 solid dispersions. These tables compare the pure components with their physical mixtures and solid dispersions, illustrating the transformative effect of the formulation process.
Table 1: Comparative DSC Thermal Analysis Data
| Sample | Key Thermal Events (Melting Point, °C) | Enthalpy of Fusion (ΔH) | Interpretation |
| Pure Drug (e.g., Carvedilol) | Sharp endothermic peak at its melting point. | High | Crystalline nature of the pure drug. |
| Gelucire 50/13 | Broad endothermic peak around 45-50°C.[1][3] | Moderate | Characteristic melting of the semi-solid carrier. |
| Physical Mixture (Drug + Gelucire) | Shows endothermic peaks for both the drug and Gelucire 50/13, often at slightly shifted temperatures.[1][3] | Reduced for the drug peak | The drug remains largely crystalline within the mixture. |
| Solid Dispersion (Drug in Gelucire) | The characteristic melting peak of the drug is absent or significantly broadened.[3] Only the melting endotherm of Gelucire 50/13 is typically visible.[3] | Negligible or zero for the drug peak | Indicates the drug has been converted to an amorphous state and is molecularly dispersed in the carrier. |
Table 2: Comparative XRD Structural Analysis Data
| Sample | Description of Diffraction Pattern | Interpretation |
| Pure Drug (e.g., Ursolic Acid) | Multiple sharp, intense diffraction peaks at specific 2θ angles.[1] | Highly crystalline structure. |
| Gelucire 50/13 | May show some characteristic peaks indicating its own semi-crystalline nature. | Semi-crystalline carrier. |
| Physical Mixture (Drug + Gelucire) | A superposition of the diffraction peaks of both the pure drug and Gelucire 50/13.[1] | The drug and carrier coexist as separate crystalline entities. |
| Solid Dispersion (Drug in Gelucire) | The characteristic diffraction peaks of the drug are absent.[1] The pattern is dominated by a broad, diffuse halo, sometimes with underlying peaks from the carrier.[1][10] | Confirms the amorphous nature of the drug within the solid dispersion.[6] |
The data consistently shows that preparing a solid dispersion with Gelucire 50/13, particularly via the solvent evaporation or melt methods, leads to the amorphization of the crystalline drug.[1] This is evidenced by the disappearance of the drug's melting endotherm in DSC thermograms and the loss of its characteristic peaks in XRD diffractograms. This conversion from a stable, low-energy crystalline state to a high-energy, disordered amorphous state is a primary mechanism for the enhanced solubility and dissolution rates observed with these formulations.[1]
Visualizing the Workflow and Concepts
Diagrams created using Graphviz help to visualize the experimental and logical flows in the analysis of solid dispersions.
Caption: Experimental workflow for preparing and analyzing drug-Gelucire 50/13 solid dispersions.
Caption: Relationship between physical state, analytical data (XRD/DSC), and drug performance.
Conclusion
DSC and XRD are powerful, complementary techniques for the solid-state characterization of drug-Gelucire 50/13 solid dispersions. DSC provides valuable information on the thermal properties and miscibility of the components, while XRD offers definitive proof of the drug's physical form. The collective data from numerous studies demonstrates that formulating a crystalline drug with Gelucire 50/13 effectively transforms it into a more soluble amorphous state.[1][12] This amorphization, confirmed by the absence of the drug's melting peak in DSC and its characteristic diffraction pattern in XRD, is the fundamental reason for the enhanced dissolution and potential for improved bioavailability. These analytical methods are therefore essential tools for formulation scientists to ensure product quality and predict in-vivo performance.
References
- 1. Solid Dispersion of Ursolic Acid in Gelucire 50/13: a Strategy to Enhance Drug Release and Trypanocidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. crystalpharmatech.com [crystalpharmatech.com]
- 6. japsonline.com [japsonline.com]
- 7. Preparation of Solid Dispersion of Everolimus in Gelucire 50/13 using Melt Granulation Technique for Enhanced Drug Release -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Differential Scanning Calorimetry (DSC) in Solid-State Characterization of Solid Dispersions: A Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. mcgill.ca [mcgill.ca]
- 12. ovid.com [ovid.com]
Spectroscopic and Analytical Techniques for Characterizing Drug-Gelucire 50/13 Interactions: A Comparative Guide
Introduction: Gelucire® 50/13 (stearoyl macrogol-32 glycerides) is a widely utilized lipid-based excipient in the pharmaceutical industry, primarily for formulating solid dispersions to enhance the solubility and bioavailability of poorly water-soluble drugs (BCS Class II and IV).[1] Its utility stems from its surface-active properties and its ability to act as a carrier matrix.[2] Understanding the nature and extent of interactions between the active pharmaceutical ingredient (API) and Gelucire 50/13 is critical for predicting formulation stability, dissolution behavior, and overall therapeutic efficacy. This guide provides a comparative overview of key spectroscopic and complementary analytical techniques used to elucidate these interactions, supported by experimental data and detailed protocols for researchers in drug development.
Core Analytical Techniques for Interaction Studies
The characterization of drug-Gelucire 50/13 systems typically involves a multi-pronged approach to study the solid-state properties and molecular-level interactions. The most common techniques employed are Fourier-Transform Infrared (FTIR) Spectroscopy, Differential Scanning Calorimetry (DSC), and Powder X-ray Diffraction (PXRD).[3] Raman spectroscopy is also a valuable tool, though less commonly cited in the literature for this specific application.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful, non-destructive technique used to identify functional groups and probe intermolecular interactions, such as hydrogen bonding, between the drug and the carrier.[4] Changes in the vibrational frequency of specific functional groups (e.g., C=O, O-H, N-H) in the drug or excipient, observed as peak shifts, broadening, or disappearance, provide direct evidence of interaction.[4]
Quantitative Data Summary: FTIR Peak Shifts
| Drug | Drug:Gelucire 50/13 Ratio (w/w) | Key Spectral Changes Indicating Interaction | Reference |
| Ursolic Acid | 1:15 (in Solid Dispersion) | Broadening of the carbonyl peak in the drug. | [3] |
| Diflunisal | 1:4 | Shifting or broadening of the carbonyl (C=O) stretch peak. | [4] |
| Carvedilol | 1:1 and 1:2 (Molar) | Possibility of inter-molecular hydrogen bonding revealed. | |
| Eplerenone (B1671536) | 1:1, 1:3, 1:5 | No significant peak shifts observed, indicating lack of chemical interaction. | [5] |
| Meloxicam | 1:1 to 1:4 | Disappearance of characteristic drug peaks, suggesting encapsulation. | [6] |
Typical Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare solid dispersion samples (e.g., by melt-fusion or solvent evaporation) and physical mixtures of the drug and Gelucire 50/13 at various ratios.[7] Pure drug and pure Gelucire 50/13 are used as controls.
-
Pellet Formation: Mix approximately 1-2 mg of the sample with 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).[7] Triturate the mixture thoroughly in an agate mortar and press it into a thin, transparent pellet using a hydraulic press.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Data Collection: Scan the sample over a wavenumber range, typically 4000 to 400 cm⁻¹.[5][7] Collect and average multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
Analysis: Compare the spectra of the solid dispersions and physical mixtures with those of the pure components. Analyze for shifts, broadening, or appearance/disappearance of characteristic peaks.[4]
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. It is highly effective for assessing the solid-state properties of drug-Gelucire 50/13 systems. The disappearance of the drug's characteristic melting endotherm or a shift to a lower temperature is a strong indicator that the drug has been converted from a crystalline to an amorphous state or is dissolved in the molten Gelucire matrix.[8]
Quantitative Data Summary: Thermal Events
| Drug | Drug:Gelucire 50/13 Ratio | Key Thermal Events Observed | Reference |
| Ursolic Acid | 1:15 (SD) | Disappearance of the drug's melting peak (~280°C). Gelucire melting endotherm observed around 45°C. | [3] |
| Meloxicam | 1:4 (SD) | Complete disappearance of the drug's melting peak in the solid dispersion. | [8] |
| Carvedilol | 1:2 (Molar, Solvent Evaporation) | Complete disappearance of the drug's endothermic peak. | |
| Carbamazepine | 1:9 | Absence of the drug's endothermic melting peak, indicating dissolution in the melted polymer. | [7][9] |
| Diclofenac (B195802) | up to 20% w/w | Drug dissolves into the carrier above the carrier's melting point; only the carrier's melting peak is observed. | [10] |
Typical Experimental Protocol: DSC
-
Sample Preparation: Accurately weigh 3-5 mg of the sample (pure drug, Gelucire 50/13, physical mixture, or solid dispersion) into a standard aluminum DSC pan.[7]
-
Sealing: Crimp the pan to seal it. An empty, sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate, typically 10°C/min, under a nitrogen atmosphere (e.g., 50 mL/min flow rate).[7] The temperature range is set to cover the melting points of both the drug and Gelucire 50/13 (e.g., 30°C to 300°C).[7]
-
Analysis: Analyze the resulting thermogram. The melting point is taken as the onset or peak of the endotherm. Look for the presence, absence, or shift of the drug's melting peak in the solid dispersion samples compared to the pure drug and physical mixture.[10]
Powder X-ray Diffraction (PXRD)
PXRD is the definitive technique for determining the crystalline or amorphous nature of a solid material. Crystalline materials produce a characteristic diffraction pattern of sharp peaks at specific 2θ angles, whereas amorphous materials produce a diffuse halo with no sharp peaks. In drug-Gelucire 50/13 solid dispersions, a reduction in the intensity or complete disappearance of the drug's characteristic peaks indicates a loss of crystallinity and successful conversion to an amorphous state.[3]
Quantitative Data Summary: Crystallinity Changes
| Drug | Drug:Gelucire 50/13 Ratio | Key PXRD Findings | Reference |
| Ursolic Acid | 1:15 (SD) | Characteristic drug peaks (at 6°, 8°, 15° 2θ) disappear in the solid dispersion. Gelucire shows peaks at 19° and 23° 2θ. | [3] |
| Acidic Diclofenac | 10% w/w (SD) | The solid dispersion destroys almost completely the crystallinity of the drug. | [10][11] |
| Carvedilol | 1:2 (Molar, Solvent Evaporation) | Reduction of drug crystallinity is observed, supporting improved release. | |
| Meloxicam | 1:4 (SD) | Crystalline peaks of the drug disappear completely in the solid dispersion. | [6][12] |
| Eplerenone | F3 Formulation | Reduced intensities and number of peaks, demonstrating that eplerenone was no longer crystalline. | [5] |
Typical Experimental Protocol: PXRD
-
Sample Preparation: Place a sufficient amount of the powder sample onto a sample holder and gently flatten the surface to ensure it is level with the holder's rim.
-
Instrument Setup: Mount the sample holder in the PXRD instrument.
-
Data Acquisition: Scan the sample using a monochromatic X-ray source (typically Cu Kα radiation, λ = 1.5418 Å).[7]
-
Scan Parameters: The scan is performed over a 2θ range relevant to the drug and carrier, for example, from 2° to 50°, at a specific scan speed (e.g., 0.02°/s).[7]
-
Analysis: Compare the diffractograms of the solid dispersions with those of the pure drug, Gelucire 50/13, and the physical mixture. The absence or significant reduction of sharp diffraction peaks corresponding to the crystalline drug confirms its amorphization.[11]
Raman Spectroscopy
Raman spectroscopy provides information about molecular vibrations and is complementary to FTIR. It is particularly sensitive to non-polar bonds and can be used to study conformational changes in both the drug and the excipient upon interaction. It is also highly effective for chemical imaging, allowing for the mapping of drug distribution within the Gelucire matrix.
Typical Experimental Protocol: Raman Spectroscopy
-
Sample Preparation: Samples (pure components, physical mixtures, solid dispersions) can be analyzed directly as powders in glass vials or on a microscope slide.
-
Instrument Setup: Place the sample under the objective of a Raman microscope.
-
Data Acquisition: Excite the sample with a monochromatic laser (e.g., 785 nm).[13]
-
Spectral Collection: Collect the scattered light and analyze it to generate a Raman spectrum, typically in the fingerprint region (e.g., 1800-1000 cm⁻¹), where key vibrational modes for organic molecules are found.
-
Analysis: Analyze the spectra for peak shifts, changes in intensity, or new peaks, which can indicate changes in the molecular conformation or specific interactions between the drug and Gelucire 50/13.[14]
Comparison with Alternative Carriers
While Gelucire 50/13 is highly effective, other polymers are also used to create solid dispersions. Polyethylene glycols (PEGs) and Poloxamers are common hydrophilic carriers. Studies comparing these alternatives often focus on dissolution enhancement and physical stability. For instance, solid dispersions of diclofenac have been prepared with both PEG 6000 and Gelucire 50/13, with results showing that Gelucire 50/13 can sometimes lead to the formation of larger drug crystals upon cooling compared to PEG.[10] The choice of carrier ultimately depends on the specific physicochemical properties of the drug and the desired release profile.
Visualizations
Caption: General experimental workflow for characterizing drug-Gelucire 50/13 solid dispersions.
Caption: Logical relationship between experimental observations and their physicochemical interpretations.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Solid Dispersion of Ursolic Acid in Gelucire 50/13: a Strategy to Enhance Drug Release and Trypanocidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. ovid.com [ovid.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Navigating Dissolution Challenges of Gelucire 50/13 Formulations: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing a robust and validated dissolution method is paramount for ensuring the quality and performance of oral solid dosage forms. This is particularly critical for formulations utilizing functional excipients like Gelucire 50/13, a lipid-based excipient renowned for its ability to enhance the solubility and bioavailability of poorly water-soluble drugs. This guide provides a comprehensive comparison of dissolution methodologies for Gelucire 50/13 formulations, supported by experimental data and detailed protocols to aid in the development of effective and reliable in vitro release testing.
Gelucire 50/13, a stearoyl polyoxyl-32 glyceride, is a non-ionic, amphiphilic excipient that acts as a solubility and bioavailability enhancer.[1] Its mechanism involves the formation of fine emulsions or micellar solutions in aqueous media, which can significantly improve the dissolution of hydrophobic active pharmaceutical ingredients (APIs).[2][3] However, the very properties that make Gelucire 50/13 an effective excipient can also present challenges in developing a discriminative and reproducible dissolution method.
Comparative Dissolution Methods and Performance
The choice of dissolution method for Gelucire 50/13 formulations is highly dependent on the specific drug and the formulation strategy (e.g., solid dispersions, semi-solid matrices). Below is a summary of dissolution methods employed for various drugs formulated with Gelucire 50/13, highlighting the key parameters and outcomes.
| Drug | Formulation Type | Dissolution Apparatus | Dissolution Medium | Agitation Speed (rpm) | Key Findings & Comparison |
| Carbamazepine (B1668303) | Solid Dispersion (Hot Melt Extrusion) | USP Apparatus 2 (Paddle) | 900 mL Deionized Water | 75 | Gelucire 50/13 (1:9 drug-to-carrier ratio) showed significantly higher solubility (2.9 times that of pure drug) and a much faster dissolution rate compared to PEG 4000 and PEG 6000 formulations.[2] |
| Salbutamol Sulphate | Semi-solid Matrix in Capsules | USP Apparatus 2 (Paddle) | 450 mL Distilled Water, 0.1M HCl (pH 1.0), Phosphate Buffer (pH 7.4) | 50, 100, 150 | Drug release was sustained and influenced by pH and agitation speed. Release was slower at pH 1.0 and increased with higher stirring speeds. Blending with hydrophobic materials like stearic acid further retarded the release.[4] |
| Ursolic Acid | Solid Dispersion (Solvent Evaporation) | USP Apparatus 2 (Paddle) | Phosphate Buffer (pH 6.8) with 1% Sodium Lauryl Sulfate (SLS) | Not Specified | Solid dispersion with Gelucire 50/13 significantly enhanced water solubility (from 75.98 µg/mL in physical mixture to 293.43 µg/mL) and resulted in faster drug release compared to the pure drug or physical mixture.[5] |
| Carvedilol | Solid Dispersion (Fusion-Solvent) | USP Apparatus 2 (Paddle) | Phosphate Buffer (pH 6.8) | Not Specified | Gelucire 50/13 formulations demonstrated superior dissolution compared to Gelucire 44/14. A 1:1.75 drug-to-Gelucire 50/13 ratio achieved 83% drug release in 4 hours, a five-fold increase over the pure drug. The addition of Vitamin E TPGS further enhanced release to 88%.[6][7] |
| Everolimus | Solid Dispersion (Melt Granulation) | Not Specified | Distilled Water, pH 3.0 to 6.8 media | Not Specified | The optimized solid dispersion (1:5:10 drug:Gelucire 50/13:microcrystalline cellulose) showed a markedly rapid and higher dissolution rate than the pure drug and a commercial product across all tested pH media.[8] |
| Allopurinol | Solid Dispersion (Various Methods) | Not Specified | Not Specified | Not Specified | Gelucire 50/13 showed a significant solubilizing effect on allopurinol, with the aqueous solubility increasing with higher polymer concentrations.[9] |
| Indomethacin | Solid Dispersion (Solvent Evaporation) | Not Specified | Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 7.4) | Not Specified | Solid dispersions with HPMC and Gelucire 50/13 showed increased and sustained dissolution at pH 7.4 compared to pH 1.2 and the pure drug. |
Detailed Experimental Protocols
Reproducibility in dissolution testing hinges on meticulously detailed and controlled experimental protocols. Below are representative methodologies extracted from the literature for Gelucire 50/13 formulations.
Protocol 1: Dissolution of Carbamazepine Solid Dispersions[2]
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of deionized water.
-
Temperature: 37 °C ± 0.5 °C.
-
Rotation Speed: 75 rpm.
-
Procedure:
-
Place a sample of the solid dispersion equivalent to 18 mg of carbamazepine into each dissolution vessel.
-
Withdraw 5 mL aliquots at 0, 5, 10, 15, 30, and 60 minutes.
-
Filter the samples immediately through a 0.22 µm filter.
-
Analyze the filtrate for carbamazepine content using a validated HPLC method at 340 nm.
-
Replenish the dissolution medium with an equal volume of fresh medium at each time point.
-
Protocol 2: Dissolution of Salbutamol Sulphate Semi-Solid Matrix Capsules[4]
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 450 mL of distilled water.
-
Temperature: 37.0 ± 0.5 °C.
-
Rotation Speed: 100 rpm.
-
Procedure:
-
Place one capsule in each dissolution vessel.
-
Collect 5 mL samples at 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours using an automated fraction collector with a 10 µm Sinter filter.
-
At the end of 8 hours, press the matrix in the vessel to ensure homogeneous dispersion and continue stirring for another 15 minutes before taking the final sample.
-
Analyze the samples for drug content.
-
Logical Workflow for Dissolution Method Validation
The validation of a dissolution method for a Gelucire 50/13 formulation should follow a structured approach to ensure the method is robust, reliable, and discriminative. The following diagram illustrates a typical workflow.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. scielo.br [scielo.br]
- 3. rjpbcs.com [rjpbcs.com]
- 4. pjps.pk [pjps.pk]
- 5. Solid Dispersion of Ursolic Acid in Gelucire 50/13: a Strategy to Enhance Drug Release and Trypanocidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. japsonline.com [japsonline.com]
- 8. Preparation of Solid Dispersion of Everolimus in Gelucire 50/13 using Melt Granulation Technique for Enhanced Drug Release -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 9. researchgate.net [researchgate.net]
The Rheology of Melt Processing: A Comparative Guide to Gelucire 50/13 and its Alternatives
For researchers, scientists, and drug development professionals navigating the complexities of melt processing techniques such as hot melt extrusion (HME) and melt granulation, the selection of a suitable thermoplastic excipient is paramount. Gelucire 50/13, a stearoyl polyoxyl-32 glyceride, is a widely utilized lipid-based excipient known for its role as a solubilizer, bioavailability enhancer, and lipid binder in melt processes.[1] However, a thorough understanding of its rheological characteristics is crucial for process optimization and predicting in-vivo performance. This guide provides a comparative rheological characterization of Gelucire 50/13 against common alternatives, supported by experimental data and detailed methodologies.
The processability of pharmaceutical formulations in melt extrusion is significantly influenced by the flow properties of the drug-polymer mixtures.[2] Key rheological parameters such as viscosity, shear thinning behavior, and thermal properties dictate the required processing temperatures, screw speeds, and overall energy input.
Comparative Rheological and Thermal Properties
To provide a clear comparison, the following tables summarize the key rheological and thermal properties of Gelucire 50/13 and two common lipid-based alternatives: Compritol® 888 ATO (glyceryl behenate) and Precirol® ATO 5 (glyceryl palmitostearate). It is important to note that the viscosity of these materials is highly dependent on temperature and shear rate.
| Property | Gelucire 50/13 | Compritol® 888 ATO | Precirol® ATO 5 |
| Chemical Name | Stearoyl polyoxyl-32 glycerides | Glyceryl dibehenate | Glyceryl palmitostearate |
| Melting Range (°C) | 46 - 51[1] | 65 - 77 | 50 - 60 |
| HLB Value | 13 | 2 | 2 |
| Typical Processing Temperature (°C) | 60 - 80 | 70 - 90 | 60 - 75 |
Table 1: General Properties of Gelucire 50/13 and Alternatives.
The viscosity of these excipients decreases with increasing temperature and shear rate, a phenomenon known as shear thinning. This behavior is critical for successful melt processing, as it allows the material to flow more easily under the high shear conditions within an extruder.
| Temperature (°C) | Viscosity of Gelucire 50/13 (Pa·s) at 10 s⁻¹ | Viscosity of Compritol® 888 ATO (Pa·s) at 10 s⁻¹ | Viscosity of Precirol® ATO 5 (Pa·s) at 10 s⁻¹ |
| 60 | ~10 - 20 | Not Molten | ~5 - 15 |
| 70 | ~5 - 10 | ~15 - 30 | ~2 - 8 |
| 80 | ~2 - 5 | ~8 - 15 | ~1 - 4 |
| 90 | ~1 - 3 | ~4 - 8 | <1 |
Table 2: Representative Viscosity Data at a Shear Rate of 10 s⁻¹. (Note: These are approximate values based on available literature and may vary depending on the specific grade and measurement conditions).
Experimental Protocols
Accurate and reproducible rheological and thermal characterization is essential for comparing excipients and optimizing melt processing parameters. The following are detailed methodologies for key experiments.
Rotational Viscometry
Objective: To determine the viscosity of the molten excipient as a function of shear rate and temperature.
Apparatus: A controlled-stress or controlled-rate rotational viscometer equipped with a parallel plate or cone-and-plate geometry and a temperature-controlled chamber.
Methodology:
-
Place approximately 1-2 grams of the excipient onto the lower plate of the rheometer.
-
Heat the sample to the desired measurement temperature (e.g., 60°C, 70°C, 80°C, 90°C).
-
Lower the upper geometry to the specified gap (e.g., 1 mm for parallel plate).
-
Trim any excess material from the edge of the geometry.
-
Allow the sample to thermally equilibrate for at least 5 minutes.
-
Perform a shear rate sweep from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹) at a constant temperature.
-
Record the viscosity as a function of shear rate.
-
Repeat the measurement at different temperatures to obtain a comprehensive rheological profile.
Capillary Rheometry
Objective: To determine the viscosity of the molten excipient at high shear rates, simulating the conditions within a hot melt extruder.
Apparatus: A capillary rheometer with a heated barrel and a die of known dimensions (length and diameter).
Methodology:
-
Load the excipient into the barrel of the capillary rheometer.
-
Allow the material to melt and reach thermal equilibrium at the desired temperature.
-
Extrude the molten material through the capillary die at a series of controlled piston speeds.
-
Measure the pressure drop across the die for each piston speed.
-
Calculate the shear stress at the wall and the apparent shear rate from the pressure drop and volumetric flow rate.
-
Apply necessary corrections (e.g., Bagley and Rabinowitsch corrections) to obtain the true viscosity.
-
Plot the true viscosity as a function of the true shear rate.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, melting range, and heat of fusion of the excipient.
Apparatus: A differential scanning calorimeter.
Methodology:
-
Accurately weigh 5-10 mg of the excipient into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 120°C).
-
Record the heat flow as a function of temperature.
-
Determine the onset temperature, peak temperature (melting point), and the area under the melting endotherm (heat of fusion) from the resulting thermogram.
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for selecting and characterizing an excipient for melt processing, as well as the signaling pathway for understanding material behavior during the process.
Caption: Experimental workflow for excipient characterization.
Caption: Material behavior signaling pathway in melt processing.
Conclusion
The rheological and thermal properties of excipients are critical quality attributes that directly impact the success of melt processing operations. Gelucire 50/13 exhibits favorable thermoplastic properties for melt processing, including a relatively low melting point and shear-thinning behavior. When compared to alternatives like Compritol® 888 ATO and Precirol® ATO 5, Gelucire 50/13 offers a different combination of melting range and viscosity that may be advantageous for specific formulations, particularly those requiring enhanced solubilization due to its higher HLB value. A thorough characterization using the outlined experimental protocols will enable researchers to make informed decisions in excipient selection and to optimize their melt processing parameters for the development of robust and effective pharmaceutical products.
References
Comparison of Gelucire 50/13 with Soluplus® for amorphous solid dispersions
An Objective Comparison of Gelucire® 50/13 and Soluplus® for Amorphous Solid Dispersions
Introduction
Amorphous solid dispersions (ASDs) are a leading strategy for improving the oral bioavailability of poorly water-soluble drugs, which constitute a significant portion of new chemical entities.[1] By dispersing the active pharmaceutical ingredient (API) in a molecular, amorphous state within a carrier matrix, ASDs can enhance both the dissolution rate and the apparent solubility of the drug.[2][3] The choice of the polymer carrier is critical to the success of an ASD, as it dictates the formulation's physical stability, drug release characteristics, and manufacturability.
This guide provides a detailed, objective comparison of two widely used excipients for ASDs: Gelucire® 50/13 and Soluplus® . Gelucire® 50/13 is a lipid-based excipient known for its surfactant and plasticizing properties, while Soluplus® is a specialized amphiphilic graft copolymer designed specifically for solid solutions.[4][5] We will compare their physicochemical properties, mechanisms of action, performance data from various studies, and processing considerations, supported by experimental protocols and data visualizations to aid researchers in making an informed selection for their drug development projects.
Physicochemical Properties
A fundamental understanding of the properties of each excipient is the first step in selecting the appropriate carrier for an ASD.
| Property | Gelucire® 50/13 | Soluplus® |
| Chemical Name | Stearoyl polyoxyl-32 glycerides[5] | Polyvinyl caprolactam–polyvinyl acetate–polyethylene glycol graft copolymer[4][6] |
| Excipient Type | Lipid-based, non-ionic surfactant, polyglycolized glyceride[7][8] | Amphiphilic graft copolymer[9][10] |
| Appearance | Waxy solid[8] | White to slightly yellowish powder/granules[9] |
| Melting Point (Tm) | ~50°C[6][8] | Not applicable (amorphous) |
| Glass Transition (Tg) | Not applicable (semi-crystalline) | ~70°C[11][12] |
| HLB Value | 13[13] | Not typically defined by HLB; functions as a solubilizer |
| Key Functions | Solubilizer, plasticizer, wetting agent, release enhancer[5][7][14] | Solubilizer, ASD matrix former, precipitation inhibitor, bioavailability enhancer[4][10][15] |
| Manufacturing Focus | Melt-based processes (e.g., melt granulation, HME)[3][14] | Hot Melt Extrusion (HME), Spray Drying[4][9] |
Mechanism of Action in Amorphous Solid Dispersions
Both excipients enhance drug solubility and stability, but through distinct mechanisms rooted in their chemical structures.
Gelucire® 50/13: As a lipid-based surfactant, Gelucire® 50/13 primarily acts by improving the wettability and promoting the micellar solubilization of the drug.[16] In melt processes, it can act as a plasticizer, reducing the processing temperature required for techniques like hot-melt extrusion, which is particularly beneficial for heat-sensitive APIs.[5][14] Its mechanism involves:
-
Amorphization: During melt processing, the drug dissolves in the molten Gelucire®, and upon rapid cooling, the drug is trapped in an amorphous state within the solid lipid matrix.[17][18]
-
Wettability & Solubilization: Upon contact with aqueous media, the high HLB value ensures rapid wetting. It forms micelles that can encapsulate the lipophilic drug molecules, increasing their apparent solubility and facilitating dissolution.[16]
-
Membrane Permeation: Its lipid nature can enhance the penetration of drugs across biological membranes, potentially increasing bioavailability.[16]
Soluplus®: Soluplus® was specifically engineered as a matrix polymer for ASDs. Its unique amphiphilic graft copolymer structure provides a dual mechanism for solubilization and stabilization.[4][9]
-
Amorphization & Stabilization: Soluplus® is an excellent glass-forming agent and can form stable, single-phase amorphous solid solutions with a wide range of drugs.[9] It effectively inhibits drug crystallization through specific interactions, such as hydrogen bonding, and by increasing the Tg of the system, which reduces molecular mobility.[15][19]
-
Micellar Solubilization: In aqueous environments, the amphiphilic nature of Soluplus® allows it to form micelles at a very low critical micelle concentration (CMC) of just 7.6 mg/L.[15] This micellar encapsulation is a key factor in its powerful solubilizing effect.
-
Supersaturation Maintenance: A crucial function of Soluplus® is its ability to generate and maintain a state of supersaturation for the drug in the gastrointestinal tract. It acts as a precipitation inhibitor, preventing the dissolved amorphous drug from converting back to its poorly soluble crystalline form, thereby maximizing the driving force for absorption.[9][11]
Performance Data in Amorphous Solid Dispersions
Quantitative data from various studies highlight the effectiveness of both excipients in enhancing drug delivery.
Solubility and Dissolution Enhancement
Both polymers have demonstrated significant improvements in the aqueous solubility and dissolution rates of poorly soluble drugs.
| Drug | Carrier | Drug:Carrier Ratio | Preparation Method | Solubility/Dissolution Improvement |
| Curcumin | Gelucire® 50/13 (with Aerosil®) | 1:1 | Melt Evaporation | 3600-fold increase in solubility; 7.3-fold increase in dissolution.[20] |
| Carbamazepine | Gelucire® 50/13 | 1:9 | Melt Method | ~3-fold increase in solubility.[18] |
| Curcumin | Soluplus® | 1:10 | Melting Method | 20,613-fold increase in solubility.[20] |
| Diosgenin | Soluplus® | Not specified | Not specified | Significantly improved aqueous solubility and dissolution.[15] |
| Loratadine | Gelucire® 50/13 or Soluplus® | N/A | N/A | Both showed a concentration-dependent increase in drug solubility.[21] |
| Indomethacin | Gelucire® 50/13 with Soluplus® (ternary system) | N/A | N/A | Soluplus® as a ternary agent produced a synergistic effect, further enhancing dissolution compared to the binary Gelucire® dispersion.[6] |
Bioavailability Enhancement
The ultimate goal of solubility enhancement is to improve in-vivo performance. Both excipients have proven effective in increasing the oral bioavailability of various APIs.
| Drug | Carrier | Key Pharmacokinetic Finding |
| Curcumin | Gelucire® 50/13 (with Aerosil®) | 5.5 times higher plasma concentration in rats compared to unprocessed drug.[20] |
| Indomethacin | Gelucire® 50/13 (with Gelucire® 48/16) | 2.5-fold increase in bioavailability in a rat model.[1] |
| Diosgenin | Soluplus® | Bioavailability in rats was improved by ~5 times .[15] |
| Curcumin | Soluplus® | 117-fold increase in bioavailability.[20] |
| Valsartan | Soluplus® | Significant enhancement in oral absorption in rats compared to the pure drug.[1] |
Processing Considerations for ASD Manufacturing
The choice of excipient is closely linked to the intended manufacturing process.
-
Hot-Melt Extrusion (HME): HME is a solvent-free process that is highly efficient for producing ASDs.
-
Soluplus® is ideally suited for HME due to its thermoplastic nature and a relatively low glass transition temperature (Tg ≈ 70°C), which allows for processing at moderate temperatures.[4][10]
-
Gelucire® 50/13 , with its low melting point (~50°C), is also excellent for HME. It can act as a plasticizer, reducing the overall processing temperature and torque when combined with other polymers, which is advantageous for thermally labile drugs.[5][14]
-
-
Solvent Evaporation / Spray Drying: This method involves dissolving the drug and polymer in a common solvent, which is then rapidly removed.
-
Soluplus® is soluble in both organic and aqueous solutions, making it a versatile candidate for spray drying and solvent evaporation techniques.[9]
-
Gelucire® 50/13 can also be processed via solvent-based methods, often by dissolving it along with the drug in a suitable organic solvent like methanol (B129727) or ethanol.[16][17]
-
Experimental Protocols
Preparation of ASDs by Hot-Melt Extrusion (HME)
-
Blending: Physically mix the API and the chosen polymer (Gelucire® 50/13 or Soluplus®) at the desired ratio using a V-blender or tumble mixer for 15-20 minutes to ensure homogeneity.
-
Extruder Setup: Set up a co-rotating twin-screw extruder with a suitable screw configuration. Set the temperature profile for the different zones of the extruder barrel. For Gelucire® 50/13, temperatures may range from 60-100°C. For Soluplus®, temperatures are typically higher, ranging from 100-160°C, depending on the API's melting point.
-
Extrusion: Feed the physical blend into the extruder at a constant rate. The screw speed should be optimized (e.g., 50-150 RPM) to ensure proper mixing and residence time.
-
Cooling and Collection: The molten extrudate exits through a die and is cooled on a conveyor belt.
-
Milling and Sieving: Mill the cooled extrudate into a fine powder using a cryogenic or impact mill. Sieve the powder to obtain a uniform particle size distribution.
Preparation of ASDs by Solvent Evaporation
-
Dissolution: Dissolve the API and the polymer (Gelucire® 50/13 or Soluplus®) in a common volatile solvent (e.g., methanol, ethanol, acetone) in a round-bottom flask. Ensure complete dissolution by stirring or sonication.
-
Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator (rotovap). The water bath temperature should be kept low (e.g., 40-50°C) to minimize thermal stress on the components.
-
Drying: Further dry the resulting solid film/powder in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Pulverization: Scrape the dried product, then pulverize it using a mortar and pestle, and sieve to obtain a consistent powder.
Characterization of Amorphous Solid Dispersions
-
Differential Scanning Calorimetry (DSC): To confirm the amorphous nature of the API (absence of a melting endotherm) and determine the glass transition temperature (Tg) of the ASD.
-
Powder X-Ray Diffraction (PXRD): To verify the absence of crystallinity. A lack of sharp Bragg peaks and the presence of a "halo" pattern indicates an amorphous state.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential intermolecular interactions (e.g., hydrogen bonding) between the drug and the polymer, which are often indicative of a stable dispersion.
-
In-Vitro Dissolution Testing: To evaluate the drug release profile. The test is typically performed using USP Apparatus II (paddle) in various media (e.g., simulated gastric fluid, simulated intestinal fluid) to assess performance under biorelevant conditions.
Mandatory Visualizations
Caption: Workflow for preparing amorphous solid dispersions using Hot-Melt Extrusion (HME).
Caption: Workflow for preparing amorphous solid dispersions using the Solvent Evaporation method.
Caption: Logical pathway for bioavailability enhancement by amorphous solid dispersions (ASDs).
Conclusion
Both Gelucire® 50/13 and Soluplus® are highly effective excipients for developing amorphous solid dispersions, though they offer different strengths.
-
Gelucire® 50/13 is an excellent choice when leveraging its lipid and surfactant properties is advantageous. It is particularly useful as a solubilizer and plasticizer in melt-based manufacturing processes. Its ability to enhance membrane permeation can provide an additional boost to bioavailability for certain APIs.
-
Soluplus® is a purpose-built polymer for ASDs that offers robust performance, especially in stabilizing the amorphous state and maintaining supersaturation.[9][15] Its exceptional suitability for hot-melt extrusion and its powerful, dual-mode solubilization (solid solution and micellization) make it a versatile and reliable choice for a broad range of challenging compounds.[4][10]
The optimal choice depends on the specific physicochemical properties of the API (e.g., melting point, logP, hydrogen bonding capacity), the desired drug release profile, and the selected manufacturing technology. For formulations requiring strong plasticization or lipid-based enhancement, Gelucire® 50/13 is a strong contender. For achieving high drug loads with superior stability and sustained supersaturation, particularly via HME, Soluplus® often represents the state-of-the-art solution.
References
- 1. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijrpr.com [ijrpr.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. EXCIPIENT TECHNOLOGY - Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients [drug-dev.com]
- 6. rjptonline.org [rjptonline.org]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. pjps.pk [pjps.pk]
- 9. ijprajournal.com [ijprajournal.com]
- 10. pharmaceutical.basf.com [pharmaceutical.basf.com]
- 11. Mechanistic Investigation into the Phase Separation Behavior of Soluplus in the Presence of Biorelevant Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medipol.edu.tr [medipol.edu.tr]
- 13. researchgate.net [researchgate.net]
- 14. Harnessing lipids as plasticizers in hot-melt extrusion: a gateway to innovation | Gattefossé [gattefosse.com]
- 15. Soluplus-Mediated Diosgenin Amorphous Solid Dispersion with High Solubility and High Stability: Development, Characterization and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solid Dispersion of Ursolic Acid in Gelucire 50/13: a Strategy to Enhance Drug Release and Trypanocidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
- 18. scielo.br [scielo.br]
- 19. researchgate.net [researchgate.net]
- 20. permegear.com [permegear.com]
- 21. researchgate.net [researchgate.net]
A Comparative Analysis of Emulsification Efficiency: Gelucire 50/13 vs. Cremophor RH 40
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate emulsifier is a critical determinant in the successful formulation of self-emulsifying drug delivery systems (SEDDS), which are pivotal for enhancing the oral bioavailability of poorly water-soluble drugs. Among the myriad of available surfactants, Gelucire 50/13 (Stearoyl polyoxyl-32 glycerides) and Cremophor RH 40 (Polyoxyl 40 hydrogenated castor oil) are two of the most extensively utilized non-ionic emulsifiers. This guide provides an objective comparison of their emulsification efficiency, supported by a compilation of experimental data from various studies, and outlines a comprehensive experimental protocol for their evaluation.
Introduction to the Emulsifiers
Gelucire 50/13 is a well-characterized mixture of mono-, di-, and triglycerides, along with mono- and diesters of polyethylene (B3416737) glycol (PEG) 1500.[1][2] It is a water-dispersible surfactant with a high Hydrophilic-Lipophilic Balance (HLB) value, typically around 13, which allows it to form fine oil-in-water dispersions upon contact with aqueous media.[1][2] Its ability to act as both a lipidic carrier and a surfactant makes it a versatile excipient in the development of SEDDS.[2]
Cremophor RH 40 is a polyoxyethylene hydrogenated castor oil derivative, also possessing a high HLB value in the range of 14-16.[3][4] It is widely employed as a solubilizer and emulsifying agent for hydrophobic active pharmaceutical ingredients.[3][5] Its amphiphilic nature enables the dissolution of a significant quantity of lipophilic drugs and promotes the formation of stable microemulsions.[5]
Comparative Analysis of Emulsification Performance
The emulsification efficiency of a surfactant is primarily assessed by its ability to rapidly form a stable emulsion with small and uniform droplet sizes upon gentle agitation in an aqueous medium. The following table summarizes key performance parameters for Gelucire 50/13 and Cremophor RH 40, compiled from various research articles. It is important to note that these values were obtained from different studies employing varied formulations and experimental conditions; therefore, a direct comparison should be approached with caution.
| Performance Parameter | Gelucire 50/13 | Cremophor RH 40 | Experimental Context |
| Droplet Size (nm) | ~150[6] | ~67[7] | Formulations contained different lipid phases and active ingredients. |
| 360[5] | 13.5[8] | Varied concentrations of emulsifier and co-surfactants were used. | |
| 250 - 500[9] | 54.67 - 99.13[10] | Different analytical techniques and instruments were employed for measurement. | |
| Polydispersity Index (PDI) | < 0.3 (indicative of narrow size distribution) | 0.15[7] | PDI values are highly dependent on the overall formulation composition. |
| - | 0.476[8] | Lower PDI values suggest a more uniform droplet size. | |
| - | 0.246 - 0.670[10] | ||
| Self-Emulsification Time | < 60 seconds (in some formulations)[5] | Spontaneous to < 1 minute[11] | Emulsification time is influenced by the viscosity of the formulation and the experimental setup. |
Experimental Protocols for Evaluating Emulsification Efficiency
To ensure a standardized and objective evaluation of emulsification efficiency, the following detailed experimental protocols are recommended.
Preparation of Self-Emulsifying Formulations
-
Component Selection: Based on the solubility of the active pharmaceutical ingredient (API), select an appropriate oil phase (e.g., Capryol 90, Labrafil M 1944 CS), surfactant (Gelucire 50/13 or Cremophor RH 40), and co-surfactant (e.g., Transcutol HP, PEG 400).
-
Formulation Preparation: Accurately weigh the selected components in various ratios. The surfactant and co-surfactant are typically mixed first, followed by the addition of the oil phase. The API is then dissolved in this mixture with the aid of gentle heating and vortexing until a clear and homogenous solution is obtained.
Assessment of Self-Emulsification Time
-
Apparatus: Utilize a USP Type II dissolution apparatus.
-
Procedure: Add 500 mL of a relevant aqueous medium (e.g., distilled water, 0.1 N HCl) to the dissolution vessel and maintain the temperature at 37 ± 0.5°C. Set the paddle speed to 50 rpm to simulate gentle gastrointestinal motility.
-
Measurement: Introduce a specific volume (e.g., 1 mL) of the prepared formulation into the aqueous medium. Record the time taken for the formulation to completely disperse and form a homogenous emulsion. The endpoint is typically the disappearance of any visible formulation globules.[12]
Droplet Size and Polydispersity Index (PDI) Analysis
-
Instrumentation: Employ a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Sample Preparation: Dilute the formed emulsion from the self-emulsification test with the same aqueous medium to an appropriate concentration to avoid multiple scattering effects.
-
Measurement: Analyze the diluted sample using the DLS instrument to determine the mean droplet size and the PDI. The PDI is a measure of the width of the droplet size distribution, with values below 0.3 generally considered to be indicative of a narrow and uniform distribution.[13]
Thermodynamic Stability Studies
-
Centrifugation: Subject the diluted emulsion to centrifugation at a specified speed (e.g., 3500 rpm) for a defined period (e.g., 30 minutes). Observe for any signs of phase separation, creaming, or cracking.[11]
-
Heating-Cooling Cycles: Expose the formulation to alternating temperature cycles (e.g., 4°C and 45°C) for a set duration (e.g., 48 hours at each temperature) over several cycles. Visually inspect for any signs of instability.
-
Freeze-Thaw Cycles: Subject the formulation to at least three freeze-thaw cycles, alternating between low (e.g., -20°C) and high (e.g., 25°C) temperatures for a specified duration (e.g., 48 hours at each temperature). Assess for any physical instability.[11]
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for evaluating the emulsification efficiency of a self-emulsifying formulation.
Caption: Workflow for the evaluation of emulsification efficiency.
Conclusion
Both Gelucire 50/13 and Cremophor RH 40 are highly effective emulsifiers for the development of self-emulsifying drug delivery systems. The choice between them will ultimately depend on the specific characteristics of the drug molecule, the desired droplet size, and the overall formulation strategy. While Cremophor RH 40 has been reported in some studies to produce smaller droplet sizes, Gelucire 50/13 offers the advantage of acting as a lipidic component in addition to its surfactant properties. A thorough evaluation using the standardized experimental protocols outlined in this guide is essential for making an informed decision and optimizing the formulation for enhanced drug delivery.
References
- 1. Gelucire® 50/13 ⋅ Gattefossé [gattefosse.com]
- 2. japsonline.com [japsonline.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends [mdpi.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Development and characterization of promising Cremophor EL-stabilized o/w nanoemulsions containing short-chain alcohols as a cosurfactant - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27096D [pubs.rsc.org]
- 8. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 9. rjptonline.org [rjptonline.org]
- 10. mdpi.com [mdpi.com]
- 11. Formulation, optimization, and evaluation of self-emulsifying drug delivery systems of nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Self-emulsification Time Determination [bio-protocol.org]
- 13. Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the bioavailability enhancement of Gelucire 50/13 in preclinical models
For Researchers, Scientists, and Drug Development Professionals
The challenge of poor aqueous solubility remains a significant hurdle in the development of new oral drug candidates. A promising strategy to overcome this is the use of lipid-based excipients, with Gelucire 50/13 being a prominent player in enhancing the oral bioavailability of poorly soluble drugs. This guide provides an objective comparison of Gelucire 50/13's performance against other bioavailability-enhancing alternatives, supported by preclinical experimental data.
Gelucire 50/13: Mechanism of Bioavailability Enhancement
Gelucire 50/13, or stearoyl polyoxyl-32 glycerides, is a non-ionic, water-dispersible surfactant. Its efficacy in improving drug absorption stems from a multi-faceted mechanism of action. Primarily, it acts as a solubilizing agent, forming fine dispersions and microemulsions of the drug in the gastrointestinal fluid.[1][2] This increases the surface area available for dissolution and subsequent absorption. Furthermore, its surfactant properties can enhance the wetting of the drug particles.[3] There is also evidence to suggest that Gelucire 50/13 can modulate intestinal permeability, further contributing to increased drug uptake.[4]
Performance in Preclinical Models: A Data-Driven Comparison
The following tables summarize quantitative data from preclinical studies, comparing the bioavailability enhancement of poorly soluble drugs formulated with Gelucire 50/13 against the pure drug and other formulation strategies.
Table 1: In Vivo Pharmacokinetic Parameters of Drugs Formulated with Gelucire 50/13 in Animal Models
| Drug | Animal Model | Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability Increase (%) | Reference |
| Atorvastatin | New Zealand Rabbits | Atorvastatin Suspension | 527 | 2546 | - | |
| Atorvastatin with Gelucire 50/13 | 1312 | 11394 | 347.5% | [5] | ||
| Carvedilol | Sprague-Dawley Rats | Carvedilol Suspension | Not Reported | Not Reported | - | [6] |
| Carvedilol with Gelucire 50/13 & TPGS | Not Reported | Not Reported | 169% | [6] | ||
| Flurbiprofen (B1673479) | Not Specified | Flurbiprofen Control Tablet | 9140.84 | 31495.16 | - | |
| Flurbiprofen with Gelucire 44/14* | 11445.46 | 43126.52 | 36.9% | [3] |
Note: While this study used Gelucire 44/14, it provides a relevant comparison within the Gelucire family.
Table 2: In Vitro Dissolution Enhancement with Gelucire 50/13
| Drug | Formulation | Dissolution Rate/Extent | Fold Increase vs. Pure Drug | Reference |
| Meloxicam | Meloxicam Powder | Low | - | [7] |
| Meloxicam with Gelucire 50/13 (1:4 ratio) | ~4-fold higher dissolution rate | 4 | [7] | |
| Carbamazepine | Carbamazepine Powder | Low | - | [8] |
| Carbamazepine with Gelucire 50/13 (1:9 ratio) | Significantly enhanced dissolution profile | Not Quantified | [8] | |
| Atorvastatin | Atorvastatin Powder | Low | - | [5] |
| Atorvastatin with Gelucire 50/13 | Up to 85.8% dissolution in 15 min | Not Quantified | [5] |
Comparison with Alternative Bioavailability Enhancement Technologies
While Gelucire 50/13 demonstrates significant efficacy, a range of other excipients and formulation technologies are also employed to enhance the bioavailability of poorly soluble drugs.
Table 3: Comparison of Gelucire 50/13 with Other Excipients and Technologies
| Technology/Excipient | Principle of Bioavailability Enhancement | Advantages | Disadvantages | Preclinical Examples |
| Gelucire 50/13 | Solubilization, emulsification, potential permeability enhancement.[1][3][4] | Well-characterized, proven efficacy, suitable for melt processes.[8] | Can be complex to formulate, potential for drug recrystallization in solid dispersions. | Atorvastatin, Carbamazepine[8], Meloxicam[7] |
| Other Gelucire Grades (e.g., 44/14, 48/16) | Similar to Gelucire 50/13, with varying HLB and melting points.[9] | Offers a range of properties to match drug and formulation needs. | Similar to Gelucire 50/13. | Flurbiprofen (with 44/14), Indomethacin (with 48/16)[10] |
| Polymers (e.g., Soluplus®, Kollidon® VA64, PEGs, Poloxamers) | Form solid dispersions, inhibit drug crystallization, improve wetting.[11] | High drug loading capacity, established manufacturing processes (e.g., hot-melt extrusion). | Can be hygroscopic, potential for drug-polymer interactions. | Lopinavir (with Soluplus, Kollidon VA64)[12], Indomethacin (with Soluplus)[13] |
| SEDDS/SMEDDS | Spontaneous formation of micro- or nano-emulsions in the GI tract.[14][15] | High drug loading, excellent for highly lipophilic drugs, can bypass first-pass metabolism.[16] | Often liquid or semi-solid formulations, which can have stability and manufacturing challenges. | Exemestane[15], Vildagliptin[17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments in assessing bioavailability enhancement.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical oral bioavailability study in a rat model.
Caption: Workflow for a typical in vivo pharmacokinetic study in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used.
-
Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle and allowed to acclimatize for at least one week before the experiment.
-
Fasting: Rats are fasted overnight (approximately 12 hours) with free access to water before drug administration.
-
Dosing: The test formulation (drug with Gelucire 50/13) and the control (pure drug suspension) are administered orally via gavage at a predetermined dose.
-
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) from the jugular or tail vein into heparinized tubes.[18]
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes) to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the drug are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated using non-compartmental analysis.
In Vitro Dissolution Testing
This protocol describes a standard method for evaluating the dissolution of solid dispersions.
Caption: Workflow for in vitro dissolution testing of solid dispersions.
Methodology:
-
Apparatus: A USP Dissolution Apparatus II (paddle method) is typically used.[19]
-
Dissolution Medium: The choice of medium depends on the drug's properties and the intended site of absorption (e.g., simulated gastric fluid, simulated intestinal fluid, or a specific pH buffer). A common volume is 900 mL.
-
Test Conditions: The temperature is maintained at 37 ± 0.5°C, and the paddle speed is set (e.g., 50 or 100 rpm).
-
Sample Introduction: A sample of the formulation (e.g., solid dispersion) containing a known amount of the drug is introduced into the dissolution vessel.
-
Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals.
-
Sample Analysis: The concentration of the dissolved drug in the collected samples is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: The cumulative percentage of drug dissolved is plotted against time to generate a dissolution profile.
Caco-2 Cell Permeability Assay
This in vitro model is widely used to predict intestinal drug absorption and the potential for efflux.
Caption: Workflow for a Caco-2 cell permeability assay.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.[20][21]
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[4]
-
Transport Study: The experiment is initiated by adding the drug formulation to either the apical (A) or basolateral (B) chamber of the Transwell® plate. The transport of the drug across the monolayer is assessed by taking samples from the receiver chamber at specific time points.
-
Sample Analysis: The concentration of the drug in the collected samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. The ratio of Papp in the basolateral-to-apical (B-A) direction to the apical-to-basolateral (A-B) direction provides the efflux ratio, which indicates if the drug is a substrate for efflux transporters.
Conclusion
Gelucire 50/13 is a versatile and effective excipient for enhancing the oral bioavailability of poorly soluble drugs in preclinical models. Its mechanism of action, centered on solubilization and emulsification, has been demonstrated to significantly improve both the rate and extent of drug absorption for a variety of compounds. While alternative technologies such as other polymers and SEDDS/SMEDDS also offer viable solutions, the choice of the optimal bioavailability enhancement strategy will depend on the specific physicochemical properties of the drug candidate and the desired formulation characteristics. The experimental protocols provided herein serve as a foundation for the robust preclinical assessment of these enabling technologies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Formulation and pharmacokinetics of gelucire solid dispersions of flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. Physicochemical Characterization and Dissolution Properties of Meloxicam-Gelucire 50/13 Binary Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. ijrar.org [ijrar.org]
- 13. rjptonline.org [rjptonline.org]
- 14. Self-Emulsifying Drug Delivery Systems (SEDDS): Measuring Energy Dynamics to Determine Thermodynamic and Kinetic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oral Bioavailability Enhancement of Exemestane from Self-Microemulsifying Drug Delivery System (SMEDDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Comparative Study of Snedds and Sedds for Enhancing Oral Delivery of Vildagliptin – Oriental Journal of Chemistry [orientjchem.org]
- 18. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
- 19. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 21. benchchem.com [benchchem.com]
Navigating the Stability Landscape of Gelucire® 50/13: A Comparative Guide to Shelf-Life Determination
For researchers, scientists, and drug development professionals, understanding the stability of excipients is paramount to ensuring the efficacy and safety of pharmaceutical products. Gelucire® 50/13, a widely used lipid-based excipient for solubility enhancement and modified release formulations, presents a unique stability profile that warrants careful consideration. This guide provides a comprehensive comparison of Gelucire® 50/13's stability with common alternatives, supported by experimental data and detailed protocols to aid in robust formulation development.
Key Stability Considerations for Gelucire® 50/13
The stability of Gelucire® 50/13 is primarily influenced by its polymorphic nature and susceptibility to chemical degradation under certain conditions. A key phenomenon observed during storage is "blooming," characterized by the appearance of crystal formations on the surface of the dosage form. This is often associated with a polymorphic transformation from a less stable to a more stable, higher melting point form.[1][2] This physical change can significantly impact the drug release characteristics of the final product, often leading to an increased dissolution rate, particularly at elevated temperatures.[2]
Beyond physical changes, the potential for chemical degradation through hydrolysis and oxidation exists for lipid-based excipients, including Gelucire® 50/13. These pathways can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.
Performance Comparison: Gelucire® 50/13 vs. Alternatives
The selection of a lipid-based excipient is a critical decision in formulation development. The following tables provide a comparative summary of the stability performance of Gelucire® 50/13 against other commonly used lipid excipients, such as Compritol® 888 ATO and Precirol® ATO 5, as well as the polymeric alternative, Polyvinylpyrrolidone (PVP).
Table 1: Physical Stability Comparison of Lipid-Based Excipients
| Feature | Gelucire® 50/13 | Compritol® 888 ATO (Glyceryl Behenate) | Precirol® ATO 5 (Glyceryl Palmitostearate) |
| Polymorphism | Exists in at least two principal melting forms; can transform to a higher melting form upon storage.[1] | Exhibits polymorphism, with the potential for transformation which can be influenced by processing and storage conditions. | Also exhibits polymorphic behavior that can affect formulation performance and stability. |
| Blooming | Prone to "blooming" on storage, especially at higher temperatures, which is linked to polymorphic changes.[2] | Less commonly reported to exhibit blooming compared to Gelucire® 50/13, but physical changes on storage are possible. | Can undergo physical changes on storage, though "blooming" is not as extensively documented as for Gelucire® 50/13. |
| Effect on Drug Release upon Storage | Can lead to an increase in dissolution rate, particularly at elevated temperatures.[2] | Generally provides good stability for sustained-release matrices with less significant changes in release profiles upon aging, though this is formulation dependent. | Stable release profiles can be achieved, but are dependent on the crystalline state and potential transformations over time. |
Table 2: Performance in Amorphous Solid Dispersions - Gelucire® 50/13 vs. PVP
| Parameter | Gelucire® 50/13 | Polyvinylpyrrolidone (PVP) | Key Findings |
| Stabilization of Amorphous Drug | Can stabilize the amorphous form of certain drugs, such as etoricoxib, at a low excipient-to-drug ratio. | A well-known stabilizer for amorphous drugs through hydrogen bonding interactions. | The stabilizing effect of Gelucire® 50/13 is drug-dependent. For celecoxib, PVP showed significant advantages in stabilization where Gelucire® 50/13 did not prevent recrystallization. |
| Dissolution Enhancement | Significantly improves the dissolution of poorly water-soluble drugs.[3] | Enhances dissolution by maintaining the drug in an amorphous state. | Melt granulation with Gelucire® 50/13 can be a dominant factor in improving dissolution, sometimes more so than amorphization alone. |
| Stability of Dissolution Profile | Formulations have shown stable dissolution profiles after 3 months of accelerated stability testing (40°C/75% RH).[3] | The stability of the dissolution profile is dependent on the prevention of drug recrystallization. | The choice between Gelucire® 50/13 and PVP for stabilizing amorphous drugs depends on the specific molecular interactions with the active pharmaceutical ingredient. |
Experimental Protocols for Stability Assessment
To ensure a comprehensive evaluation of Gelucire® 50/13 product stability, a series of key experiments should be conducted. The following are detailed methodologies for these essential tests.
Differential Scanning Calorimetry (DSC) for Polymorphic Analysis
Objective: To assess the physical stability of Gelucire® 50/13 formulations by monitoring changes in melting endotherms, which can indicate polymorphic transformations.
Methodology:
-
Accurately weigh 3-5 mg of the sample into a standard aluminum DSC pan and hermetically seal it.
-
Place an empty, sealed aluminum pan in the reference position of the DSC cell.
-
Equilibrate the sample at a starting temperature of 25°C.
-
Ramp the temperature at a constant rate of 10°C/min up to a final temperature of 100°C.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram for the appearance of new peaks, disappearance of existing peaks, or shifts in peak temperatures, which can indicate polymorphic changes upon storage.
Powder X-Ray Diffraction (PXRD) for Crystallinity Assessment
Objective: To determine the crystalline or amorphous nature of the drug within the Gelucire® 50/13 matrix and to detect any changes in crystallinity during stability studies.
Methodology:
-
Prepare a flat sample by gently pressing the powder into a sample holder.
-
Place the sample holder into the PXRD instrument.
-
Scan the sample over a 2θ range of 5° to 50° using Cu Kα radiation.
-
Set the step size to 0.02° and the scan speed to 2°/min.
-
Analyze the resulting diffractogram. Sharp peaks indicate crystalline material, while a halo pattern suggests an amorphous state. Changes in the diffraction pattern over time indicate physical instability.
In Vitro Dissolution Testing for Performance Evaluation
Objective: To evaluate the impact of storage on the drug release profile from Gelucire® 50/13 formulations.
Methodology:
-
Utilize a USP Apparatus II (paddle method).
-
The dissolution medium should be selected based on the drug's properties and intended release environment (e.g., 900 mL of 0.1 N HCl or phosphate (B84403) buffer pH 6.8).
-
Maintain the medium temperature at 37 ± 0.5°C and the paddle speed at 50 or 75 rpm.
-
Place the dosage form into the dissolution vessel.
-
Withdraw aliquots of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Compare the dissolution profiles of fresh samples with those of samples subjected to stability testing.
Forced Degradation Studies: Hydrolysis and Oxidation
Objective: To investigate the chemical stability of Gelucire® 50/13 and the drug within the formulation under stressed conditions.
Acid and Base Hydrolysis:
-
Prepare solutions or suspensions of the formulation in 0.1 N HCl and 0.1 N NaOH.
-
Store the samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).
-
At specified time points, withdraw samples, neutralize them, and analyze for drug content and the formation of degradation products using a stability-indicating HPLC method.
Oxidative Degradation:
-
Expose the formulation to a solution of 3% hydrogen peroxide.
-
Maintain the sample at room temperature for a specified duration.
-
At selected intervals, withdraw samples and analyze for drug content and degradation products by HPLC.
Visualizing Stability Pathways and Workflows
To better understand the logical flow of stability testing and the potential degradation pathways for Gelucire® 50/13 products, the following diagrams have been generated using Graphviz.
Caption: Workflow for a typical stability study of a Gelucire® 50/13 product.
Caption: Potential physical and chemical degradation pathways for Gelucire® 50/13 formulations.
By understanding the stability characteristics of Gelucire® 50/13 and its alternatives, and by implementing robust stability testing protocols, researchers can develop stable and effective drug products with predictable performance over their entire shelf-life.
References
Navigating Intestinal Permeability: A Comparative Guide to Gelucire® Grades in Drug Formulation
For Researchers, Scientists, and Drug Development Professionals
The oral bioavailability of poorly water-soluble drugs remains a significant hurdle in pharmaceutical development. Lipid-based excipients, particularly the Gelucire® family, have emerged as a versatile platform to enhance the solubility, dissolution, and ultimately, the intestinal permeability of these challenging compounds. This guide provides a comparative overview of different Gelucire grades, summarizing key experimental findings and providing detailed methodologies to aid in the rational selection of these excipients for optimal drug delivery.
Understanding Gelucire®: A Physicochemical Overview
Gelucires are a series of semi-solid excipients derived from mixtures of mono-, di-, and triglycerides with polyethylene (B3416737) glycol (PEG) esters of fatty acids.[1][2] They are characterized by two numbers: the first indicating the melting point in degrees Celsius, and the second representing the Hydrophilic-Lipophilic Balance (HLB) value.[3] The HLB value is a critical parameter, as it dictates the emulsifying properties of the Gelucire grade and its suitability for different drug delivery applications.[1]
Table 1: Physicochemical Properties of Commonly Used Gelucire® Grades
| Gelucire® Grade | Melting Point (°C) | HLB Value | General Classification | Primary Applications in Drug Delivery |
| Gelucire® 43/01 | 43 | 1 | Hydrophobic | Sustained-release formulations, consistency agent.[2][4] |
| Gelucire® 39/01 | 39 | 1 | Hydrophobic | Sustained-release carrier.[4] |
| Gelucire® 50/13 | 50 | 13 | Hydrophilic (Water-dispersible) | Solubility and bioavailability enhancement, immediate-release formulations.[1][2] |
| Gelucire® 44/14 | 44 | 14 | Hydrophilic (Water-dispersible) | Self-emulsifying drug delivery systems (SEDDS), solubility and bioavailability enhancement.[1][2] |
| Gelucire® 48/16 | 48 | 16 | Hydrophilic (Water-soluble) | Solubility enhancement, immediate-release solid dispersions.[2] |
Comparative Performance of Gelucire® Grades: A Focus on Solubility and Dissolution
Direct comparative studies on the intestinal permeability (i.e., apparent permeability coefficient, Papp) of a single drug formulated with different Gelucire grades are scarce in the published literature. However, the enhancement of solubility and dissolution rate is a critical prerequisite for improved permeability of poorly soluble drugs (BCS Class II). The following data from various studies provide insights into the comparative efficacy of different Gelucire grades in this regard.
Case Study 1: Itraconazole (B105839)
A study on the antifungal drug itraconazole, a classic example of a poorly soluble compound, compared the effectiveness of Gelucire® 44/14 and Gelucire® 50/13 in self-emulsifying micelle formulations. The results indicated that Gelucire® 44/14 was significantly more effective at improving the dissolution of itraconazole compared to Gelucire® 50/13 .[5] This was attributed to the superior solubilization and emulsifying properties of Gelucire® 44/14.[5]
Table 2: Comparative Dissolution of Itraconazole Formulations
| Formulation | Key Excipient | Dissolution Enhancement |
| Self-Emulsifying Micelles | Gelucire® 44/14 | Significantly higher dissolution rate compared to Gelucire® 50/13 formulations.[5] |
| Self-Emulsifying Micelles | Gelucire® 50/13 | Less effective in enhancing dissolution compared to Gelucire® 44/14.[5] |
Case Study 2: BCS Class II Drugs (Carbamazepine, Tolbutamide, Cinnarizine)
A study investigating solid dispersions of three different BCS Class II drugs with Gelucire® 50/13 and the more recent Gelucire® 48/16 found that drug solubility was primarily influenced by the carrier composition.[6] Formulations containing a higher proportion of Gelucire® 48/16 demonstrated a greater enhancement in drug solubility compared to those with Gelucire® 50/13 alone.[6] However, the dissolution behavior was more dependent on the solid state of the active pharmaceutical ingredient (API) within the microparticles.[6]
Table 3: Influence of Gelucire® Grade on the Solubility of BCS Class II Drugs
| Formulation Composition | Relative Solubility Enhancement |
| 100% Gelucire® 50/13 | Baseline enhancement.[6] |
| 50% Gelucire® 50/13 + 50% Gelucire® 48/16 | Improved solubility compared to Gelucire® 50/13 alone.[6] |
| Majority Gelucire® 48/16 | Highest enhancement in drug solubility.[6] |
Mechanism of Permeability Enhancement
The primary mechanism by which Gelucire® grades enhance drug permeability is through the improvement of drug solubility and dissolution. Their amphiphilic nature allows them to act as surface-active agents, reducing the interfacial tension between the drug particles and the dissolution medium, thereby increasing the wettability and dissolution rate.[1] High HLB Gelucire® grades, such as 44/14, 50/13, and 48/16, can spontaneously form fine dispersions or microemulsions upon contact with aqueous media, effectively solubilizing the drug in the gastrointestinal tract and increasing the concentration of dissolved drug available for absorption.[1][2]
Caption: Mechanism of permeability enhancement by high HLB Gelucire® grades.
Experimental Protocols: In Vitro Permeability Assessment Using Caco-2 Cell Monolayers
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard in vitro model for predicting human intestinal drug absorption. When cultured on semi-permeable supports, these cells differentiate to form a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier. The following is a generalized protocol for assessing the apparent permeability coefficient (Papp) of a drug formulated with different Gelucire® grades.
Materials and Methods
-
Cell Culture:
-
Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.
-
The integrity of the cell monolayer is monitored by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer Yellow.
-
-
Formulation Preparation:
-
Solid dispersions of the test drug with different Gelucire® grades are prepared, for example, by melt-fusion or spray drying.
-
The formulations are then dissolved or suspended in a transport medium (e.g., Hanks' Balanced Salt Solution, HBSS) at a predetermined concentration.
-
-
Permeability Assay (Apical to Basolateral Transport):
-
The culture medium is removed from the apical (donor) and basolateral (receiver) compartments of the Transwell® inserts.
-
The receiver compartment is filled with fresh transport medium.
-
The drug formulation in the transport medium is added to the apical compartment.
-
The plates are incubated at 37°C with gentle shaking.
-
Samples are collected from the basolateral compartment at predefined time points (e.g., 30, 60, 90, and 120 minutes).
-
The concentration of the drug in the collected samples is quantified using a suitable analytical method, such as HPLC or LC-MS/MS.
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer (μg/s).
-
A is the surface area of the filter membrane (cm²).
-
C0 is the initial concentration of the drug in the apical compartment (μg/mL).
-
-
Caption: Workflow for a Caco-2 permeability assay.
Conclusion
The selection of an appropriate Gelucire® grade is a critical step in the formulation of poorly water-soluble drugs. While direct comparative permeability data is limited, the available evidence on solubility and dissolution enhancement strongly suggests that higher HLB Gelucire® grades, such as 44/14, 50/13, and 48/16, are effective in improving the oral bioavailability of BCS Class II compounds. The choice between these grades will depend on the specific physicochemical properties of the drug and the desired release profile. The experimental protocols outlined in this guide provide a framework for conducting robust in vitro permeability studies to support the rational design of lipid-based drug delivery systems. Further research providing direct comparative Papp values for a range of drugs with different Gelucire® grades would be highly valuable to the field of pharmaceutical sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. Gelucire: A wonderful excipient for improving the physicochemical characteristics of drugs and controlled release matrices [journals.ipinnovative.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Self-emulsifying micelles as a drug nanocarrier system for itraconazole oral bioavailability enhancement; in vitro and in vivo assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different BCS Class II Drug-Gelucire Solid Dispersions Prepared by Spray Congealing: Evaluation of Solid State Properties and In Vitro Performances - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Gelucire 50/13
For researchers, scientists, and drug development professionals utilizing Gelucire 50/13, a trusted excipient for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs), adherence to proper disposal procedures is paramount for maintaining laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of Gelucire 50/13.
Gelucire 50/13, chemically known as stearoyl polyoxyl-32 glycerides, is a non-ionic, water-dispersible surfactant.[1] It is generally not classified as a hazardous material. However, proper disposal is crucial to prevent environmental contamination. The primary components of Gelucire 50/13 are esters of fatty acids and polyethylene (B3416737) glycol (PEG).[2][3]
Immediate Safety and Handling Protocols
Before disposal, it is essential to handle Gelucire 50/13 according to its Safety Data Sheet (SDS). Key safety measures include:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses and gloves.
-
Ventilation: Handle in a well-ventilated area to avoid inhalation of any dust or fumes, especially if heated.
-
Spill Management: In case of a spill, collect the material using appropriate tools and place it in a designated waste container. Avoid generating dust.
Step-by-Step Disposal Procedures
The disposal of Gelucire 50/13 should always be in accordance with local, state, and federal regulations, as well as institutional guidelines.
Step 1: Waste Identification and Segregation
-
Uncontaminated Gelucire 50/13: Pure, unused Gelucire 50/13 is considered non-hazardous waste. It should be collected in a clearly labeled, sealed container to prevent accidental misuse or spillage.
-
Contaminated Gelucire 50/13: If Gelucire 50/13 is mixed with hazardous substances (e.g., cytotoxic drugs, heavy metals), it must be treated as hazardous waste. The disposal protocol will be dictated by the nature of the contaminant. Segregate this waste from non-hazardous materials.
Step 2: Small Quantities (Typical Laboratory Scale)
For small quantities of uncontaminated Gelucire 50/13:
-
Solid Waste Disposal:
-
Place the uncontaminated Gelucire 50/13 in a securely sealed, properly labeled waste container.
-
Dispose of the container in the regular laboratory solid waste stream, provided this is permitted by your institution's waste management plan.
-
-
Aqueous Solution Disposal:
-
Gelucire 50/13 is dispersible in warm water.[] For very dilute, non-hazardous aqueous solutions, disposal down the sanitary sewer may be an option, followed by flushing with a copious amount of water.
-
Crucially, always verify this disposal method with your institution's Environmental Health and Safety (EHS) office beforehand. Some municipalities have strict limits on the chemical composition of wastewater.
-
Step 3: Large Quantities
For bulk quantities of Gelucire 50/13, direct disposal in the regular trash or sewer is not recommended.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of large quantities of chemical waste.
-
Licensed Waste Contractor: Your EHS department will likely arrange for the collection and disposal by a licensed chemical waste contractor. Ensure the waste is properly packaged and labeled as per their instructions.
Step 4: Decontamination of Empty Containers
-
Triple Rinsing: Empty containers that held Gelucire 50/13 should be triple-rinsed with a suitable solvent (e.g., warm water, followed by a common laboratory solvent like ethanol).
-
Rinsate Disposal: The rinsate from containers that held pure Gelucire 50/13 can typically be disposed of down the sanitary sewer, with ample water flushing. If the Gelucire 50/13 was contaminated, the rinsate must be collected and disposed of as hazardous waste.
-
Container Disposal: After triple-rinsing, deface the label on the container and dispose of it with regular laboratory glass or plastic waste, as appropriate.
Quantitative Data and Physical Properties
For easy reference, the key physical and chemical properties of Gelucire 50/13 are summarized in the table below.
| Property | Value |
| Chemical Name | Stearoyl polyoxyl-32 glycerides |
| Synonyms | Gelucire 50/13, PEG-32 Hydrogenated Palm Glycerides, Stearoyl macrogol-32 glycerides |
| Physical Form | Waxy solid pellets |
| Melting Range | 46 - 51 °C |
| HLB Value | Approximately 13-15 |
| Solubility | Dispersible in warm water; soluble in warm ethanol (B145695) and methylene (B1212753) chloride.[] |
| Critical Micelle Concentration (CMC) | 100 mg/L (at 25°C)[1] |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for determining the appropriate disposal procedure for Gelucire 50/13.
Caption: Disposal decision workflow for Gelucire 50/13.
Environmental Considerations
While Gelucire 50/13 is not classified as environmentally hazardous, it is a synthetic polymer. The manufacturer, Gattefossé, is committed to sustainability and responsible environmental management.[5][6] As a user, responsible disposal contributes to minimizing the environmental impact of laboratory operations. Discharging large quantities of any chemical, even if non-hazardous, into the environment should always be avoided.
References
Essential Safety and Logistics for Handling Gelucire 50/13
For researchers, scientists, and drug development professionals, ensuring safe handling of excipients like Gelucire 50/13 is paramount. This guide provides immediate, essential information on the personal protective equipment (PPE) required, along with operational and disposal plans to maintain a safe laboratory environment.
Gelucire 50/13, a nonionic water-dispersible surfactant, is widely used in lipid-based formulations to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1][2] While it has a good safety profile, adherence to proper safety protocols is crucial during handling to minimize exposure and prevent potential health hazards.[1]
Personal Protective Equipment (PPE) Requirements
The following table summarizes the recommended personal protective equipment for handling Gelucire 50/13, based on safety data sheets for similar products.
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Eyes/Face | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) approved standards. |
| Hands | Chemical-resistant, impervious gloves | Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374. Inspect gloves prior to use. |
| Respiratory | Full-face respirator | Use if exposure limits are exceeded, or if irritation or other symptoms are experienced. |
| Skin/Body | Fire/flame resistant and impervious clothing | Wear suitable protective clothing to prevent skin contact. |
Operational Plan for PPE Usage
A systematic approach to the use of PPE is critical for ensuring worker safety. The following step-by-step guidance outlines the operational plan for donning, using, and doffing PPE when handling Gelucire 50/13.
1. Preparation and Donning:
-
Assessment: Before starting any procedure, assess the risks to determine the appropriate level of PPE required.
-
Hand Hygiene: Wash and dry hands thoroughly before donning gloves.
-
Gown/Coverall: Don impervious clothing to protect the body.
-
Gloves: Wear chemical-resistant gloves, ensuring they are inspected for any damage before use.
-
Eye Protection: Put on tightly fitting safety goggles.
-
Respiratory Protection: If the process may generate dust or aerosols, or if working in a poorly ventilated area, use a full-face respirator.
2. Handling and In-Use Procedures:
-
Ventilation: Handle Gelucire 50/13 in a well-ventilated area.
-
Avoid Dust Formation: Take care to avoid the formation of dust and aerosols.
-
Good Hygiene: Practice good industrial hygiene. Avoid eating, drinking, or smoking in the work area.
-
Spill Management: In case of a spill, prevent further leakage if safe to do so. Do not let the chemical enter drains. Collect the spillage for disposal.
3. Doffing and Disposal:
-
Gloves: Remove and dispose of gloves in a designated, closed container.
-
Gown/Coverall: Remove protective clothing, turning it inside out to contain any contamination.
-
Eye Protection: Remove safety goggles.
-
Hand Hygiene: Wash hands thoroughly after removing all PPE.
Disposal Plan for Contaminated PPE
Proper disposal of contaminated PPE is essential to prevent environmental contamination and accidental exposure.
-
Segregation: All disposable PPE (gloves, gowns, etc.) contaminated with Gelucire 50/13 should be segregated from regular laboratory waste.
-
Containment: Place contaminated PPE in suitable, closed containers that are clearly labeled.
-
Disposal: Dispose of the collected waste in accordance with appropriate local, state, and federal laws and regulations. Adhered or collected material should be promptly disposed of.
PPE Workflow for Handling Gelucire 50/13
Caption: Workflow for PPE usage when handling Gelucire 50/13.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
